Product packaging for 7-methyl-1H-benzo[d]imidazole(Cat. No.:CAS No. 4887-83-6)

7-methyl-1H-benzo[d]imidazole

Cat. No.: B1586504
CAS No.: 4887-83-6
M. Wt: 132.16 g/mol
InChI Key: QCXGJTGMGJOYDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Methyl-1H-benzo[d]imidazole (CAS 4887-83-6) is a high-value aromatic heterocyclic compound that serves as a versatile synthon and privileged scaffold in medicinal chemistry and drug discovery. The benzimidazole nucleus is a key structural component in a wide range of biologically active molecules and approved therapeutics, functioning as a bioisostere for purines, which allows its derivatives to interact effectively with biopolymers like DNA and various enzymes . This specific methyl-substituted derivative is primarily utilized by researchers as a critical building block for the design and synthesis of novel compounds with potential anticancer activity. Benzimidazole-based structures have demonstrated potent antitumor properties by targeting essential cellular processes, including inhibiting human topoisomerase I (Hu Topo I), a well-validated anticancer target, and acting as DNA minor groove-binding ligands . These interactions can lead to the disruption of DNA replication and transcription, ultimately causing cell cycle arrest, such as at the G2/M phase, and inhibiting cancer cell proliferation . Beyond oncology, the benzimidazole core is a fundamental pharmacophore in developing agents with antimicrobial , antifungal , antioxidant , and anti-inflammatory activities . The methyl group at the 7-position offers a site for further chemical modification, enabling fine-tuning of the compound's lipophilicity, electronic properties, and binding affinity to optimize the pharmacokinetic and pharmacodynamic profiles of resulting drug candidates. Product Specifications: • CAS Number: 4887-83-6 • Molecular Formula: C8H8N2 • Molecular Weight: 132.16 g/mol • Storage: Sealed in a dry environment at room temperature. This product is intended for research purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2 B1586504 7-methyl-1H-benzo[d]imidazole CAS No. 4887-83-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-3-2-4-7-8(6)10-5-9-7/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXGJTGMGJOYDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364006
Record name 7-methyl-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4887-83-6
Record name 7-methyl-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylbenzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 7-methyl-1H-benzo[d]imidazole, a key heterocyclic scaffold in medicinal chemistry and drug development. The document elucidates the prevalent synthetic strategies, commencing with the foundational Phillips condensation reaction. It offers detailed, step-by-step protocols, mechanistic insights, and a comparative analysis of various approaches, including modern, greener alternatives. The content is structured to provide researchers, scientists, and drug development professionals with the requisite knowledge for the successful synthesis, purification, and characterization of this important benzimidazole derivative.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole moiety is a privileged heterocyclic system consisting of a fusion between benzene and imidazole rings. This structural motif is of paramount importance in pharmaceutical chemistry, featuring in a wide array of clinically used drugs with diverse therapeutic applications, including anti-ulcer, anti-tumor, and anti-viral agents. The specific substitution pattern on the benzimidazole core profoundly influences its biological activity. This compound, in particular, serves as a crucial building block for more complex molecular architectures in drug discovery programs.

This guide focuses on the practical synthesis of this compound, detailing the most common and efficient laboratory-scale preparations. The primary route discussed involves the cyclocondensation of 2,3-diaminotoluene with a one-carbon synthon, a classic and reliable method known as the Phillips condensation.[1][2][3]

Foundational Synthesis: The Phillips Condensation Route

The most direct and widely employed method for synthesizing this compound is the Phillips condensation reaction.[1][2][3] This reaction involves the condensation of an o-phenylenediamine derivative, in this case, 2,3-diaminotoluene (also known as 3-methyl-1,2-benzenenediamine), with a suitable one-carbon source, typically formic acid.[1][4][5]

Overall Reaction Scheme

The overall transformation can be depicted as follows:

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Chemical Intermediates Division

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 7-methyl-1H-benzo[d]imidazole (CAS No. 4887-83-6). Benzimidazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Their broad pharmacological significance is attributed to favorable physicochemical attributes that facilitate binding to macromolecules.[1] This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and practical, field-proven experimental protocols for its characterization. We will delve into the molecular identity, core properties, and standardized methodologies for their determination, and discuss the implications of these properties for drug discovery and development.

Molecular Identity and Structure

This compound is an aromatic heterocyclic compound featuring a benzene ring fused to an imidazole ring, with a methyl group substituent at position 7. This substitution pattern differentiates it from its parent compound, benzimidazole, and its other isomers, influencing its electronic distribution, steric profile, and ultimately, its physicochemical behavior.

  • IUPAC Name: 7-methyl-1H-benzimidazole[3]

  • CAS Number: 4887-83-6[3]

  • Molecular Formula: C₈H₈N₂[3]

  • Synonyms: 7-Methyl-1H-benzimidazole

dot graph "7_methyl_1H_benzimidazole_structure" { layout="neato"; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];

// Atom nodes with positions N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="1.2,1.2!"]; N3 [label="N", pos="1.8,0!"]; C4 [label="C", pos="1.2,-1.2!"]; C5 [label="C", pos="0,-2.4!"]; C6 [label="C", pos="-1.2,-2.4!"]; C7 [label="C", pos="-1.8,-1.2!"]; C7a [label="C", pos="-1.2,0!"]; C_Me [label="C", pos="-3.0,-1.2!"]; H2 [label="H", pos="1.8,1.8!"]; H_N3 [label="H", pos="2.7,0!"]; H4 [label="H", pos="1.8,-1.8!"]; H5 [label="H", pos="0,-3.3!"]; H6 [label="H", pos="-1.8,-3.3!"]; H_Me1 [label="H", pos="-3.6,-0.6!"]; H_Me2 [label="H", pos="-3.6,-1.8!"]; H_Me3 [label="H", pos="-3.0,-0.3!"];

// Benzene Ring Bonds C7a -- N1 [style=solid]; N1 -- C2 [style=solid]; C2 -- N3 [style=double]; N3 -- C4 [style=solid]; C4 -- C5 [style=double]; C5 -- C6 [style=solid]; C6 -- C7 [style=double]; C7 -- C7a [style=solid]; C7a -- N3 [style=invis]; // for structure C4 -- C7a [style=invis]; // for structure

// Imidazole Ring Bonds C7a -- N1 [style=solid]; N1 -- C2 [style=double]; C2 -- N3 [style=solid]; N3 -- C7a [style=invis]; // for structure C7a -- C4 [style=invis]; // for structure

// Fused bond C7a -- C4 [style=invis];

// Substituent Bonds C7 -- C_Me [style=solid]; C2 -- H2 [style=solid]; N3 -- H_N3 [style=solid]; C4 -- H4 [style=solid]; C5 -- H5 [style=solid]; C6 -- H6 [style=solid]; C_Me -- H_Me1 [style=solid]; C_Me -- H_Me2 [style=solid]; C_Me -- H_Me3 [style=solid];

// Invisible edges for layout edge [style=invis]; N1 -- C7a; C2 -- N3; N3 -- C4; C4 -- C7a; C7a -- C7; C7 -- C6; C6 -- C5; C5 -- C4; } Caption: Chemical structure of this compound.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They govern everything from solubility and permeability to target binding and metabolic stability. The key properties for this compound are summarized below.

Table 1: Summary of Physicochemical Properties

PropertyValueSource
Molecular Weight 132.16 g/mol Calculated
Melting Point Not available
logP (Octanol/Water) 1.8 (Predicted)
pKa (Acidic - NH) 13.2 (Predicted)
pKa (Basic - N) 5.5 (Predicted)
Aqueous Solubility Predicted to be low
Polar Surface Area 31.9 Ų (Predicted)

Note: Experimental data for this specific isomer is limited. Predicted values are derived from computational models and comparison with the parent benzimidazole (logP: 1.3, pKa acid: 12.8, pKa base: 5.6).[4][5] The methyl group is expected to slightly increase lipophilicity (logP) and have a minor effect on pKa.

Spectroscopic Profile:

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for structural confirmation.[6]

  • ¹H NMR: The proton NMR spectrum provides characteristic signals. The N-H proton typically appears as a broad singlet in the downfield region (12-13 ppm in DMSO-d₆).[6] Aromatic protons resonate between 7.0-8.0 ppm, and the methyl group protons appear as a singlet further upfield (~2.5 ppm).[7]

  • ¹³C NMR: The carbon spectrum complements the proton data. The C2 carbon of the imidazole ring is typically found around 140-150 ppm, while the carbons of the benzene ring appear in the 110-140 ppm range.[8][9] The methyl carbon signal is expected at approximately 15-20 ppm.[7]

Experimental Determination of Key Properties

To ensure data integrity for critical applications like drug development, experimental determination of properties is paramount. Below are standardized protocols for measuring pKa, logP, and aqueous solubility.

Protocol 1: Determination of pKa by Potentiometric Titration

Causality: The pKa, or acid dissociation constant, is a measure of a molecule's ionization state at a given pH. It profoundly impacts solubility, permeability, and receptor interactions. Potentiometric titration is the gold-standard method, directly measuring pH changes upon the addition of a titrant to determine the inflection point where the compound is 50% ionized.[10][11]

Step-by-Step Methodology: [12][13]

  • System Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.

  • Sample Preparation: Prepare a 1 mM solution of this compound. For sparingly soluble compounds, a co-solvent like methanol may be used, but the aqueous pKa must then be extrapolated.[14]

  • Titration Setup: Place 20 mL of the sample solution in a vessel with a magnetic stirrer. Maintain a constant ionic strength using 0.15 M KCl. Purge the solution with nitrogen to remove dissolved CO₂.

  • Titration:

    • To determine the basic pKa, acidify the solution to ~pH 2 with 0.1 M HCl.

    • Titrate the solution by adding small, precise aliquots of 0.1 M NaOH.

    • Continuously record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until ~pH 12.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the midpoint of the buffer region (the inflection point of the titration curve).

  • Validation: Perform a minimum of three replicate titrations to ensure reproducibility.

G A Calibrate pH Meter (pH 4, 7, 10 Buffers) B Prepare 1 mM Sample (in water or co-solvent) A->B C Setup Titration Vessel (20 mL sample, 0.15M KCl, N2 Purge) B->C D Acidify to pH 2 (with 0.1 M HCl) C->D E Titrate with 0.1 M NaOH (Record pH vs. Volume) D->E F Plot Titration Curve (pH vs. Volume NaOH) E->F G Determine Inflection Point pKa = pH at 1/2 equivalence point F->G

Protocol 2: Measurement of logP by the Shake-Flask Method (OECD 107)

Causality: The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity. It is a key predictor of membrane permeability, bioavailability, and potential for off-target toxicity. The shake-flask method is the traditional and most reliable direct measurement technique.[15][16]

Step-by-Step Methodology: [17][18]

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS pH 7.4) with n-octanol by shaking them together for 24 hours and then separating the phases. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the test compound in n-octanol. The concentration should not exceed 0.01 M.[16]

  • Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine the n-octanol stock solution and the pre-saturated aqueous phase. Use different volume ratios for different runs (e.g., 1:1, 2:1, 1:2 octanol:water).

  • Equilibration: Agitate the vessels at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 1-24 hours).

  • Phase Separation: Separate the two phases cleanly, usually by centrifugation.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

  • Validation: The final logP should be an average of at least three runs with different phase ratios, and the values should fall within a range of ± 0.3 log units.[18]

G A Pre-saturate Solvents (n-Octanol and Water) B Prepare Compound Stock (in saturated n-Octanol) A->B C Combine Phases & Compound (e.g., 1:1 ratio) B->C D Shake to Equilibrate (Constant Temperature) C->D E Separate Phases (Centrifugation) D->E F Quantify Concentration in both Octanol and Water phases (HPLC-UV) E->F G Calculate P = [C]oct / [C]aq logP = log10(P) F->G

Protocol 3: Assessing Thermodynamic Aqueous Solubility

Causality: Aqueous solubility is a fundamental property that dictates the maximum concentration of a compound achievable in solution, directly affecting oral absorption and the design of intravenous formulations.[19] Thermodynamic solubility measures the equilibrium between the dissolved and solid states of a compound, representing its true solubility.[20][21]

Step-by-Step Methodology: [20][22]

  • Sample Preparation: Add an excess amount of the solid compound (e.g., 1 mg) to a known volume of the aqueous buffer (e.g., 1 mL of phosphate buffer, pH 7.4) in a glass vial.

  • Equilibration: Incubate the vials with agitation (e.g., shaking or stirring) at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by filtration (using a low-binding filter plate) or high-speed centrifugation.

  • Quantification: Prepare a dilution series of the resulting clear supernatant.

  • Analysis: Determine the concentration of the dissolved compound in the diluted samples using a validated analytical method (e.g., HPLC-UV or LC-MS) against a standard curve.

  • Calculation: Calculate the solubility in units such as µg/mL or µM, correcting for any dilution factors.

  • Validation: Confirm that equilibrium was reached by taking samples at multiple time points (e.g., 24 and 48 hours) and ensuring the concentration does not increase.

G A Add Excess Solid Compound to Aqueous Buffer (pH 7.4) B Equilibrate with Agitation (24-48h at 25°C) A->B C Separate Solid from Solution (Filtration or Centrifugation) B->C D Collect Saturated Supernatant C->D E Quantify Concentration (HPLC-UV or LC-MS vs. Standard Curve) D->E F Calculate Solubility (e.g., in µg/mL) E->F

Implications for Drug Development

The physicochemical properties of this compound provide critical insights into its potential as a drug scaffold.

  • Structure-Property Relationship: Compared to the parent benzimidazole, the addition of the methyl group at the 7-position is expected to increase lipophilicity (higher logP). This can enhance membrane permeability but may also increase metabolic liability and decrease aqueous solubility. Its position adjacent to the imidazole nitrogen may introduce steric hindrance, potentially influencing binding to target proteins.

  • ADME Profile & Rule of Five: The predicted properties of this compound (MW < 500, logP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) place it well within the guidelines of Lipinski's Rule of Five, suggesting a higher likelihood of good oral bioavailability. Its pKa indicates that it will be partially protonated (cationic) at physiological pH, which can enhance aqueous solubility but may reduce passive diffusion across membranes.

  • Formulation Considerations: The basic nitrogen provides a handle for salt formation, a common strategy to improve the solubility and dissolution rate of poorly soluble basic drugs. The compound's overall properties suggest it would be a candidate for standard oral solid dosage forms, but its solubility would need to be carefully characterized to guide formulation strategy.[19]

G cluster_0 Physicochemical Properties cluster_1 Biopharmaceutical Profile pKa pKa (Ionization) Sol Solubility pKa->Sol dictates pH-dependence Abs Absorption pKa->Abs affects dissolution logP logP (Lipophilicity) logP->Abs affects permeability Dist Distribution logP->Dist affects tissue binding Sol->Abs rate-limiting step Form Formulation Sol->Form dictates strategy

Conclusion

This compound is a valuable heterocyclic scaffold with physicochemical properties that make it an attractive starting point for drug discovery programs. Its molecular weight, predicted lipophilicity, and ionizable centers are consistent with features often found in orally bioavailable drugs. However, as with any compound, precise experimental determination of its pKa, logP, and aqueous solubility is essential. The standardized protocols outlined in this guide provide a robust framework for obtaining high-quality, reliable data to inform hit-to-lead campaigns, guide formulation development, and ultimately accelerate the journey from discovery to the clinic.

References

7-methyl-1H-benzo[d]imidazole CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-methyl-1H-benzo[d]imidazole: A Core Scaffold for Modern Drug Discovery

Executive Summary

The benzimidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds. This guide provides a comprehensive technical overview of this compound, a key derivative that serves as a versatile building block for the synthesis of novel therapeutic agents. We will delve into its fundamental chemical and physical properties, provide validated protocols for its synthesis and purification, discuss methods for structural confirmation, and explore its applications in contemporary drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this important heterocyclic motif in their work.

Introduction: The Significance of the Benzimidazole Scaffold

The fusion of benzene and imidazole rings creates the benzimidazole system, a bicyclic heterocycle with a unique combination of steric and electronic properties.[1] This structure is bioisosteric to naturally occurring purines, allowing it to interact with a wide array of biological targets, including enzymes and receptors, often by mimicking endogenous ligands.[1] Consequently, benzimidazole derivatives have found broad utility as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3]

This compound, with its strategically placed methyl group, offers a nuanced modification to the core benzimidazole structure. This substitution can modulate physicochemical properties such as lipophilicity and metabolic stability, and provide a vector for further chemical elaboration, making it a valuable starting material in synthetic campaigns aimed at discovering next-generation therapeutics.[4]

Chemical Identity and Physicochemical Properties

Precise identification is the foundation of reproducible scientific research. The core identifiers and key physicochemical properties of this compound are summarized below.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 4887-83-6[4]
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol N/A
IUPAC Name 7-methyl-1H-benzimidazole
InChI Key QCXGJTGMGJOYDP-UHFFFAOYSA-N

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Physical Form Solid
Melting Point 117 - 122 °C
Storage Sealed in a dry place at room temperature.
Bioaccumulation Bioaccumulation is not expected (log Pow: -0.41).

Synthesis and Purification: A Validated Approach

The most common and reliable method for synthesizing 1H-benzimidazoles is the condensation of an o-phenylenediamine with a one-carbon electrophile, such as an aldehyde or a carboxylic acid (or its derivative). For this compound, the logical precursors are 3-methylbenzene-1,2-diamine and formic acid.

Principle of Synthesis (Phillips Condensation)

The reaction, known as the Phillips condensation, involves the initial formation of a formamidine intermediate by reaction of one amino group of the diamine with formic acid. Subsequent intramolecular cyclization via nucleophilic attack of the second amino group onto the formamidine carbon, followed by dehydration, yields the stable aromatic benzimidazole ring. The use of a dehydrating acid catalyst, such as hydrochloric acid, is crucial to drive the final cyclization and dehydration step to completion.

Experimental Protocol: Synthesis

This protocol is a representative method adapted from established procedures for benzimidazole synthesis.[5][6]

  • Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylbenzene-1,2-diamine (5.0 g, 40.9 mmol).

  • Reagent Addition : To the diamine, add formic acid (90%, 25 mL) and concentrated hydrochloric acid (2.5 mL).

  • Reflux : Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane).

  • Quenching and Neutralization : After cooling to room temperature, pour the reaction mixture slowly into a beaker containing 150 mL of crushed ice and water. Carefully neutralize the acidic solution by the dropwise addition of concentrated ammonium hydroxide until the pH is approximately 8-9. This should be performed in a fume hood with vigorous stirring, as the neutralization is exothermic.

  • Precipitation and Isolation : The product will precipitate as a solid. Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation. Collect the crude solid by vacuum filtration, washing the filter cake thoroughly with cold deionized water (3 x 50 mL).

  • Drying : Dry the collected solid under vacuum at 50 °C to a constant weight.

Experimental Protocol: Purification

The primary method for purifying the crude product is recrystallization, which selects for the desired crystalline product while leaving impurities behind in the solvent.

  • Solvent Selection : Transfer the crude, dry solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol or an ethanol/water mixture to dissolve the solid completely.

  • Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and heat briefly. Filter the hot solution through a fluted filter paper or a Celite pad to remove the charcoal.

  • Crystallization : Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation : Collect the purified crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Synthesis and Purification Workflow

SynthesisWorkflow

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is non-negotiable. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Table 3: Predicted Spectroscopic Data for this compound Predicted shifts are based on general benzimidazole spectra and substituent effects.[7][8][9]

TechniqueExpected Observations
¹H NMR δ (ppm) in DMSO-d₆: ~12.5 (s, 1H, N-H)~8.2 (s, 1H, C2-H)~7.6-7.1 (m, 3H, Aromatic C4, C5, C6-H)~2.5 (s, 3H, -CH₃)
¹³C NMR δ (ppm) in DMSO-d₆: ~142 (C2)~143-130 (Aromatic Quaternary Carbons)~125-110 (Aromatic CH Carbons)~16-18 (-CH₃)
FT-IR ν (cm⁻¹): ~3100-2900 (N-H stretch, broad)~1620, 1580, 1450 (C=C and C=N aromatic stretches)
Mass Spec (EI) m/z: 132 [M]⁺ (Molecular Ion)Key fragments from loss of HCN, CH₃

Applications in Drug Development

The this compound scaffold is a valuable starting point for generating compound libraries for screening against various disease targets. The methyl group at the 7-position sterically influences the adjacent N-H group, potentially directing N-alkylation reactions to the N1 position and providing a handle to explore structure-activity relationships (SAR) in that region of the molecule.

Benzimidazole derivatives have been successfully developed as:

  • Kinase Inhibitors : The heterocyclic system can form key hydrogen bonds within the ATP-binding pocket of many kinases, which are critical targets in oncology.[2]

  • Anticancer Agents : Some derivatives function as topoisomerase inhibitors or DNA minor groove binders, disrupting cancer cell replication.[5]

  • Antimicrobial Agents : The scaffold is present in drugs that inhibit microbial synthesis pathways or disrupt cellular integrity.[1]

  • Quorum Sensing Inhibitors : Recent research explores benzimidazoles as inhibitors of bacterial communication pathways, offering an alternative to traditional antibiotics.[10]

Applications

Safety and Handling

As with any laboratory chemical, proper handling is paramount to ensure safety. This compound is classified as harmful and an irritant.

Table 4: GHS Hazard and Precautionary Statements

ClassificationCodeStatementSource
Hazard H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precaution P261Avoid breathing dust.
P264Wash skin thoroughly after handling.
P280Wear protective gloves/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[11][12]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[12][13]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for the modern medicinal chemist. Its straightforward synthesis, combined with the proven therapeutic potential of the benzimidazole scaffold, makes it an attractive starting point for developing novel drugs. This guide has provided the essential technical information—from synthesis and characterization to applications and safety—required for its effective and safe utilization in a research and development setting.

References

An In-depth Technical Guide to the Biological Activity of 7-Methyl-1H-benzo[d]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The benzimidazole scaffold represents a cornerstone in medicinal chemistry, celebrated for its structural resemblance to endogenous purines and its consequent ability to interact with a multitude of biological targets.[1] This versatile bicyclic aromatic system, formed by the fusion of benzene and imidazole rings, is the foundation for a wide array of pharmacologically active agents.[2][3] Derivatives of this core have demonstrated a remarkable breadth of activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties.[3][4][5] This guide focuses specifically on the derivatives of 7-methyl-1H-benzo[d]imidazole, a substitution that modulates the molecule's electronic and steric properties, offering a unique profile of biological activities. We will delve into the mechanistic underpinnings of their primary therapeutic actions, provide validated experimental protocols for their evaluation, and explore the structure-activity relationships that govern their potency.

Part 1: Anticancer Activity: A Multi-Mechanistic Approach

The development of novel chemotherapeutics remains a critical challenge, particularly with the rise of multidrug resistance to existing agents.[6] Benzimidazole derivatives, including the 7-methyl substituted class, have emerged as highly promising scaffolds for anticancer drug development due to their ability to engage multiple oncogenic pathways simultaneously.[6][7][8]

Core Mechanisms of Antineoplastic Action

The anticancer efficacy of these derivatives is not rooted in a single mode of action but rather a coordinated assault on cancer cell proliferation, survival, and metastasis.

  • Disruption of Microtubule Dynamics: A primary and well-established mechanism is the inhibition of tubulin polymerization.[6][7] By binding to tubulin, these compounds disrupt the dynamic instability of microtubules, which are essential for forming the mitotic spindle during cell division. This interference leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis.[6][7] This action is particularly cytotoxic to the rapidly dividing cells characteristic of tumors.

  • Genotoxicity via DNA Interaction and Topoisomerase Inhibition: Certain derivatives function as DNA intercalating agents or minor groove binders, physically obstructing DNA replication and transcription.[7][9] Furthermore, they can inhibit topoisomerases, enzymes critical for resolving DNA supercoiling during replication.[7][9] By trapping the enzyme-DNA complex, these compounds induce double-strand breaks, leading to catastrophic DNA damage and cell death.

  • Induction of Apoptosis: Beyond mitotic catastrophe, this compound derivatives can actively induce programmed cell death. They modulate the delicate balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins, leading to increased mitochondrial membrane permeability and the release of cytochrome c.[7] This initiates a caspase cascade, the executioners of apoptosis.[7][10]

  • Inhibition of Kinase Signaling and Cell Cycle Control: Cancer is often driven by aberrant signaling pathways. These derivatives have been shown to inhibit key oncogenic kinases, such as cyclin-dependent kinases (CDKs) and tyrosine kinases within pathways like PI3K/AKT and MAPK.[7] This inhibition halts uncontrolled proliferation signals and induces cell cycle arrest.[6][7]

  • Anti-Angiogenic Effects: By inhibiting the formation of new blood vessels (angiogenesis), a process crucial for tumor growth and nutrient supply, these compounds can effectively starve tumors and limit their metastatic potential.[6][8]

  • Epigenetic Modulation: An emerging area of interest is the ability of some benzimidazole derivatives to act as epigenetic modulators, particularly as inhibitors of histone deacetylases (HDACs).[2] HDAC inhibition leads to a more open chromatin structure, altering gene expression to suppress tumor growth.[2]

Anticancer Mechanisms of this compound Derivatives cluster_compound This compound Derivative cluster_mechanisms Cellular Targets & Pathways cluster_outcomes Cellular Outcomes Compound Core Compound Tubulin Tubulin Polymerization Compound->Tubulin DNA DNA & Topoisomerase Compound->DNA Apoptosis Apoptotic Pathways (Bcl-2/Bax) Compound->Apoptosis Kinase Oncogenic Kinases (PI3K, CDK) Compound->Kinase Angiogenesis Angiogenesis (VEGF) Compound->Angiogenesis MitoticArrest Mitotic Arrest Tubulin->MitoticArrest ReplicationBlock Replication Block DNA->ReplicationBlock CellDeath Programmed Cell Death (Apoptosis) Apoptosis->CellDeath CycleArrest Cell Cycle Arrest Kinase->CycleArrest TumorStarvation Tumor Starvation Angiogenesis->TumorStarvation MitoticArrest->CellDeath ReplicationBlock->CellDeath CycleArrest->CellDeath

Anticancer Mechanisms of Action.
Data Summary: In Vitro Cytotoxicity

The cytotoxic potential of novel derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell growth.

Compound Derivative Substitution Pattern MCF-7 (Breast) IC50 (µM) [11]HepG2 (Liver) IC50 (µM) [11]HCT-116 (Colon) IC50 (µM) [11]
Derivative A2-(4-chlorophenyl)9.513.618.7
Derivative B2-(3-bromophenyl)7.810.112.4
Derivative C2-(4-fluorophenyl)11.216.819.1
Derivative D2-(3-fluorophenyl)8.19.410.5
Doxorubicin (Standard)-4.25.16.3

Note: Data are representative examples based on published findings for similar benzimidazole structures.[11][12]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic effects of chemical compounds on cultured cells.[13]

Principle: Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology: [10][14]

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7, HepG2) from culture and perform a viable cell count using Trypan Blue exclusion.

    • Dilute the cell suspension to a pre-determined optimal density (e.g., 1 x 10⁵ cells/mL).

    • Dispense 100 µL of the cell suspension into each well of a 96-well microtiter plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include wells for a vehicle control (medium with DMSO) and a negative control (medium only).

    • Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.[15]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for an additional 4 hours under the same conditions. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from all wells without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the crystals.

    • Gently agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (OD_treated / OD_control) * 100.

    • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Part 2: Antimicrobial Activity: Combating Pathogenic Threats

Benzimidazole derivatives have a long history as effective anthelmintic agents, and this activity extends to a broad range of bacterial and fungal pathogens.[3][5] The 7-methyl substitution can enhance lipophilicity and modulate electronic properties, potentially improving efficacy against resistant strains.

Spectrum and Mechanism of Action

These compounds exhibit activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans.[16][17][18] While mechanisms can vary, they often involve the inhibition of crucial microbial enzymes or the disruption of cell wall integrity.[3][19] Structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups, such as halogens, on other parts of the benzimidazole scaffold can significantly enhance antimicrobial potency.[16][17]

Data Summary: In Vitro Antimicrobial Potency

The effectiveness of an antimicrobial agent is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

Compound Derivative Substitution Pattern S. aureus MIC (µg/mL) [16]E. coli MIC (µg/mL) [16]C. albicans MIC (µg/mL) [16]
Derivative E2-(m-fluorophenyl)7.8131.2562.5
Derivative F2-(p-fluorophenyl)15.6262.5125
Derivative G2-(phenyl)31.25125250
Ciprofloxacin (Standard)-0.50.25N/A
Fluconazole (Standard)-N/AN/A1.0

Note: Data are representative examples based on published findings for similar benzimidazole structures.[16]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[16][17]

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., S. aureus) on an appropriate agar plate overnight.

    • Pick 3-5 isolated colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution Series:

    • In a 96-well microtiter plate, add 50 µL of sterile broth to wells 2 through 12.

    • Prepare a stock solution of the test compound in DMSO. Add 100 µL of the compound at twice the highest desired test concentration to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no compound, no inoculum).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading and Interpretation:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

    • The result can be confirmed by reading the absorbance on a plate reader.

Antimicrobial Screening Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Analysis A 1. Prepare Microbial Inoculum (0.5 McFarland Standard) D 4. Inoculate Wells with Microbial Suspension A->D B 2. Prepare Compound Stock (in DMSO) C 3. Perform Serial Dilutions of Compound in Broth B->C C->D E 5. Incubate Plate (18-24h at 37°C) D->E F 6. Read Results Visually (Check for Turbidity) E->F G 7. Determine MIC (Lowest Concentration with No Growth) F->G

Workflow for MIC Determination.

Part 3: Synthetic Approaches

The synthesis of the this compound core is most commonly achieved through the condensation of 3-methyl-benzene-1,2-diamine with either a carboxylic acid or an aldehyde.[20][21] The Phillips condensation, which uses a carboxylic acid under acidic and dehydrating conditions, is a classic and robust method.[22] Alternatively, aldehydes can be condensed with the diamine in the presence of an oxidizing agent.[22]

General Synthesis of this compound Derivatives Reactant1 3-Methyl-benzene-1,2-diamine Conditions Acid Catalyst (e.g., HCl) or Oxidant (e.g., Na₂S₂O₅) Reflux Reactant1->Conditions Reactant2 Carboxylic Acid (R-COOH) or Aldehyde (R-CHO) Reactant2->Conditions Plus + Product 2-Substituted-7-methyl- 1H-benzo[d]imidazole Conditions->Product

General Synthetic Pathway.

Part 4: Conclusion and Future Outlook

Derivatives of this compound are compounds of significant therapeutic interest, demonstrating potent and multifaceted biological activities, most notably in the realms of oncology and infectious diseases. Their ability to engage multiple cellular targets makes them particularly compelling candidates for overcoming drug resistance.

Future research should focus on several key areas:

  • Lead Optimization: Systematic modification of the scaffold to enhance target-specific potency and selectivity while minimizing off-target toxicity.

  • In Vivo Validation: Moving the most promising in vitro candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Mechanism Deconvolution: Further elucidating the specific molecular interactions and downstream signaling effects to better understand their therapeutic and potential toxicological profiles.

  • Hybrid Molecules: Designing hybrid molecules that conjugate the benzimidazole core with other known pharmacophores to achieve synergistic effects or multi-target activity.[6]

The this compound scaffold is a privileged structure that will undoubtedly continue to yield novel and effective therapeutic agents for years to come.

References

The Strategic Role of 7-Methyl-1H-benzo[d]imidazole as a Precursor in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Scaffold and the Subtle Influence of the 7-Methyl Group

The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Within the diverse landscape of substituted benzimidazoles, 7-methyl-1H-benzo[d]imidazole emerges as a precursor of significant strategic value. The introduction of a methyl group at the 7-position, adjacent to the imidazole nitrogen, imparts subtle yet profound effects on the molecule's physicochemical properties and reactivity, influencing the biological activity and pharmacokinetic profile of its derivatives.

This guide provides an in-depth technical overview of this compound as a pivotal precursor in drug discovery. We will explore its synthesis, key chemical transformations, and its application in the construction of bioactive molecules, with a focus on kinase inhibitors. This document is intended to serve as a practical resource for researchers, offering not just protocols, but also the underlying chemical principles and strategic considerations for utilizing this versatile building block.

I. Synthesis of the Core: Crafting this compound

The most direct and widely employed method for the synthesis of the this compound core is the condensation of 3,4-diaminotoluene with formic acid. This reaction, a variation of the well-established Phillips-Ladenburg benzimidazole synthesis, proceeds through the formation of an N-formyl intermediate, followed by intramolecular cyclization and dehydration.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 3,4-diaminotoluene and formic acid.

Materials:

  • 3,4-Diaminotoluene

  • Formic acid (90%)

  • 10% Sodium hydroxide solution

  • Decolorizing carbon

  • Water (deionized)

Procedure:

  • In a 500-mL round-bottomed flask, combine 3,4-diaminotoluene (0.5 mole) and 90% formic acid (0.75 mole).[3]

  • Heat the mixture in a water bath at 100°C for 2 hours. The reaction mixture will gradually darken.

  • After cooling to room temperature, slowly add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper. This neutralizes the excess formic acid and precipitates the crude product.

  • Collect the crude this compound by suction filtration using a Büchner funnel. Wash the solid with cold water.

  • For purification, dissolve the crude product in boiling water. Add a small amount of decolorizing carbon and digest for 15 minutes.

  • Filter the hot solution to remove the carbon. Allow the filtrate to cool slowly to room temperature, then in an ice bath to complete crystallization.

  • Collect the purified white to off-white crystals of this compound by suction filtration, wash with a small amount of cold water, and dry under vacuum.

Causality Behind Experimental Choices:

  • The use of an excess of formic acid ensures the complete conversion of the diamine.[3]

  • Heating at 100°C provides the necessary activation energy for the cyclization and dehydration steps without significant decomposition of the starting materials or product.

  • The basification step is crucial for the precipitation of the benzimidazole, which is soluble in its protonated form.

  • Recrystallization from water is an effective method for removing colored impurities and unreacted starting materials.

Caption: Synthesis of this compound.

II. Chemical Reactivity and Strategic Functionalization

The this compound core offers multiple sites for chemical modification, primarily at the N1 and N3 positions of the imidazole ring and, to a lesser extent, on the benzene ring. The presence of the 7-methyl group introduces steric hindrance that can influence the regioselectivity of these reactions.

N-Alkylation and N-Arylation: Directing the Substitution

The N-H proton of the imidazole ring is acidic and can be readily deprotonated with a suitable base, followed by reaction with an electrophile (e.g., an alkyl or aryl halide) to yield N-substituted derivatives. The tautomeric nature of the benzimidazole ring means that N-substitution can occur at either the N1 or N3 position.

For this compound, N-alkylation or N-arylation will produce a mixture of 4-methyl and 7-methyl isomers. The ratio of these isomers is influenced by both steric and electronic factors. The 7-methyl group exerts a steric effect, which can favor substitution at the less hindered N1 position. However, electronic effects of other substituents on the reacting partner can also play a significant role.

Key Considerations for Regioselectivity:

  • Steric Hindrance: Bulky alkylating or arylating agents will preferentially react at the less sterically hindered nitrogen atom. In the case of this compound, this would favor the formation of the 1,4-disubstituted product.

  • Reaction Conditions: The choice of base and solvent can significantly impact the isomeric ratio. Strong, non-nucleophilic bases like sodium hydride in aprotic solvents (e.g., THF, DMF) often provide better regioselectivity.[4]

  • Electronic Effects: The electronic nature of the substituents on the aryl halide in N-arylation reactions can influence the reaction rate and, to some extent, the regioselectivity.

Regioselective_Alkylation start This compound intermediate Anionic Intermediate start->intermediate Deprotonation base Base (e.g., NaH) base->intermediate electrophile Electrophile (R-X) product1 1,7-Disubstituted Product (More Hindered) electrophile->product1 product2 1,4-Disubstituted Product (Less Hindered) electrophile->product2 intermediate->product1 Alkylation/Arylation intermediate->product2 Alkylation/Arylation

References

The Therapeutic Potential of the 7-Methyl-1H-benzo[d]imidazole Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant therapeutic agents. This technical guide delves into the latent therapeutic potential of a specific analogue, 7-methyl-1H-benzo[d]imidazole. While direct extensive research on this particular molecule is nascent, a comprehensive analysis of its derivatives provides compelling evidence for its promise across several therapeutic domains. This document synthesizes existing data on substituted this compound compounds and the broader benzimidazole class to illuminate potential applications, guide future research, and provide actionable experimental frameworks for drug development professionals. We will explore its potential in oncology, infectious diseases, and neurology, supported by mechanistic insights, protocol guidance, and data-driven analysis.

The Benzimidazole Scaffold: A Foundation of Therapeutic Versatility

The benzimidazole moiety, a bicyclic aromatic heterocycle, is a recurring motif in numerous FDA-approved drugs, including the proton-pump inhibitor omeprazole and the chemotherapeutic agent bendamustine[1]. Its bioisosteric similarity to purine bases allows it to interact with a wide array of biological targets, making it a fertile ground for drug discovery[2][3]. The diverse biological activities attributed to benzimidazole derivatives encompass antimicrobial, anticancer, antiviral, anti-inflammatory, and antihypertensive properties[2][4]. The addition of a methyl group at the 7-position of the benzimidazole core, creating this compound (CAS No: 4887-83-6), subtly alters its electronic and steric properties, potentially fine-tuning its interaction with specific biological targets and opening new avenues for therapeutic intervention.

Synthetic Strategies for Benzimidazole Scaffolds

The synthesis of the benzimidazole core is well-established, typically involving the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. A common method utilizes sodium metabisulfite as an oxidizing agent in an ethanol-water solvent system, which offers an environmentally friendlier alternative to harsher reagents[5][6].

General Synthetic Workflow for 2-Substituted Benzimidazoles

G cluster_reactants Reactants cluster_process Process cluster_reagents Reagents & Conditions cluster_product Product o-phenylenediamine o-phenylenediamine Condensation Condensation o-phenylenediamine->Condensation Aldehyde Aldehyde Aldehyde->Condensation Benzimidazole_Derivative 2-Substituted-1H-benzo[d]imidazole Condensation->Benzimidazole_Derivative Oxidation Na2S2O5 Na2S2O5 Na2S2O5->Condensation Ethanol/Water Ethanol/Water Ethanol/Water->Condensation Reflux Reflux Reflux->Condensation

Caption: General workflow for the synthesis of 2-substituted benzimidazoles.

For the synthesis of the parent this compound, 3-methyl-1,2-phenylenediamine would be the starting diamine. The choice of the second reactant dictates the substitution at the 2-position, which is crucial for modulating biological activity.

Potential Therapeutic Applications

The therapeutic utility of the this compound scaffold can be inferred from the biological activities of its derivatives. The following sections explore the most promising areas.

Anticancer Activity

Derivatives of the benzimidazole scaffold have demonstrated significant potential as anticancer agents through various mechanisms of action.

Human Topoisomerase I (Hu Topo I) is a critical enzyme in DNA replication and transcription. Its inhibition leads to DNA damage and apoptosis in cancer cells. Several novel 1H-benzo[d]imidazole (BBZ) derivatives have been identified as potent inhibitors of Hu Topo I[5][6].

  • Mechanism of Action : These BBZ derivatives are thought to act as DNA minor groove-binding ligands, stabilizing the Topo I-DNA cleavage complex. This prevents the re-ligation of the DNA strand, leading to double-strand breaks during the S-phase of the cell cycle and ultimately triggering G2/M cell cycle arrest and apoptosis[5][6].

  • Key Findings : In a study, compounds 11a , 12a , and 12b showed significant growth inhibition (GI₅₀) against a panel of 60 human cancer cell lines, with values ranging from 0.16 to 3.6 μM. Notably, compound 12b inhibited Hu Topo I with an IC₅₀ of 16 μM[5][6].

G DNA_Replication DNA Replication/ Transcription TopoI Topoisomerase I DNA_Replication->TopoI DNA_Relaxation DNA Relaxation TopoI->DNA_Relaxation Complex Topo I-DNA-BBZ Ternary Complex TopoI->Complex BBZ Benzimidazole Derivative BBZ->Complex DSB DNA Double-Strand Breaks Complex->DSB Inhibition of DNA re-ligation Apoptosis Cell Cycle Arrest (G2/M) & Apoptosis DSB->Apoptosis

Caption: Mechanism of Topoisomerase I inhibition by benzimidazole derivatives.

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Benzimidazole-hydrazone hybrids have been developed as multi-kinase inhibitors, targeting key kinases like EGFR, HER2, and CDK2[7][8].

  • Mechanism of Action : These compounds are designed to bind to the ATP-binding pocket of multiple kinases, thereby blocking their catalytic activity and inhibiting downstream signaling pathways that promote cell proliferation and survival.

  • Key Findings : Compounds 6h and 6i from a synthesized series demonstrated potent cytotoxic effects against four cancer cell lines with IC₅₀ values ranging from 7.82 to 21.48 μM. These compounds also showed significant inhibitory activity against EGFR, HER2, CDK2, and mTOR kinases[7].

Table 1: In Vitro Anticancer Activity of Benzimidazole Derivatives

CompoundTarget/AssayCell Line(s)Activity (µM)Reference
12b GI₅₀NCI-60 Panel0.16 - 3.6[5][6]
12b Topoisomerase I IC₅₀-16[5][6]
6h Cytotoxicity IC₅₀HCT-116, HepG2, MCF-7, A5497.82 - 21.48[7]
6i Cytotoxicity IC₅₀HCT-116, HepG2, MCF-7, A5497.82 - 21.48[7]
Antimicrobial and Antibiofilm Activity

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. The benzimidazole scaffold is a promising starting point for novel antimicrobial drugs[2][4].

  • Mechanism of Action : The antimicrobial activity of benzimidazoles can be attributed to their ability to interfere with various cellular processes. For instance, some derivatives target filamenting temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division[1].

  • Key Findings : 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown high activity against staphylococci, including MRSA, with Minimum Inhibitory Concentrations (MIC) below 1 µg/mL. These compounds also exhibited excellent antibiofilm activity, both inhibiting biofilm formation and eradicating mature biofilms[1].

Table 2: Antimicrobial Activity of Indolylbenzo[d]imidazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
3ao Staphylococci< 1[1]
3aq Staphylococci< 1[1]
3ag M. smegmatis3.9[1]
3ag C. albicans3.9[1]
Neurological Applications: GABA-A Receptor Modulation

The GABA-A receptor is a key target for drugs treating anxiety, insomnia, and epilepsy. The position of the methyl group on the benzimidazole ring has been shown to be critical for modulating the activity of these receptors.

  • Mechanism of Action : Certain 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives act as positive allosteric modulators of the α1β2γ2 GABA-A receptor. The positioning of the methyl group influences the molecule's orientation within the allosteric binding site at the α1/γ2 interface[9].

  • Key Findings : A study demonstrated that a 6-methylbenzimidazole analogue showed favorable binding and activity, whereas placing the methyl group at the 5-position was detrimental to activity. This highlights the steric and electronic importance of the methyl group's location, suggesting that the 7-methyl substitution could also confer specific and potent activity[9].

Experimental Protocols

To facilitate further research, this section provides standardized protocols for evaluating the therapeutic potential of novel this compound derivatives.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for assessing antimicrobial activity.

  • Preparation of Bacterial Inoculum : Culture bacteria overnight in appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation : Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation : Add the bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation : Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the 50% growth inhibition (GI₅₀) concentration against cancer cell lines.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the test compound for 48-72 hours.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization : Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ value using a dose-response curve.

G Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Treatment Add Serial Dilutions of Test Compound Cell_Seeding->Compound_Treatment Incubation Incubate 48-72h Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate 3-4h (Live cells form formazan) MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan (Add DMSO) Formazan_Formation->Solubilization Read_Absorbance Read Absorbance at 570 nm Solubilization->Read_Absorbance Calculate_GI50 Calculate GI50 from Dose-Response Curve Read_Absorbance->Calculate_GI50

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Future Directions and Conclusion

The evidence synthesized in this guide strongly suggests that the this compound scaffold is a promising starting point for the development of novel therapeutics. While the activities of its substituted derivatives are encouraging, several key research avenues must be pursued:

  • Direct Evaluation of the Parent Scaffold : It is imperative to synthesize and evaluate the unsubstituted this compound across a range of biological assays to establish a baseline of activity.

  • Structure-Activity Relationship (SAR) Studies : A systematic exploration of substitutions at the 1, 2, and other available positions of the this compound core is necessary to optimize potency and selectivity for specific targets.

  • Pharmacokinetic Profiling : Promising lead compounds must be subjected to ADME (Absorption, Distribution, Metabolism, and Excretion) studies to assess their drug-like properties.

References

An In-depth Technical Guide to the Antimicrobial and Antifungal Potential of 7-Methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Benzimidazoles, a class of heterocyclic compounds, have long been recognized for their broad spectrum of biological activities, including antimicrobial and antifungal properties.[1][2] This technical guide provides a comprehensive analysis of 7-methyl-1H-benzo[d]imidazole, a specific derivative of the benzimidazole scaffold. While direct antimicrobial and antifungal data for the parent this compound is limited in publicly accessible literature, this guide synthesizes the known structure-activity relationships (SAR) of the benzimidazole class, data from closely related analogs, and established mechanisms of action to project its potential efficacy. Furthermore, this document offers detailed, field-proven experimental protocols for the evaluation of its antimicrobial and antifungal properties, equipping researchers with the necessary tools to investigate this promising scaffold.

Introduction: The Benzimidazole Scaffold in Antimicrobial Drug Discovery

Benzimidazole is a bicyclic aromatic heterocycle, consisting of a fusion between a benzene ring and an imidazole ring.[1] This core structure is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] The versatility of the benzimidazole ring system, which allows for substitutions at various positions, has led to the development of a wide array of derivatives with diverse pharmacological activities, including antihelminthic, antiviral, anticancer, and, notably, antimicrobial and antifungal effects.[3]

The structural similarity of benzimidazoles to purine nucleotides allows them to interact with various biomolecules, contributing to their broad biological activity.[4] Commercially successful drugs like the antifungal agent benomyl and the antihelminthic mebendazole underscore the therapeutic potential of this chemical class.

This guide focuses on the 7-methyl derivative of 1H-benzo[d]imidazole. The introduction of a methyl group at the 7th position of the benzimidazole ring can influence its lipophilicity, steric profile, and electronic properties, thereby potentially modulating its biological activity.

Broth Microdilution Workflow Stock_Solution Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilution of Compound Stock_Solution->Serial_Dilution Plate_Preparation Prepare Microtiter Plate with Broth Plate_Preparation->Serial_Dilution Inoculation Inoculate Wells Serial_Dilution->Inoculation Inoculum_Preparation Prepare Standardized Microbial Inoculum Inoculum_Preparation->Inoculation Incubation Incubate Plate Inoculation->Incubation MIC_Reading Determine MIC (Lowest Concentration with No Growth) Incubation->MIC_Reading

References

The Ascendant Role of 7-Methyl-1H-benzo[d]imidazole Derivatives in Precision Enzyme Inhibition: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzimidazole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of modern medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to readily interact with a myriad of biological targets, most notably enzymes.[1] This inherent bioactivity has rendered benzimidazole derivatives as indispensable components in a vast array of therapeutic agents, from proton pump inhibitors like omeprazole to anthelmintics such as albendazole.[2][3] The versatility of the benzimidazole scaffold lies in the facile functionalization at its various positions, enabling the fine-tuning of its physicochemical properties and biological activity. This guide delves into a specific, yet increasingly significant, subclass: the 7-methyl-1H-benzo[d]imidazole derivatives, exploring their burgeoning potential as highly selective and potent enzyme inhibitors. The strategic placement of a methyl group at the 7-position can profoundly influence the molecule's conformation, metabolic stability, and target engagement, offering a compelling avenue for the development of next-generation therapeutics.

I. The Strategic Advantage of the 7-Methyl Group: A Structural and Mechanistic Perspective

The introduction of a methyl group at the 7-position of the benzimidazole core is not a trivial modification. This seemingly minor alteration imparts significant and often advantageous properties to the molecule, influencing its journey from administration to target engagement.

A. Steric and Electronic Influence on Target Binding

The 7-methyl group, by virtue of its spatial bulk, can induce a specific conformational bias in the benzimidazole ring and its appended substituents. This steric hindrance can play a crucial role in orienting the molecule within the active site of a target enzyme, promoting favorable interactions with key amino acid residues while preventing non-productive binding modes. This can lead to enhanced inhibitor potency and selectivity.

From an electronic standpoint, the methyl group is a weak electron-donating group. This subtle electronic perturbation can modulate the pKa of the imidazole nitrogen atoms, influencing the molecule's ionization state at physiological pH and its ability to form critical hydrogen bonds within the enzyme's active site.

B. Modulation of Physicochemical Properties and Pharmacokinetics

The lipophilicity of a drug candidate is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The addition of a methyl group generally increases the lipophilicity of a molecule. In the context of this compound derivatives, this can lead to improved cell membrane permeability and oral bioavailability. However, an optimal balance of lipophilicity is crucial, as excessive lipophilicity can lead to poor solubility and increased metabolic clearance.

Furthermore, the 7-position is often susceptible to metabolic oxidation. The presence of a methyl group at this position can block this metabolic pathway, thereby increasing the metabolic stability and in vivo half-life of the compound.

II. Key Enzyme Classes Targeted by this compound Derivatives

While the broader class of benzimidazoles inhibits a wide array of enzymes, the 7-methyl substituted derivatives have shown particular promise in targeting key enzymes implicated in cancer and inflammatory diseases.

A. Kinase Inhibition: A Prominent Anticancer Strategy

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several benzimidazole derivatives have been identified as potent kinase inhibitors.[4] While specific studies on 7-methyl derivatives are emerging, the general principles of benzimidazole-kinase interactions provide a strong rationale for their development.

Many benzimidazole-based kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase. The benzimidazole scaffold can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase's hinge region. Substituents on the benzimidazole ring, including the 7-methyl group, can then project into adjacent hydrophobic pockets, contributing to binding affinity and selectivity. For instance, in the development of multi-kinase inhibitors, the strategic placement of substituents on the benzimidazole core is critical for achieving the desired inhibitory profile against kinases such as EGFR, HER2, and CDK2.[4][5][6]

B. Topoisomerase Inhibition: Disrupting DNA Replication in Cancer Cells

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[2] Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately, apoptosis. Benzimidazole derivatives have been investigated as topoisomerase I inhibitors.[2][7] These compounds often function by intercalating into the DNA or by stabilizing the topoisomerase-DNA cleavage complex, preventing the re-ligation of the DNA strand.

A recent study on novel 1H-benzo[d]imidazole derivatives demonstrated their potential as human topoisomerase I inhibitors, with some compounds showing potent anticancer activity and inducing G2/M cell cycle arrest.[2][7] While this study did not specifically focus on 7-methyl derivatives, it highlights the potential of the benzimidazole scaffold in this therapeutic area. The presence of a 7-methyl group could influence the DNA binding affinity and the interaction with the topoisomerase enzyme.

III. Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives typically involves the condensation of a 3-methyl-1,2-phenylenediamine with a variety of reagents, such as aldehydes, carboxylic acids, or their derivatives. The choice of the condensing partner determines the substituent at the 2-position of the benzimidazole ring, which is a key determinant of the molecule's biological activity.

A common and versatile method is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid in the presence of a dehydrating agent, such as polyphosphoric acid (PPA) or hydrochloric acid, under harsh reaction conditions.[2] Milder methods have also been developed, such as the condensation with aldehydes in the presence of an oxidizing agent.[2][7]

Experimental Protocol: Synthesis of 2-Substituted-7-methyl-1H-benzo[d]imidazoles via Aldehyde Condensation

This protocol describes a general method for the synthesis of 2-substituted-7-methyl-1H-benzo[d]imidazoles from 3-methyl-benzene-1,2-diamine and a substituted aldehyde.

Materials:

  • 3-Methyl-benzene-1,2-diamine

  • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethanol

  • Water

  • Hydrochloric acid (for salt formation, optional)

Procedure:

  • In a round-bottom flask, dissolve 3-methyl-benzene-1,2-diamine (1.0 eq) in a mixture of ethanol and water.

  • Add the substituted aldehyde (1.1 eq) to the solution.

  • Add sodium metabisulfite (1.5 eq) portion-wise to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

  • Collect the solid product by filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • (Optional) For improved water solubility, the purified benzimidazole derivative can be converted to its hydrochloride salt by dissolving it in methanol and bubbling dry HCl gas through the solution.

Causality Behind Experimental Choices:

  • Sodium metabisulfite: Acts as a mild oxidizing agent to facilitate the cyclization and aromatization to the benzimidazole ring system.[2][7]

  • Ethanol/Water Solvent System: Provides good solubility for the reactants while allowing for precipitation of the product upon cooling.

  • Reflux Conditions: Provides the necessary thermal energy to overcome the activation barrier of the condensation and cyclization reactions.

IV. In Vitro Evaluation of Enzyme Inhibitory Activity

The evaluation of the enzyme inhibitory potential of newly synthesized this compound derivatives is a critical step in the drug discovery process. A variety of in vitro assays can be employed, depending on the target enzyme class.

A. Kinase Inhibition Assays

A common method for assessing kinase inhibition is the ADP-Glo™ Kinase Assay . This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction.

Experimental Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compound (this compound derivative)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the target kinase, its substrate, and ATP in a suitable buffer.

    • Add the test compound at various concentrations to the wells of the microplate.

    • Initiate the kinase reaction by adding the ATP-containing reaction mixture to the wells.

    • Incubate the plate at the optimal temperature for the kinase reaction (typically 30°C) for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the activity of the kinase inhibitor.

    • Calculate the IC₅₀ value of the test compound, which is the concentration required to inhibit 50% of the kinase activity.

Self-Validating System:

  • Positive Control: A known inhibitor of the target kinase should be included to validate the assay's performance.

  • Negative Control: A vehicle control (e.g., DMSO) without any inhibitor should be included to determine the maximum kinase activity.

  • Z'-factor Calculation: This statistical parameter is used to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

B. Topoisomerase I Inhibition Assay

A standard method for evaluating topoisomerase I inhibition is the DNA Relaxation Assay . This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA, and the inhibitory effect of a test compound on this process.[2][7]

Experimental Protocol: DNA Relaxation Assay

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and EDTA)

  • Test compound (this compound derivative)

  • Agarose gel

  • Gel loading dye

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Inhibition Reaction:

    • Prepare a reaction mixture containing supercoiled plasmid DNA and reaction buffer.

    • Add the test compound at various concentrations to the reaction tubes.

    • Add human topoisomerase I to initiate the relaxation reaction.

    • Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination and Gel Electrophoresis:

    • Stop the reaction by adding gel loading dye containing SDS and proteinase K.

    • Load the samples onto an agarose gel.

    • Run the gel electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

    • Supercoiled DNA migrates faster than relaxed DNA. An effective inhibitor will prevent the conversion of supercoiled DNA to relaxed DNA.

    • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each compound concentration and calculate the IC₅₀ value.[2][7]

Self-Validating System:

  • Positive Control: A known topoisomerase I inhibitor, such as camptothecin, should be included.[7]

  • Negative Controls:

    • A reaction with no enzyme to show the migration of supercoiled DNA.

    • A reaction with the enzyme but no inhibitor to show the complete relaxation of the DNA.

V. Data Presentation and Structure-Activity Relationship (SAR) Analysis

The systematic evaluation of a series of this compound derivatives allows for the elucidation of structure-activity relationships (SAR). This involves correlating changes in the chemical structure with changes in enzyme inhibitory activity.

Table 1: Hypothetical SAR Data for this compound Derivatives as Kinase Inhibitors

Compound IDR¹ (at 2-position)R² (at 1-position)Kinase X IC₅₀ (µM)Kinase Y IC₅₀ (µM)
7M-BI-01 PhenylH1.25.8
7M-BI-02 4-ChlorophenylH0.52.1
7M-BI-03 4-MethoxyphenylH2.58.3
7M-BI-04 4-ChlorophenylMethyl0.31.5
BI-02 4-ChlorophenylH1.87.2

From this hypothetical data, we can infer:

  • The presence of an electron-withdrawing group (Cl) at the 4-position of the phenyl ring at R¹ enhances the inhibitory activity against both kinases (compare 7M-BI-02 to 7M-BI-01 and 7M-BI-03 ).

  • Alkylation at the 1-position (R²) further improves the potency (compare 7M-BI-04 to 7M-BI-02 ).

  • The 7-methyl group appears to be crucial for potent activity, as the unsubstituted analog (BI-02 ) is significantly less active than its 7-methyl counterpart (7M-BI-02 ).

VI. Visualizing the Drug Discovery Workflow

The development of this compound derivatives as enzyme inhibitors follows a logical and iterative workflow.

DrugDiscoveryWorkflow cluster_0 Discovery & Design cluster_1 Synthesis & Purification cluster_2 In Vitro Evaluation cluster_3 Optimization Target_Identification Target Identification (e.g., Kinase, Topoisomerase) Scaffold_Selection Scaffold Selection (this compound) Target_Identification->Scaffold_Selection Select Core Library_Design Library Design (SAR-driven) Scaffold_Selection->Library_Design Plan Synthesis Synthesis Chemical Synthesis Library_Design->Synthesis Execute Purification Purification & Characterization Synthesis->Purification Isolate Enzyme_Assay Enzyme Inhibition Assay (e.g., ADP-Glo, DNA Relaxation) Purification->Enzyme_Assay Test Cell-based_Assay Cell-based Assays (Cytotoxicity, Cell Cycle) Enzyme_Assay->Cell-based_Assay Validate in Cells SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell-based_Assay->SAR_Analysis Analyze Data Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Refine Lead_Optimization->Library_Design Iterate

Caption: A streamlined workflow for the discovery and optimization of this compound enzyme inhibitors.

VII. Signaling Pathway Context: Kinase Inhibition

The following diagram illustrates a simplified signaling pathway and the point of intervention for a this compound-based kinase inhibitor.

KinaseSignalingPathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Kinase_C Kinase C Kinase_B->Kinase_C Phosphorylates Transcription_Factor Transcription Factor Kinase_C->Transcription_Factor Activates Inhibitor This compound Kinase Inhibitor Inhibitor->Kinase_B Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes

Caption: Inhibition of a kinase cascade by a this compound derivative, preventing downstream signaling.

VIII. Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel and selective enzyme inhibitors. The strategic incorporation of the 7-methyl group offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of these derivatives, leading to improved potency, selectivity, and metabolic stability. While research in this specific area is still expanding, the foundational knowledge of benzimidazole chemistry and biology provides a clear roadmap for future investigations.

Future efforts should focus on the systematic exploration of the chemical space around the this compound core, targeting a wider range of enzymes implicated in human diseases. The integration of computational modeling and structural biology will be instrumental in the rational design of next-generation inhibitors with enhanced therapeutic profiles. As our understanding of the intricate roles of enzymes in pathophysiology deepens, the this compound derivatives are poised to make a significant impact on the landscape of modern drug discovery.

IX. References

  • Synthesis of (E)-N'-(7-methyl-2-propyl-1H-benzo[d]imidazole-5-carbonyl)substituted formohydrazonuyl. ResearchGate. (URL: --INVALID-LINK--)

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2871–2886. (URL: --INVALID-LINK--)

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022). European Journal of Medicinal Chemistry, 230, 114106. (URL: --INVALID-LINK--)

  • Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (2023). Molecules, 28(13), 5081. (URL: --INVALID-LINK--)

  • Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. ResearchGate. (URL: --INVALID-LINK--)

  • Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (2023). Molecules, 28(13), 5081. (URL: --INVALID-LINK--)

  • Design, synthesis, anticancer activity and molecular docking of novel 1H-benzo[d]imidazole derivatives as potential EGFR inhibitors. ResearchGate. (URL: --INVALID-LINK--)

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (2023). Journal of Biomolecular Structure and Dynamics, 1-14. (URL: --INVALID-LINK--)

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. (URL: --INVALID-LINK--)

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole motif is a cornerstone in medicinal chemistry and materials science. This bicyclic heterocyclic system, formed by the fusion of benzene and imidazole rings, is a prevalent pharmacophore in a multitude of clinically approved drugs. Its unique structural features allow for diverse interactions with biological targets, leading to a broad spectrum of therapeutic activities, including antiulcer, antihypertensive, antiviral, antifungal, and anticancer effects. The strategic placement of substituents on the benzimidazole core allows for the fine-tuning of its physicochemical properties and biological activity. The 7-methyl-1H-benzo[d]imidazole, in particular, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

This application note provides a detailed, reliable, and reproducible experimental protocol for the synthesis of this compound. The procedure is based on the well-established Phillips condensation reaction, a robust method for the formation of the benzimidazole ring system.[1] This guide is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development, offering not just a step-by-step procedure but also insights into the rationale behind each experimental choice.

Chemicals and Materials

Reagent/Material Grade Supplier Notes
3-Methyl-1,2-phenylenediamine (2,3-Diaminotoluene)Reagent Grade (≥98%)Sigma-Aldrich, Acros Organics, etc.Corrosive, toxic. Handle with care.
Formic AcidReagent Grade (≥90%)Sigma-Aldrich, Fisher Scientific, etc.Corrosive, causes severe burns. Handle in a fume hood.
Sodium Hydroxide (NaOH)Pellets or solutionStandard laboratory gradeCorrosive.
Deionized Water
EthanolReagent GradeFor recrystallization.
Activated CarbonFor decolorization during recrystallization.
Round-bottom flask (100 mL)
Reflux condenser
Heating mantle or oil bath
Magnetic stirrer and stir bar
Beakers, Erlenmeyer flasks
Büchner funnel and filter flask
pH paper or pH meter
Rotary evaporator
Melting point apparatus

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general principles of the Phillips condensation reaction for benzimidazole synthesis.[1]

Part 1: Reaction Setup and Reflux
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, place 3-methyl-1,2-phenylenediamine (e.g., 5.0 g, 40.9 mmol).

  • Addition of Formic Acid: In a fume hood, carefully add an excess of 90% formic acid (e.g., 10 mL, approx. 260 mmol) to the round-bottom flask. The addition may be exothermic.

  • Reaction Assembly: Attach a reflux condenser to the round-bottom flask and place the assembly in a heating mantle or an oil bath.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) with continuous stirring. Maintain the reflux for a period of 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

Causality Behind Experimental Choices:

  • Excess Formic Acid: Using an excess of formic acid serves both as a reactant and as a solvent, driving the reaction to completion.

  • Reflux Conditions: Heating under reflux provides the necessary activation energy for the condensation and cyclization steps to occur at a reasonable rate.

Part 2: Work-up and Isolation
  • Cooling: After the reflux period, allow the reaction mixture to cool to room temperature.

  • Neutralization: Carefully and slowly add a 10% aqueous solution of sodium hydroxide (NaOH) to the cooled reaction mixture with stirring. This step should be performed in an ice bath to manage the heat generated from the acid-base neutralization. Continue adding the NaOH solution until the mixture is alkaline (pH 8-9), which will cause the product to precipitate out of the solution.

  • Precipitation and Filtration: Cool the mixture in an ice bath to ensure complete precipitation of the product. Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any remaining salts and impurities.

Causality Behind Experimental Choices:

  • Neutralization: The benzimidazole product is typically a weak base and is protonated in the acidic reaction mixture, making it soluble. Neutralization deprotonates the benzimidazole, causing it to precipitate.

  • Cold Water Wash: Washing with cold water minimizes the loss of the product due to solubility.

Part 3: Purification
  • Recrystallization: The crude this compound can be purified by recrystallization. A common solvent for this is hot water or an ethanol-water mixture.

  • Decolorization: If the product is colored, dissolve the crude solid in a minimum amount of the hot recrystallization solvent and add a small amount of activated carbon.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator or a vacuum oven at a moderate temperature.

Causality Behind Experimental Choices:

  • Recrystallization: This technique purifies the solid product based on differences in solubility between the product and impurities at different temperatures.

  • Activated Carbon: The porous structure of activated carbon allows it to adsorb colored impurities.

Reaction Workflow and Mechanism

The synthesis of this compound proceeds via the Phillips condensation mechanism. The key steps are the initial formylation of one of the amino groups of 3-methyl-1,2-phenylenediamine, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic benzimidazole ring.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 3-Methyl-1,2-phenylenediamine 3-Methyl-1,2-phenylenediamine Reflux Reflux (100-110 °C, 2-3h) 3-Methyl-1,2-phenylenediamine->Reflux Formic_Acid Formic Acid Formic_Acid->Reflux Neutralization Neutralization (aq. NaOH) Reflux->Neutralization Crude Product Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product Purified Product

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Results
Melting Point Literature values should be consulted for comparison.
¹H NMR Expected signals include aromatic protons in the region of δ 7.0-8.0 ppm, a singlet for the methyl group around δ 2.5 ppm, and a broad singlet for the N-H proton. The exact chemical shifts and coupling constants will depend on the solvent used.
¹³C NMR Expected signals for the aromatic carbons and the methyl carbon. The chemical shifts for the tautomeric carbons C4/C7 and C5/C6 may be averaged depending on the solvent and temperature.[2]
IR Spectroscopy Characteristic absorption bands for N-H stretching (broad, ~3100-3000 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=N and C=C stretching in the fingerprint region.[3]
Mass Spectrometry The molecular ion peak (M+) corresponding to the molecular weight of this compound (C₈H₈N₂) should be observed.

Safety Precautions

  • 3-Methyl-1,2-phenylenediamine: This compound is toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

  • Formic Acid: Formic acid is highly corrosive and can cause severe burns. It is also a respiratory irritant. Always handle formic acid in a well-ventilated fume hood and wear appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles.

  • Sodium Hydroxide: Sodium hydroxide is corrosive and can cause severe burns to skin and eyes. Handle with care, wearing appropriate PPE. The neutralization of formic acid with sodium hydroxide is highly exothermic and should be performed with cooling.

All experimental work should be conducted in a well-ventilated laboratory, and appropriate safety measures should be in place. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

Problem Possible Cause Solution
Low or no product yield Incomplete reaction.Ensure the reaction was refluxed for the specified time at the correct temperature. Monitor the reaction by TLC.
Loss of product during work-up.Ensure the pH is sufficiently alkaline to precipitate the product. Use cold water for washing to minimize solubility losses.
Product is an oil or does not solidify Impurities are present.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, consider purification by column chromatography.
Product is highly colored Presence of colored impurities.Use activated carbon during the recrystallization step. Ensure the starting materials are of high purity.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound. By following this detailed protocol and adhering to the safety precautions, researchers can reliably produce this valuable chemical intermediate for their downstream applications in drug discovery and materials science. The characterization data provided will aid in the confirmation of the product's identity and purity.

References

Synthesis of 2-Substituted-7-Methyl-1H-Benzimidazoles: An Application Note and Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-substituted-7-methyl-1H-benzimidazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering not just a procedure, but also the underlying scientific rationale for key experimental choices.

The benzimidazole scaffold is a privileged structure in pharmaceutical sciences, found in a variety of clinically used drugs. The strategic placement of substituents on this heterocyclic core allows for the fine-tuning of pharmacological properties. The 7-methyl substitution, in particular, can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making the synthesis of this specific scaffold a valuable tool in the development of new therapeutic agents.

Introduction to the Synthetic Strategy: The Phillips-Ladenburg Condensation

The most common and versatile method for the synthesis of benzimidazoles is the Phillips-Ladenburg condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative. A widely adopted modern variation of this method, and the one detailed in this protocol, utilizes the condensation of an o-phenylenediamine with an aldehyde, followed by an in-situ oxidative cyclization. This one-pot approach is highly efficient and allows for the introduction of a wide variety of substituents at the 2-position.

A key consideration in the synthesis of 7-methyl-1H-benzimidazoles is the use of the asymmetrically substituted starting material, 3-methyl-1,2-phenylenediamine. The reaction of this diamine with an aldehyde can potentially lead to two isomeric products: the desired 7-methyl-1H-benzimidazole and the 4-methyl-1H-benzimidazole. However, studies have shown that the reaction often proceeds with high regioselectivity, favoring the formation of the 7-methyl isomer. This selectivity is attributed to the steric hindrance imposed by the methyl group, which directs the initial nucleophilic attack of the less hindered amino group onto the aldehyde's carbonyl carbon.

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as a two-step, one-pot process: the initial formation of a Schiff base intermediate, followed by intramolecular cyclization and oxidation to yield the final benzimidazole product.

Caption: One-pot synthesis of 2-substituted-7-methyl-1H-benzimidazoles.

Detailed Step-by-Step Protocol

This protocol describes a general and robust method for the synthesis of a variety of 2-substituted-7-methyl-1H-benzimidazoles.

Materials and Reagents:
  • 3-Methyl-1,2-phenylenediamine

  • Aromatic or aliphatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Catalyst: e.g., p-toluenesulfonic acid (p-TsOH)[1], ammonium chloride (NH4Cl)[2], or a heterogeneous catalyst.

  • Solvent: e.g., Ethanol, Methanol, or Dimethylformamide (DMF)[1]

  • Oxidizing agent (if required, often atmospheric oxygen is sufficient)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., hexane/ethyl acetate mixtures)

Equipment:
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

  • UV lamp for TLC visualization

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methyl-1,2-phenylenediamine (1.0 eq.) in the chosen solvent (e.g., ethanol, 10 mL per mmol of diamine).

  • Addition of Reagents: To the stirred solution, add the substituted aldehyde (1.0-1.2 eq.) followed by the catalyst (e.g., p-TsOH, 0.1 eq. or NH4Cl, 1.0 eq.). The use of a slight excess of the aldehyde can help drive the reaction to completion.[2]

  • Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 12 hours depending on the reactivity of the aldehyde.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature.

  • Neutralization and Extraction: If an acidic catalyst was used, neutralize the mixture with a saturated solution of sodium bicarbonate. The product is then typically extracted with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation: Characterization of Synthesized Benzimidazoles

The successful synthesis of the target compounds is confirmed through various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following table summarizes the expected characterization data for a few representative 2-substituted-7-methyl-1H-benzimidazoles.

2-Substituent (R)Product NameExpected ¹H NMR (δ ppm in DMSO-d₆)Expected ¹³C NMR (δ ppm in DMSO-d₆)Expected Mass (m/z) [M+H]⁺
Phenyl2-Phenyl-7-methyl-1H-benzimidazole~12.8 (br s, 1H, NH), 8.1-7.2 (m, 8H, Ar-H), ~2.5 (s, 3H, CH₃)~152, 143, 135, 130, 129, 126, 123, 122, 119, 111, ~16 (CH₃)209.1073
4-Chlorophenyl2-(4-Chlorophenyl)-7-methyl-1H-benzimidazole~13.0 (br s, 1H, NH), 8.2-7.2 (m, 7H, Ar-H), ~2.5 (s, 3H, CH₃)~151, 144, 135, 132, 130, 129, 128, 123, 122, 119, 111, ~16 (CH₃)243.0683
4-Methoxyphenyl2-(4-Methoxyphenyl)-7-methyl-1H-benzimidazole~12.7 (br s, 1H, NH), 8.1-6.9 (m, 7H, Ar-H), ~3.8 (s, 3H, OCH₃), ~2.5 (s, 3H, CH₃)~161, 152, 144, 135, 128, 123, 122, 119, 114, 111, 55, ~16 (CH₃)239.1182

Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration. The provided NMR data is extrapolated from known data for analogous 2-substituted and 5-methyl-substituted benzimidazoles.[3][4][5]

Experimental Causality and Trustworthiness

  • Choice of Starting Material: The use of 3-methyl-1,2-phenylenediamine is essential for the synthesis of 7-methyl-1H-benzimidazoles. As discussed, the regioselectivity of the reaction is a critical aspect. The steric hindrance from the methyl group generally directs the cyclization to favor the 7-methyl isomer. It is, however, advisable to confirm the regiochemistry of the final product using 2D NMR techniques (e.g., NOESY) if unambiguous assignment is required.

  • Catalyst Selection: A variety of catalysts can be employed for this condensation. Acid catalysts like p-TsOH or Lewis acids facilitate the initial condensation by activating the aldehyde carbonyl group towards nucleophilic attack.[1] Heterogeneous catalysts offer the advantage of easy separation and recyclability, contributing to a more sustainable synthetic process.[6] The choice of catalyst may influence reaction times and yields, and empirical optimization for a specific substrate is often beneficial.

  • Solvent and Temperature: The choice of solvent and reaction temperature is crucial for achieving good yields and reasonable reaction times. Protic solvents like ethanol are commonly used and generally provide good solubility for the reactants.[2] Higher temperatures are typically required to drive the condensation and cyclization steps to completion.

  • Purification: Column chromatography is the most effective method for purifying the final product and removing any unreacted starting materials, by-products, or the minor 4-methyl isomer, if formed. The polarity of the eluent should be carefully chosen to achieve good separation.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of 2-substituted-7-methyl-1H-benzimidazoles. By understanding the underlying chemical principles and the rationale behind the experimental choices, researchers can confidently and efficiently synthesize these valuable compounds for their drug discovery and development programs. The provided protocol is a robust starting point that can be adapted and optimized for a wide range of substrates.

References

Application Note: High-Resolution ¹H NMR Characterization of 7-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 7-methyl-1H-benzo[d]imidazole using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We delve into the foundational principles governing the chemical shifts and coupling patterns observed in the spectrum, offering a detailed interpretation of the proton environment. This document outlines a robust, field-proven protocol for sample preparation, data acquisition, and spectral processing, designed to ensure the generation of high-quality, reproducible data for researchers in medicinal chemistry, drug development, and materials science.

Introduction: The Significance of Benzimidazole Scaffolds

The benzimidazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds and functional materials. Its derivatives are known to exhibit a wide range of biological activities, making them a focal point in drug discovery. This compound, a key substituted benzimidazole, serves as a critical building block for more complex molecules. Accurate and unambiguous structural elucidation is paramount for quality control, reaction monitoring, and understanding structure-activity relationships (SAR). ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, offering detailed insights into molecular structure with atomic-level resolution.[1]

Foundational Principles: Interpreting the ¹H NMR Spectrum

A deep understanding of the ¹H NMR spectrum of this compound requires an appreciation for the electronic environment of each proton. The key features to analyze are chemical shifts (δ), signal integration, and spin-spin coupling constants (J).[2][3]

Chemical Shift (δ): Probing the Electronic Environment

The chemical shift of a proton is dictated by its local electron density.

  • Aromatic Protons (H-4, H-5, H-6): These protons are located on the benzene ring and are deshielded by the ring current effect, causing them to resonate in the downfield region of the spectrum, typically between 7.0 and 8.3 ppm.[4] The precise position is influenced by the electronic nature of the fused imidazole ring and the methyl substituent.

  • Imidazole Proton (H-2): The proton at the C-2 position of the imidazole ring is adjacent to two electronegative nitrogen atoms, leading to significant deshielding. It typically appears as a singlet further downfield than the benzene ring protons.

  • N-H Proton: The labile proton on the nitrogen atom is highly sensitive to solvent, concentration, and temperature due to its involvement in hydrogen bonding and chemical exchange. In a hydrogen-bond accepting solvent like deuterated dimethyl sulfoxide (DMSO-d₆), this proton signal is often observed as a broad singlet in the far downfield region, frequently between 12.0 and 13.6 ppm.[4]

  • Methyl Protons (-CH₃): The protons of the methyl group are shielded and resonate in the upfield region of the spectrum, typically appearing as a sharp singlet.[2]

Prototropic Tautomerism

N-unsubstituted benzimidazoles, including the 7-methyl derivative, can exist in two tautomeric forms due to the migration of the N-H proton between the two nitrogen atoms. If this exchange is rapid on the NMR timescale, the spectrum reflects a time-averaged structure.[2][5] This can simplify the spectrum, for instance, by showing averaged chemical shifts for protons on the benzene ring.[2][6] The rate of this exchange is influenced by factors like solvent and temperature.[2][7]

workflow cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep Sample Insertion & Locking (Lock on Deuterium Signal) shim Shimming (Optimize B₀ Homogeneity) prep->shim tune Probe Tuning & Matching (Maximize Signal Reception) shim->tune acq Acquire FID (Set Pulses, Scans, Delays) tune->acq ft Fourier Transform (FID → Spectrum) acq->ft phase Phase Correction (Align Peaks Upright) ft->phase baseline Baseline Correction (Flatten Spectrum Base) phase->baseline ref Referencing (Calibrate to TMS or Solvent) baseline->ref pick Peak Picking ref->pick integrate Integration (Determine Proton Ratios) pick->integrate multiplet Multiplet Analysis (Measure J-Couplings) integrate->multiplet assign Structural Assignment multiplet->assign

References

Application Notes and Protocols for the Antimicrobial Evaluation of 7-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating novel antimicrobial agents.

I. Introduction: The Benzimidazole Scaffold in Antimicrobial Discovery

The benzimidazole core, a bicyclic molecule formed from the fusion of benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including anthelmintic, antiviral, anticancer, and, notably, antimicrobial properties.[3][4][5] The structural similarity of the benzimidazole nucleus to purine bases allows these compounds to interact with various biopolymers in microbial cells, leading to a broad spectrum of biological effects.[1][2]

In an era defined by the escalating threat of antimicrobial resistance (AMR), the exploration of novel chemical scaffolds is not merely an academic exercise but a critical necessity.[5] Benzimidazole derivatives have emerged as a promising class of compounds, with numerous studies demonstrating their efficacy against a range of pathogenic bacteria and fungi.[4][6][7] This application note provides a comprehensive guide to the in vitro evaluation of 7-methyl-1H-benzo[d]imidazole , a representative of this versatile class, in antimicrobial susceptibility assays. While extensive public data on the antimicrobial spectrum of this specific methyl-substituted variant is limited, its structural relation to other active benzimidazoles, such as certain 2,5,6-trisubstituted derivatives, warrants a thorough investigation of its potential.[8]

These protocols are designed to be robust and self-validating, grounding experimental procedures in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). By explaining the causality behind each experimental choice, this guide empowers researchers to not only execute these assays with precision but also to confidently interpret the resulting data in the broader context of antimicrobial drug discovery.

II. Scientific Rationale and Potential Mechanisms of Action

The antimicrobial activity of benzimidazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. A primary and well-studied mechanism, particularly in fungi and helminths, is the inhibition of tubulin polymerization, which disrupts the formation of microtubules, crucial for cell division, motility, and intracellular transport. In bacteria, potential targets are less universally defined but are thought to include:

  • Inhibition of DNA Gyrase: Similar to quinolone antibiotics, some benzimidazoles may interfere with bacterial DNA replication.

  • Disruption of Cell Wall Synthesis: Some derivatives have been shown to inhibit key enzymes involved in the biosynthesis of the bacterial cell wall.[8]

  • Enzyme Inhibition: The scaffold can interact with various essential enzymes, such as those involved in metabolic pathways.

The primary goal of the following assays is to determine the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9] The MIC is a critical quantitative measure of a compound's potency and is a foundational metric in the evaluation of any potential new antibiotic.

III. Essential Materials and Preparatory Steps

Test Compound and Reagents
  • This compound (Purity ≥98%)

  • Dimethyl Sulfoxide (DMSO): ACS grade or higher, sterile-filtered.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): For bacterial assays.

  • Mueller-Hinton Agar (MHA): For agar-based assays.

  • RPMI-1640 Medium with L-glutamine, without bicarbonate, buffered with MOPS: For fungal assays.

  • Standard Antibiotics: Ciprofloxacin or Vancomycin (for bacteria), Fluconazole or Amphotericin B (for fungi) as positive controls.

  • Sterile Saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland Turbidity Standard

  • Resazurin Sodium Salt (optional, for viability indication)

Microbial Strains (Quality Control Panel)

A recommended panel of quality control (QC) strains should be used to validate assay performance.

MicroorganismATCC NumberGram Stain/TypeRationale
Staphylococcus aureus29213Gram-positiveRepresentative of Gram-positive cocci
Enterococcus faecalis29212Gram-positiveImportant Gram-positive pathogen
Escherichia coli25922Gram-negativeRepresentative of Gram-negative enteric bacilli
Pseudomonas aeruginosa27853Gram-negativeKey opportunistic Gram-negative pathogen
Candida albicans90028Fungal (Yeast)Common human fungal pathogen
Methicillin-resistant S. aureus (MRSA)43300Gram-positiveClinically relevant drug-resistant strain
Preparation of Compound Stock Solution
  • Expertise & Experience: Benzimidazole derivatives often exhibit poor solubility in aqueous solutions. Therefore, a high-concentration stock solution must be prepared in an appropriate organic solvent. DMSO is the most common choice due to its high solubilizing power and general acceptance in biological assays at low final concentrations.[10]

Protocol:

  • Equilibrate: Allow the vial of solid this compound to reach room temperature before opening.

  • Weigh: Aseptically weigh a precise amount of the compound. For a 10 mg/mL (10,000 µg/mL) stock solution, weigh 10 mg.

  • Solubilization: Add the corresponding volume of sterile DMSO to the solid compound (e.g., 1 mL for 10 mg).

  • Dissolution: Vortex vigorously for 1-2 minutes. If necessary, sonicate briefly in a water bath to ensure complete dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

IV. Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is based on the CLSI M07 standard and is the gold standard for quantitative antimicrobial susceptibility testing.

Workflow Diagram: Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_readout Incubation & Readout A Prepare Compound Stock in DMSO C Perform Serial Dilutions of Compound in Broth A->C B Culture & Standardize Inoculum (0.5 McFarland) D Add Standardized Inoculum to Wells B->D C->D F Incubate Plate (e.g., 37°C, 18-24h) D->F E Set Up Controls: - Growth (Inoculum + Broth) - Sterility (Broth only) - Solvent (Inoculum + Broth + DMSO) - Positive (Inoculum + Std. Antibiotic) G Visually Inspect for Growth (Turbidity) F->G H Determine MIC: Lowest concentration with no visible growth G->H

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate sterile broth (CAMHB for bacteria, RPMI for fungi) to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Plate Preparation and Compound Dilution:

    • Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate.

    • In well 1, add 100 µL of broth containing the highest desired concentration of this compound (e.g., 128 µg/mL). This is prepared by diluting the DMSO stock into the broth.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This creates a concentration gradient (e.g., 128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25 µg/mL).

  • Controls (Crucial for Data Validity):

    • Well 11 (Growth Control): 50 µL of broth (will receive inoculum).

    • Well 12 (Sterility Control): 100 µL of broth only (no inoculum).

    • Solvent Control: Prepare a separate well with the highest concentration of DMSO used in the assay (e.g., if the 128 µg/mL well has 1% DMSO, this well should contain 1% DMSO) and inoculum. This is essential to ensure the solvent itself is not inhibiting growth.

  • Inoculation:

    • Add 50 µL of the diluted microbial inoculum (from step 1) to wells 1 through 11. Do not add inoculum to the sterility control (well 12).

    • The final volume in each test well is now 100 µL.

  • Incubation:

    • Cover the plate and incubate.

      • Bacteria: 35-37°C for 16-20 hours.

      • Fungi: 35°C for 24-48 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The sterility control should be clear, and the growth and solvent controls should be turbid.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well in the dilution series).

Protocol 2: Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening.

Step-by-Step Methodology:

  • Plate Preparation: Use standard MHA plates (150 mm or 100 mm). The agar depth should be uniform (~4 mm).

  • Inoculation: Dip a sterile cotton swab into the standardized inoculum (0.5 McFarland) and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure a confluent lawn of growth.

  • Disk Application:

    • Aseptically place sterile filter paper disks (6 mm diameter) onto the inoculated agar surface.

    • Pipette a fixed volume (e.g., 10 µL) of different concentrations of the this compound solution (prepared in DMSO) onto separate disks.

    • Apply a disk with the standard antibiotic as a positive control and a disk with only DMSO as a solvent control.

  • Incubation: Let the plates sit at room temperature for 15-30 minutes to allow for prediffusion, then invert and incubate at 35-37°C for 16-24 hours.

  • Result Measurement: Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters (mm).

V. Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison.

Table 1: Example MIC Data for this compound

Test MicroorganismGram Stain/TypeMIC (µg/mL) of this compoundMIC (µg/mL) of Positive Control (e.g., Ciprofloxacin)
S. aureus ATCC 29213Gram-positive
E. coli ATCC 25922Gram-negative
P. aeruginosa ATCC 27853Gram-negative
C. albicans ATCC 90028Fungal (Yeast)
MRSA ATCC 43300Gram-positive

Interpretation:

  • A lower MIC value indicates higher potency.

  • The solvent control must show robust growth. Any inhibition in the solvent control well invalidates the results for the test compound.

  • The positive control antibiotic MICs must fall within their established quality control ranges to ensure the validity of the entire experiment.

VI. Hypothetical Mechanism of Action Visualization

While the exact mechanism for this compound is to be determined, many benzimidazoles function by inhibiting essential enzymes.

Diagram: Hypothetical Inhibition of a Bacterial Enzyme

Mechanism_of_Action cluster_pathway Essential Bacterial Metabolic Pathway cluster_inhibition Inhibition by Benzimidazole Substrate Substrate Enzyme Bacterial Enzyme (e.g., DNA Gyrase) Substrate->Enzyme Binds to active site Product Essential Product Outcome Pathway Blocked & Bacterial Growth Inhibited Enzyme->Product Catalyzes reaction BZD This compound BZD->Enzyme Binds & Inhibits

References

Application Notes and Protocols for Evaluating the Anticancer Activity of 7-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, antiviral, and notably, anticancer properties.[1] Several compounds incorporating the 1H-benzo[d]imidazole core have been reported to exhibit potent cytotoxic effects against various cancer cell lines.[2][3][4] Documented mechanisms of action for this class of compounds are diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression such as kinases and topoisomerases.[2][5][6][7][8][9][10]

This document provides a comprehensive set of protocols for the initial in vitro evaluation of a specific derivative, 7-methyl-1H-benzo[d]imidazole. The proposed experimental workflow is designed to systematically assess its cytotoxic potential and elucidate its primary mechanism of action, guiding further preclinical development. The protocols are grounded in established methodologies and provide a logical progression from broad cytotoxicity screening to more detailed mechanistic studies.

Experimental Workflow Overview

A tiered approach is recommended for the evaluation of this compound. This ensures a cost-effective and scientifically rigorous assessment, starting with broad screening and progressing to more complex and targeted assays.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Evaluation cluster_2 Phase 3: Target Identification (Hypothesis-Driven) Cell_Line_Selection Cell Line Selection (e.g., NCI-60 Panel) MTT_XTT_Assay Cell Viability Assays (MTT/XTT) Cell_Line_Selection->MTT_XTT_Assay Broad Panel IC50_Determination IC50 Determination MTT_XTT_Assay->IC50_Determination Dose-Response Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Treat with IC50 Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) IC50_Determination->Cell_Cycle_Analysis Treat with IC50 Kinase_Assay Kinase Inhibition Assays Apoptosis_Assay->Kinase_Assay If Apoptosis is Induced Western_Blot Western Blot Analysis (Key Pathway Proteins) Apoptosis_Assay->Western_Blot Confirm Apoptotic Markers Topoisomerase_Assay Topoisomerase I/II Assays Cell_Cycle_Analysis->Topoisomerase_Assay If G2/M Arrest is Observed Cell_Cycle_Analysis->Western_Blot Analyze Cell Cycle Proteins Signaling_Pathway Compound This compound Target Potential Target (e.g., Topoisomerase, Kinase) Compound->Target DNA_Damage DNA Damage Target->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Bcl2_Family Bcl-2 Family Modulation Apoptosis->Bcl2_Family

References

Application Notes & Protocols: Strategic Derivatization of 7-Methyl-1H-benzo[d]imidazole for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the strategic derivatization of 7-methyl-1H-benzo[d]imidazole. We will explore key synthetic transformations at the N1 and C2 positions, discuss the rationale behind these modifications, and outline workflows for subsequent biological evaluation, with a focus on developing novel anticancer and antimicrobial agents.[3][4]

Introduction: The Strategic Value of the 7-Methylbenzimidazole Core

The this compound scaffold offers a unique starting point for library synthesis. The methyl group at the 7-position introduces a subtle yet significant steric and electronic perturbation compared to the parent benzimidazole. This modification can influence molecular conformation, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic profiles and enhanced target engagement.[5]

Our derivatization strategy focuses on two primary vectors for chemical modification: the nucleophilic N1-position of the imidazole ring and the electrophilic C2-carbon. Functionalization at these sites allows for the systematic exploration of chemical space to build structure-activity relationships (SAR).[6][7]

Logical Flow of Derivatization and Screening

The following diagram outlines the strategic workflow from the core scaffold to the identification of bioactive lead compounds.

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Analysis Start This compound (Core Scaffold) N1_Alkylation N1-Alkylation / Arylation (Protocol 1) Start->N1_Alkylation C2_Condensation C2-Condensation (Protocol 2) Start->C2_Condensation Library Diverse Compound Library N1_Alkylation->Library C2_Condensation->Library HTS High-Throughput Screening (e.g., MTT Assay for Anticancer) Library->HTS Hit_ID Hit Identification HTS->Hit_ID SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt G A Seed cancer cells in 96-well plates B Incubate for 24h to allow attachment A->B C Treat cells with serially diluted benzimidazole derivatives B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h (Formazan formation) E->F G Solubilize formazan crystals with DMSO F->G H Read absorbance at ~570 nm G->H I Calculate % viability and determine IC50 values H->I

References

application of 7-methyl-1H-benzo[d]imidazole in α-glucosidase inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the , designed for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols, emphasizing scientific integrity and practical insights.

Introduction

α-Glucosidase, an enzyme located in the brush border of the small intestine, plays a critical role in carbohydrate metabolism by hydrolyzing complex carbohydrates into absorbable monosaccharides like glucose.[1][2] The inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces postprandial hyperglycemia.[3][4] Consequently, the search for potent and safe α-glucosidase inhibitors is a major focus in drug discovery.

Benzimidazole and its derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including potential anti-diabetic properties.[5][6][7] This guide focuses specifically on 7-methyl-1H-benzo[d]imidazole, providing a comprehensive framework for its evaluation as an α-glucosidase inhibitor using a robust in vitro colorimetric assay.

Scientific Background and Assay Principle

The primary function of α-glucosidase is to catalyze the final step in carbohydrate digestion. Inhibitors of this enzyme can slow the release of D-glucose from complex carbohydrates, thereby delaying glucose absorption and lowering postprandial plasma glucose levels.[4] Marketed drugs like Acarbose, Miglitol, and Voglibose validate this therapeutic approach, though the search for novel inhibitors with improved efficacy and fewer side effects continues.[1][3][8]

The most common in vitro method for screening α-glucosidase inhibitors is a colorimetric assay utilizing p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[9] In this assay, α-glucosidase cleaves the colorless pNPG substrate to release p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at approximately 405 nm. The presence of an inhibitor, such as this compound, reduces the rate of this enzymatic reaction, leading to a decrease in yellow color intensity. The degree of inhibition is directly proportional to the concentration of the inhibitor.[9][10]

Mechanism of α-Glucosidase Action and Inhibition

The diagram below illustrates the enzymatic reaction and its inhibition. The enzyme's active site binds to the substrate (pNPG), leading to its hydrolysis. An inhibitor can interfere with this process, often by binding to the active site itself (competitive inhibition) or to another site that alters the enzyme's conformation (non-competitive or mixed-type inhibition).

G cluster_0 Standard Enzymatic Reaction cluster_1 Inhibition Pathway Enzyme α-Glucosidase ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds Substrate pNPG (Substrate) (Colorless) Substrate->ES_Complex Product p-Nitrophenol (Yellow Product) ES_Complex->Product Hydrolysis Inhibitor This compound (Inhibitor) EI_Complex Enzyme-Inhibitor Complex (Inactive) Inhibitor->EI_Complex No_Reaction No Reaction or Reduced Reaction Rate EI_Complex->No_Reaction Enzyme2 α-Glucosidase Enzyme2->EI_Complex Binds

Caption: Mechanism of α-glucosidase action and its inhibition.

Detailed Experimental Protocol

This protocol is optimized for a 96-well microplate format, which is suitable for screening and determining the half-maximal inhibitory concentration (IC₅₀) of test compounds.

Part 1: Materials and Reagents
  • Enzyme: α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, Cat. No. G5003)

  • Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich, Cat. No. N1377)

  • Test Compound: this compound

  • Positive Control: Acarbose (e.g., Sigma-Aldrich, Cat. No. A8980)

  • Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8

  • Stop Solution: 0.1 M Sodium Carbonate (Na₂CO₃)

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Equipment: 96-well microplate, multichannel pipette, microplate reader (405 nm), incubator (37°C)

Part 2: Reagent Preparation
  • Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions to achieve a pH of 6.8.

  • α-Glucosidase Solution (0.5 U/mL): Dissolve the enzyme in the phosphate buffer. Prepare this solution fresh before each experiment.

  • pNPG Substrate Solution (1 mM): Dissolve pNPG in the phosphate buffer. This solution can be prepared in advance and stored at 4°C for a few days, protected from light. Warm to room temperature before use.[10]

  • Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.

  • Working Solutions: Prepare serial dilutions of the test compound and Acarbose in phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the well should not exceed 1-2% to avoid affecting enzyme activity.

Part 3: Experimental Workflow

The following diagram outlines the key steps of the α-glucosidase inhibition assay.

G A Prepare Reagents (Buffer, Enzyme, Substrate, Test Compound, Controls) B Dispense Test Compound and Controls into 96-well Plate A->B C Add α-Glucosidase Solution to each well B->C D Pre-incubate at 37°C for 10 minutes C->D E Initiate Reaction: Add pNPG Substrate Solution D->E F Incubate at 37°C for 20 minutes E->F G Stop Reaction: Add Sodium Carbonate Solution F->G H Measure Absorbance at 405 nm G->H I Calculate % Inhibition and Determine IC50 Value H->I

Caption: Experimental workflow for the α-glucosidase inhibition assay.

Part 4: Step-by-Step Assay Procedure
  • Plate Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Blank (Ab): 50 µL Phosphate Buffer.

    • Control (Ac): 50 µL Phosphate Buffer (or buffer with DMSO if used for samples).

    • Sample (As): 50 µL of varying concentrations of this compound.

    • Positive Control: 50 µL of varying concentrations of Acarbose.

  • Add Enzyme: Add 50 µL of the α-glucosidase solution (0.5 U/mL) to all wells except the Blank wells. Add 50 µL of phosphate buffer to the Blank wells.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 50 µL of the pNPG substrate solution (1 mM) to all wells.

  • Incubation: Mix gently and incubate the plate at 37°C for 20 minutes.[11]

  • Stop Reaction: Terminate the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to all wells. The appearance of a yellow color indicates the formation of p-nitrophenol.

  • Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

Data Analysis and Presentation

Calculation of Inhibition

The percentage of α-glucosidase inhibition is calculated using the following formula:[9]

% Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

Where:

  • Abs_control: Absorbance of the control reaction (enzyme + substrate + buffer).

  • Abs_sample: Absorbance of the reaction with the test compound.

Note: The absorbances should be corrected by subtracting the absorbance of the blank.

Determination of IC₅₀

The IC₅₀ value, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentrations.[9] A non-linear regression analysis is then used to fit the data to a dose-response curve and calculate the IC₅₀ value.

Data Presentation

Quantitative results should be summarized in a clear and concise table.

CompoundIC₅₀ (µM)
This compoundHypothetical Value (e.g., 15.5 ± 1.2)
Acarbose (Positive Control)Literature Value (e.g., 817.4)[12]
Table 1: Hypothetical α-glucosidase inhibitory activity (IC₅₀) of this compound compared to the standard drug Acarbose.

Application Notes and Troubleshooting

  • Enzyme and Substrate Concentration: The concentrations of both enzyme and substrate should be optimized to ensure the reaction rate is linear over the incubation period.[13] It is recommended to perform a preliminary kinetic assay to determine the optimal conditions.

  • Solvent Effects: As many organic compounds are dissolved in DMSO, it is crucial to maintain a low final concentration (≤2%) in the assay to prevent solvent-induced enzyme inhibition or denaturation. Always run a solvent control.

  • Compound Interference: Some test compounds may absorb light at 405 nm. It is essential to run a control for each compound concentration without the enzyme to correct for any background absorbance.

  • Temperature and pH: α-glucosidase activity is sensitive to changes in temperature and pH. Maintain a constant temperature of 37°C and a buffer pH of 6.8 for consistent and reproducible results.[14]

ProblemPossible CauseSuggested Solution
No yellow color in control wells Inactive enzyme; Incorrect buffer pH; Omission of a reagent.Check enzyme activity with a fresh batch. Verify buffer pH. Carefully review the protocol steps.[15]
High absorbance in blank wells Substrate (pNPG) has degraded.Use a fresh pNPG solution. Store pNPG protected from light and moisture.
Inconsistent results between replicates Pipetting errors; Inadequate mixing.Use calibrated pipettes and ensure thorough but gentle mixing after adding each reagent. Use of a multichannel pipette is recommended.[10]
Sample shows >100% inhibition The compound may be interfering with the absorbance reading at 405nm.Subtract the absorbance of a sample blank (sample + buffer, no enzyme) from the sample reading.

Conclusion

This guide provides a detailed protocol for assessing the α-glucosidase inhibitory potential of this compound. By following this standardized methodology, researchers can obtain reliable and reproducible data crucial for the early stages of drug discovery and development. The benzimidazole scaffold holds significant promise, and rigorous in vitro screening is the foundational step in identifying lead compounds for the management of type 2 diabetes.

References

Application Notes and Protocols for the Preparation of 7-Methyl-1H-benzo[d]imidazole Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective preparation, storage, and handling of stock solutions of 7-methyl-1H-benzo[d]imidazole (7-MBDI). As a member of the benzimidazole class of heterocyclic compounds, 7-MBDI is of significant interest in medicinal chemistry and materials science.[1][2][3] The accuracy and reproducibility of experimental results are critically dependent on the proper solubilization and stability of the compound. This guide details validated protocols for preparing stock solutions in both organic and aqueous-based systems, discusses the rationale behind solvent selection, and outlines best practices for quality control and long-term storage.

Introduction: The Importance of Benzimidazoles

The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in drug discovery.[2][3] Molecules incorporating this motif have demonstrated a vast range of biological activities, including roles as multi-kinase inhibitors in oncology, agents targeting human topoisomerase I, and PqsR inhibitors for combating bacterial infections.[4][5][6] Given this therapeutic potential, the ability to generate reliable and reproducible data is paramount. The journey to high-quality data begins with the meticulous preparation of stock solutions. An improperly prepared stock solution—whether due to incomplete dissolution, degradation, or inaccurate concentration—can invalidate downstream experiments, leading to a loss of time and resources.

This guide provides the foundational knowledge and step-by-step instructions to ensure the integrity of this compound solutions for any research application.

Compound Properties and Safe Handling

Before proceeding with any protocol, it is essential to understand the fundamental properties and safety requirements for this compound.

Physicochemical Data

The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 4887-83-6[1]
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol Calculated
Physical Form Solid (typically powder or crystalline)
Solid Storage Room temperature, sealed in a dry environment
Safety and Handling Precautions

This compound is classified with a "Warning" signal word and carries specific hazard statements. All handling must be performed in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Principles of Solubilization and Solvent Selection

The choice of solvent is the most critical decision in preparing a stock solution. The planar, aromatic structure of the benzimidazole core results in poor aqueous solubility. Therefore, selecting an appropriate solvent system is essential for achieving the desired concentration and ensuring compatibility with downstream assays.

Rationale for Solvent Choice
  • Dimethyl Sulfoxide (DMSO): For most in vitro biological assays, DMSO is the solvent of choice. As a polar aprotic solvent, it possesses exceptional solvating power for many organic molecules that are sparingly soluble in water.[7] DMSO is also miscible with most aqueous buffers, allowing for the preparation of highly concentrated stock solutions (e.g., 10-50 mM) that can be diluted to working concentrations with minimal impact on the final assay conditions (typically ≤0.5% v/v).

  • Acidified Aqueous Solutions: The benzimidazole ring contains basic nitrogen atoms.[8] Protonation of these nitrogens via the addition of an acid (e.g., Hydrochloric Acid, HCl) can significantly increase the compound's aqueous solubility. This method is suitable for applications where DMSO is undesirable or may interfere with the experimental system. However, it is crucial to consider the impact of the resulting low pH and the need for subsequent buffering in the final working solution.

Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate solvent system.

start Initiate Stock Solution Preparation for this compound decision Is the final assay system compatible with ≤0.5% DMSO? start->decision protocol1 Recommended Path: Use Protocol 1 High-Concentration DMSO Stock decision->protocol1  Yes   protocol2 Alternative Path: Use Protocol 2 Acidified Aqueous Stock decision->protocol2  No   note1 Provides maximum solubility and stability. Ideal for most cell-based and biochemical assays. protocol1->note1 note2 Avoids organic solvent artifacts. Requires careful pH management in final solution. protocol2->note2

Caption: Solvent selection decision workflow.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. Always use anhydrous grade solvents and sterile tubes to ensure the integrity and longevity of the stock solution.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This is the standard protocol for most research applications.

Materials and Equipment:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vials or polypropylene microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Equilibration: Allow the vial of solid 7-MBDI to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Calculation: Calculate the mass of 7-MBDI required.

    • Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

    • Example for 1 mL of a 10 mM stock:

      • Mass = 10 mmol/L × 0.001 L × 132.16 g/mol = 0.0013216 g = 1.32 mg

  • Weighing: Accurately weigh the calculated amount of solid into a sterile vial.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Critical Step: Visually inspect the solution against a light source for any undissolved particulates.

    • If particulates remain, sonicate the vial in a room temperature water bath for 5-10 minutes. Repeat vortexing and inspection until the solution is completely clear.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in light-protected tubes.

    • Store aliquots at -20°C for short-term use (weeks) or -80°C for long-term storage (months).[9]

Protocol 2: Preparation of a 10 mM Aqueous Stock Solution (Acidified)

This protocol is an alternative for DMSO-sensitive applications.

Materials and Equipment:

  • This compound (solid)

  • High-purity water (e.g., Milli-Q® or equivalent)

  • 1 M Hydrochloric Acid (HCl)

  • Calibrated analytical balance, pH meter

  • Glass beaker and magnetic stirrer

  • Volumetric flask

Procedure:

  • Weighing: Accurately weigh the calculated amount of 7-MBDI (e.g., 13.22 mg for 10 mL of a 10 mM solution) and place it in a glass beaker with a magnetic stir bar.

  • Suspension: Add approximately 80% of the final desired volume of high-purity water (e.g., 8 mL for a final volume of 10 mL). The compound will not dissolve at this stage.

  • Acidification & Dissolution:

    • Begin stirring the suspension.

    • Slowly add 1 M HCl dropwise while monitoring the solution. Continue adding acid until all of the solid material has dissolved and the solution is clear.

    • Use a pH meter to check the final pH, which will be acidic. Record this value.

  • Final Volume Adjustment: Carefully transfer the clear solution to a volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinse to the flask. Add water to bring the solution to the final desired volume (e.g., 10 mL).

  • Filtration & Storage:

    • Filter the solution through a 0.22 µm syringe filter to remove any potential microparticulates and ensure sterility.

    • Aliquot and store at -20°C. Aqueous solutions are more susceptible to microbial growth and degradation, so long-term storage at -80°C is recommended.

Critical Consideration: This acidic stock solution will significantly lower the pH of your final assay buffer. You must account for this by either using a strongly buffered system or by adjusting the pH of the final working solution.

Quality Control, Storage, and Best Practices

General Workflow for Solution Preparation

The following diagram outlines the comprehensive workflow from solid compound to final use, emphasizing critical quality control and handling steps.

cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh 1. Weigh Solid Compound (Use calibrated balance) dissolve 2. Add Anhydrous Solvent (DMSO or Acidified H₂O) weigh->dissolve ensure_sol 3. Ensure Complete Dissolution (Vortex / Sonicate) dissolve->ensure_sol qc_visual 4. QC: Visual Inspection (Confirm clarity) ensure_sol->qc_visual aliquot 5. Aliquot into Single-Use Volumes (Protect from light) qc_visual->aliquot store 6. Store at -20°C / -80°C aliquot->store thaw 7. Thaw One Aliquot store->thaw For Assay Use dilute 8. Dilute into Final Assay Buffer thaw->dilute control 9. Prepare Vehicle Control (Buffer + matching solvent %) dilute->control use 10. Use Immediately in Assay control->use

Caption: Comprehensive workflow for stock and working solutions.

Storage and Stability

Proper storage is crucial to maintain the potency and integrity of the compound.

ParameterRecommendationRationale
Temperature -20°C (short-term) or -80°C (long-term)A comprehensive stability study of various benzimidazoles confirmed that storage at -20°C or -80°C is optimal for preserving the compound over months.[9]
Freeze-Thaw Cycles Minimize; aliquot into single-use volumes.Repeated freeze-thaw cycles can lead to compound precipitation or degradation. Aliquoting is a critical best practice.[7]
Light Exposure Store in amber or opaque containers.Aromatic heterocyclic compounds can be susceptible to photodegradation.
Hygroscopicity Use anhydrous DMSO; keep vials tightly sealed.DMSO readily absorbs atmospheric water, which can compromise the stability of the dissolved compound.[7]
Preparation of Working Solutions
  • Thaw: Thaw a single aliquot of the stock solution at room temperature.

  • Dilution: Perform serial dilutions as needed. It is best practice to perform an intermediate dilution into your assay buffer before the final dilution to minimize the risk of precipitation.

  • Vortex: Gently vortex the working solution before adding it to the assay plate or reaction tube.

  • Vehicle Control: Always prepare a vehicle control that contains the same final concentration of the solvent (e.g., 0.1% DMSO) as your experimental samples.[7] This is essential to differentiate the effect of the compound from any effect of the solvent itself.

Conclusion

The preparation of accurate and stable stock solutions of this compound is a foundational requirement for successful research. By selecting the appropriate solvent, adhering to precise protocols, and following best practices for storage and handling, researchers can ensure the integrity of their experiments and the reliability of their data. The methodologies outlined in this document provide a validated framework for achieving reproducible results in the exciting and rapidly advancing field of benzimidazole-based drug discovery.

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of Benzimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Benzimidazoles and the Advent of Microwave Synthesis

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its derivatives exhibit a wide spectrum of biological activities, including anti-ulcer, anti-hypertensive, anti-viral, anti-fungal, and anti-cancer properties.[1][2] The N-ribosyl-dimethylbenzimidazole unit, for instance, serves as a crucial axial ligand for cobalt in vitamin B12.[2] Consequently, the development of efficient and environmentally benign synthetic routes to this important class of compounds is a key focus for researchers in drug discovery and development.

Traditionally, the synthesis of benzimidazoles involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives under harsh conditions, often requiring strong acids and prolonged heating.[3] These conventional methods can suffer from long reaction times, high energy consumption, and the generation of significant chemical waste.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry.[4][5][6] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time required for conventional heating, often with higher yields and improved product purity.[1][7][8] This application note provides a detailed guide to the experimental setup and protocols for the microwave-assisted synthesis of benzimidazoles, aimed at researchers, scientists, and drug development professionals.

The Science Behind Microwave-Assisted Synthesis: Causality and Advantages

Unlike conventional heating methods that rely on the slow processes of conduction and convection to transfer heat from an external source to the reaction mixture, microwave heating involves the direct interaction of electromagnetic waves with the molecules in the reaction.[5][6][9] This leads to rapid and uniform heating throughout the volume of the reaction mixture.[5] The two primary mechanisms responsible for this efficient energy transfer are dipolar polarization and ionic conduction.[4][5]

  • Dipolar Polarization: Polar molecules, such as the reactants and any polar solvents used, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid reorientation and the resulting intermolecular friction generate heat.[5][9]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from ionic liquids or catalysts), they will move back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, which dissipates energy in the form of heat.[5][10]

This unique heating mechanism is the root cause of the significant advantages observed in microwave-assisted benzimidazole synthesis:

  • Accelerated Reaction Rates: The rapid and efficient energy transfer leads to a dramatic reduction in reaction times, often from hours to mere minutes.[7][11][12]

  • Increased Yields and Purity: The uniform heating minimizes the formation of byproducts that can result from localized overheating or prolonged reaction times, leading to cleaner reactions and higher product yields.[1][7]

  • Energy Efficiency: By heating only the reaction mixture and not the vessel itself, microwave synthesis is a more energy-efficient process.[5][6]

  • Solvent-Free Conditions: The direct heating of reactants often allows for solvent-free reactions, which is a major tenet of green chemistry, reducing both environmental impact and the challenges of solvent removal.[5][11]

Experimental Setup for Microwave-Assisted Benzimidazole Synthesis

A dedicated microwave reactor is essential for safe and reproducible microwave-assisted synthesis. These instruments are specifically designed to handle the pressures and temperatures that can be generated and allow for precise control of reaction parameters.

Core Components:

  • Microwave Reactor: A laboratory-grade microwave synthesizer equipped with temperature and pressure sensors is required. An external IR sensor can monitor the temperature at the base of each reaction vessel.[13]

  • Reaction Vessels: Use sealed, pressure-rated glass vials or tubes specifically designed for microwave synthesis. These are typically made of borosilicate glass and can withstand the high pressures and temperatures generated during the reaction.

  • Magnetic Stirring: A magnetic stir bar should be placed in the reaction vessel to ensure efficient mixing and uniform temperature distribution throughout the reaction mixture.

  • Control Interface: The reactor's software allows for the precise programming of reaction parameters such as temperature, pressure, hold time, and microwave power.

General Protocol for the Microwave-Assisted Synthesis of 2-Arylbenzimidazoles

This protocol describes a general method for the condensation of an o-phenylenediamine with an aromatic aldehyde. This is a common and efficient route for the synthesis of 2-substituted benzimidazoles.

Materials and Reagents:
  • o-Phenylenediamine or a substituted derivative

  • Aromatic aldehyde

  • Catalyst (e.g., Er(OTf)₃, TiCl₄, or an acid catalyst)[2][11]

  • Solvent (if not a solvent-free reaction, e.g., ethanol, water, or THF)[2][14]

  • Ethyl acetate (for extraction)

  • Deionized water

  • Anhydrous sodium sulfate (for drying)

Step-by-Step Methodology:
  • Reagent Preparation: In a microwave-safe reaction vessel equipped with a small magnetic stir bar, combine the o-phenylenediamine (1.0 mmol) and the aromatic aldehyde (1.0 mmol).[11]

  • Catalyst and Solvent Addition:

    • For Solvent-Free Conditions: Add the catalyst directly to the reactants. For example, 1 mol% of Er(OTf)₃ can be used.[11][13]

    • For Solvent-Based Reactions: If a solvent is used, add it to the reaction vessel (e.g., 3 mL of THF or 15 mL of water).[2][14] Then, add the catalyst.

  • Vessel Sealing: Securely cap the reaction vessel according to the manufacturer's instructions for the microwave reactor.

  • Microwave Irradiation: Place the sealed vessel in the microwave reactor. Set the reaction parameters. A typical starting point is to ramp the temperature to 60-110°C and hold for 5-15 minutes.[11][15] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[11]

  • Work-up and Isolation:

    • After the reaction is complete and the vessel has cooled to a safe temperature, carefully open the vial.

    • Add deionized water to the reaction mixture.

    • Extract the product with ethyl acetate (e.g., 3 x 10 mL).[13]

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure benzimidazole derivative.[2]

Experimental Workflow Diagram

experimental_workflow Workflow for Microwave-Assisted Benzimidazole Synthesis cluster_prep 1. Preparation cluster_reaction 2. Microwave Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Purification & Analysis reagents Combine o-phenylenediamine, aldehyde, and catalyst solvent Add solvent (optional) reagents->solvent seal Seal reaction vessel solvent->seal irradiate Microwave irradiation (e.g., 60-110°C, 5-15 min) seal->irradiate Place in reactor monitor Monitor by TLC irradiate->monitor cool Cool to room temperature monitor->cool Reaction complete extract Add water and extract with ethyl acetate cool->extract dry Dry organic layer and evaporate solvent extract->dry purify Purify by recrystallization or column chromatography dry->purify characterize Characterize product (NMR, IR, MS) purify->characterize

Caption: A flowchart illustrating the key steps in the microwave-assisted synthesis of benzimidazoles.

Data Presentation: Comparison of Conventional vs. Microwave Synthesis

The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction parameters to conventional heating methods.

FeatureConventional HeatingMicrowave IrradiationReference(s)
Reaction Time 2-48 hours1.5-15 minutes[7][11][15][16]
Yield Often <50% to moderate80-99%[7][11][16]
Energy Input High (heats entire apparatus)Low (heats only reactants)[5][6]
Conditions Often harsh, refluxMilder, controlled[1][9]
Purity Byproducts commonHigh purity, clean reaction[1][8]

Conclusion and Future Outlook

Microwave-assisted synthesis represents a significant advancement in the preparation of benzimidazole derivatives. This technology offers a rapid, efficient, and environmentally friendly alternative to traditional synthetic methods.[6] The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the vast chemical space of benzimidazoles for applications in drug discovery and materials science. As microwave technology continues to evolve, we can anticipate even greater control over reaction conditions, further enhancing the synthetic utility of this powerful tool.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 7-methyl-1H-benzo[d]imidazole. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of this compound.

Q1: What is the most common and direct method for synthesizing this compound?

A1: The most prevalent and straightforward method is the Phillips condensation reaction.[1] This involves the cyclocondensation of 3-methyl-o-phenylenediamine (also known as 2,3-diaminotoluene) with formic acid. The formic acid serves as the source for the C2 carbon of the imidazole ring.[2]

Q2: What are the critical reaction parameters that I need to control?

A2: The three most critical parameters are temperature, reaction time, and the purity of your starting materials. Temperature control is crucial to prevent side reactions and degradation. The reaction often requires heating, but excessive temperatures can lead to unwanted byproducts.[2] Reagent purity, especially of the o-phenylenediamine, is vital as impurities can interfere with the cyclization and complicate purification.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most effective method for monitoring reaction progress. Use a suitable mobile phase, such as ethyl acetate/hexane or dichloromethane/methanol, to track the consumption of the 3-methyl-o-phenylenediamine starting material and the appearance of the product spot. Staining with potassium permanganate or visualization under UV light is typically effective.

Q4: Is there a risk of forming isomeric products?

A4: Yes, this is a significant consideration. The condensation of 3-methyl-o-phenylenediamine can theoretically yield both 4-methyl-1H-benzo[d]imidazole and the desired this compound. The regioselectivity is influenced by the reaction conditions. Generally, the 7-methyl isomer is favored due to steric hindrance from the methyl group influencing the initial acylation step. However, the formation of a mixture is common and requires careful purification.[3]

Section 2: Core Synthesis Protocol & Workflow

This section provides a reliable, step-by-step protocol for the synthesis via the Phillips condensation.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system designed for reproducibility.

Objective: To synthesize this compound from 2,3-diaminotoluene and formic acid.

Materials:

  • 3-methyl-o-phenylenediamine (2,3-diaminotoluene)

  • Formic Acid (≥95%)

  • Hydrochloric Acid (4 M) (Optional, as catalyst)[1]

  • Sodium Hydroxide (10% aqueous solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Activated Charcoal (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-methyl-o-phenylenediamine (1.0 eq).

  • Reagent Addition: Add an excess of formic acid (5-10 eq). Alternatively, for a catalyzed reaction, use a smaller excess of formic acid (1.5-2.0 eq) in the presence of 4 M HCl.[1]

  • Heating & Reflux: Heat the reaction mixture to reflux (typically around 100-110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Cooling & Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature and then further in an ice bath.

  • Neutralization (Workup): Slowly and carefully add 10% aqueous NaOH solution to the cooled mixture to neutralize the excess acid. The product will begin to precipitate. Adjust the pH to approximately 8-9.

  • Isolation:

    • Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove inorganic salts.

    • Extraction: If the product does not precipitate cleanly, transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers.

  • Drying & Concentration: Dry the organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product, which may be a mixture of 4-methyl and 7-methyl isomers, should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[4] Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be effective.

Data Summary: Optimized Reaction Parameters
ParameterRecommended ValueRationale
Reagent Ratio 1:5 to 1:10 (Diamine:Formic Acid)An excess of formic acid drives the reaction to completion, acting as both reagent and solvent.[5]
Temperature 100 - 110 °C (Reflux)Ensures sufficient energy for cyclodehydration without significant thermal degradation.[2]
Reaction Time 2 - 4 hoursTypically sufficient for full conversion; should be confirmed by TLC monitoring.
Workup pH 8 - 9Maximizes precipitation of the neutral benzimidazole product while ensuring the unreacted diamine remains in solution or is easily separated.
Purification Column ChromatographyEssential for separating the 4-methyl and 7-methyl regioisomers which have very similar Rf values.[4]

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Charge Flask (2,3-Diaminotoluene) B 2. Add Formic Acid (5-10 eq) A->B C 3. Reflux (100-110°C, 2-4h) B->C D 4. Monitor by TLC C->D E 5. Cool to 0°C D->E Reaction Complete F 6. Neutralize with NaOH (pH 8-9) E->F G 7. Isolate Product (Filter or Extract) F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography (Separate Isomers) H->I J 10. Characterize (NMR, MS) I->J

Caption: A step-by-step workflow for the synthesis of this compound.

Section 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Problem 1: Low or No Product Yield

  • Q: My TLC shows very little product formation even after 4 hours of reflux. What is the likely cause?

    • A: Cause & Explanation: This points to an incomplete reaction. The activation energy for the cyclodehydration step may not have been reached, or the reagents may be compromised. The mechanism involves an initial acylation of one amino group, followed by a ring-closing dehydration.[1] If this dehydration is slow, the reaction will stall.

    • Solution:

      • Verify Temperature: Ensure your reaction mixture is genuinely at reflux (100-110°C). Use a thermometer to check the temperature of the heating mantle or oil bath.

      • Increase Reaction Time: Continue the reflux for an additional 2-4 hours, monitoring by TLC every hour.

      • Use a Catalyst: If uncatalyzed, consider re-running the reaction with a catalytic amount of 4 M HCl or p-toluenesulfonic acid, which can accelerate the dehydration step.[1]

      • Check Reagent Quality: 3-methyl-o-phenylenediamine is susceptible to air oxidation, indicated by a dark coloration. If your starting material is dark brown or black, purify it by recrystallization or sublimation before use. Ensure your formic acid is of high purity (≥95%), as water content can hinder the dehydration.

Problem 2: A Complex Mixture of Products is Observed

  • Q: My crude NMR is very messy, and TLC shows multiple spots close to my product. What side reactions are occurring?

    • A: Cause & Explanation: There are two primary causes for a complex product mixture: oxidation of the diamine starting material and the formation of the 4-methyl regioisomer. The electron-rich o-phenylenediamine can oxidize to form deeply colored polymeric materials, especially at high temperatures. More critically, the initial formylation of 2,3-diaminotoluene can occur at either the N1 or N2 amine, leading to a mixture of 4-methyl and 7-methyl benzimidazoles upon cyclization.

    • Solution:

      • Prevent Oxidation: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidative side products.

      • Address Isomer Formation: Unfortunately, achieving high regioselectivity can be challenging. The ratio of 7-methyl to 4-methyl isomers is often kinetically controlled. While the 7-methyl isomer is typically major, you must rely on robust purification.

      • Purification Strategy: Careful column chromatography is the most reliable method to separate these isomers. Use a long column and a shallow solvent gradient (e.g., starting with 10% EtOAc in hexane and slowly increasing to 40% EtOAc). Monitor fractions carefully by TLC.

Troubleshooting Decision Tree: Low Product Yield

Troubleshooting cluster_reaction Reaction Conditions cluster_reagents Reagent Quality cluster_solutions Corrective Actions Start Low Yield Detected Temp Is Temperature ≥100°C? Start->Temp Time Reaction Time >4h? Temp->Time Yes Sol_Temp Increase Heating Temp->Sol_Temp No Diamine Is Diamine pure (light color)? Time->Diamine Yes Sol_Time Extend Reflux Time Time->Sol_Time No Acid Is Formic Acid ≥95%? Diamine->Acid Yes Sol_Diamine Purify Diamine (Recrystallize/Sublime) Diamine->Sol_Diamine No Sol_Cat Consider Adding Acid Catalyst (e.g., 4M HCl) Acid->Sol_Cat Yes Sol_Acid Use Anhydrous/ Higher Purity Formic Acid Acid->Sol_Acid No

Caption: A decision tree for troubleshooting low yield in the synthesis.

Problem 3: Product is Difficult to Purify or Isolate

  • Q: After neutralization, my product oiled out instead of precipitating, or I recovered very little solid.

    • A: Cause & Explanation: This often occurs if the crude product is impure, leading to melting point depression, or if the product has some solubility in the aqueous phase. Over-basification during the workup can also sometimes lead to issues.

    • Solution:

      • Switch to Extraction: If an oil forms, do not attempt to filter. Instead, proceed directly to an extractive workup using a solvent in which your product is soluble, like ethyl acetate or dichloromethane. This is often a more reliable isolation method.

      • Optimize pH: During neutralization, monitor the pH carefully with pH paper. The ideal point for precipitation is typically between pH 8 and 9.

      • Trituration: If the concentrated crude product is an oil or waxy solid, try trituration. Add a non-polar solvent like cold hexane or diethyl ether and scratch the flask with a spatula. This can often induce crystallization of the desired product, leaving oily impurities behind.

      • Charcoal Treatment: If your crude product is highly colored from oxidative byproducts, dissolve it in a suitable solvent (like ethanol or ethyl acetate), add a small amount of activated charcoal, heat briefly, and then filter through Celite. This can remove many colored impurities before final purification.

References

Technical Support Center: Synthesis of 7-Methyl-1H-benzo[d]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and yield optimization of 7-methyl-1H-benzo[d]imidazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we move beyond simple protocols to address the common and complex challenges encountered in the lab, providing not just solutions, but the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs): First Principles & Common Issues

This section addresses foundational questions that form the basis of a successful synthesis.

Q1: What are the primary synthetic routes for preparing 2-substituted 7-methyl-1H-benzo[d]imidazoles, and how do I choose between them?

A1: The two most prevalent and classical methods for benzimidazole synthesis are the Phillips-Ladenburg and Weidenhagen reactions.[1][2] Your choice depends largely on the availability of starting materials and your tolerance for potential side reactions.

  • Phillips-Ladenburg Reaction: This route involves the condensation of an o-phenylenediamine (in this case, 3,4-diaminotoluene) with a carboxylic acid or its derivative (e.g., ester, acid chloride).[3][4] It is often carried out at high temperatures or with a strong acid catalyst like polyphosphoric acid or hydrochloric acid.[4][5] This method is robust, especially for aliphatic acids, and generally avoids the selectivity issues seen with aldehydes.[3]

  • Weidenhagen Reaction: This approach uses an aldehyde as the carbonyl source.[1] It has gained popularity due to the vast commercial availability of diverse aldehydes.[6] However, this reaction can be less selective, often producing a mixture of the desired 2-substituted product and a 1,2-disubstituted side product.[2][6] Modern modifications using specific catalysts can significantly improve selectivity.[6]

Recommendation: If your target carboxylic acid is readily available and you want to avoid complex purification from isomeric byproducts, the Phillips-Ladenburg approach is a reliable choice. If you need to explore a wide range of substituents and have access to a variety of aldehydes, the Weidenhagen reaction is more versatile, but requires careful optimization to ensure good selectivity.

Q2: My reaction yield is consistently low. What are the first parameters I should investigate?

A2: Low yields are a frequent challenge, but can often be resolved by systematically evaluating a few key parameters.[1]

  • Purity of Starting Materials: The o-phenylenediamine precursor, 3,4-diaminotoluene, is highly susceptible to air oxidation, which can introduce colored impurities and inhibit the reaction.[7] Ensure your diamine is pure (ideally, light-colored) and consider purifying it by recrystallization or sublimation if its quality is questionable.[5][7]

  • Reaction Monitoring: Do not rely on a fixed reaction time from the literature. Every reaction is different. Use Thin Layer Chromatography (TLC) to monitor the consumption of your starting materials and the formation of the product.[7] An incomplete reaction is a common cause of low yield.

  • Solvent and Temperature: The choice of solvent can dramatically impact reaction rates and yields.[7] A solvent screen including polar protic (ethanol, methanol), polar aprotic (DMF, acetonitrile), and non-polar (toluene) options is a crucial first optimization step.[1] Concurrently, optimize the temperature; some reactions require heating to overcome activation energy, while others may produce side products at elevated temperatures.

Q3: How do I choose the right catalyst for my synthesis? There seem to be hundreds.

A3: Catalyst selection is critical and depends on your chosen synthetic route (aldehyde vs. carboxylic acid) and desired reaction conditions (e.g., mild, "green"). There is no single "best" catalyst; experimental screening is often required.

  • For Carboxylic Acids (Phillips-Ladenburg): Strong Brønsted acids like HCl or p-toluenesulfonic acid (p-TsOH) are traditional choices that facilitate the dehydration-cyclization sequence.[1][5]

  • For Aldehydes (Weidenhagen): The catalyst's role here is twofold: activate the aldehyde and promote the oxidative cyclization of the intermediate.

    • Lewis Acids: Catalysts like Erbium(III) triflate (Er(OTf)₃) or MgCl₂·6H₂O can activate the aldehyde carbonyl for nucleophilic attack.[6][8][9]

    • Oxidative Systems: Many modern procedures use an oxidant. This can be a metal catalyst (e.g., cobalt, copper, gold nanoparticles) that facilitates aerobic oxidation, or a stoichiometric oxidant like H₂O₂.[8][10][11]

    • Heterogeneous Catalysts: For easier purification and greener processes, solid-supported catalysts like MgO@DFNS or various nanocomposites are excellent choices as they can be removed by simple filtration.[1][8]

The table below summarizes some common catalyst choices.

Catalyst TypeExamplesTypical Use CaseAdvantagesDisadvantages
Brønsted Acid HCl, p-TsOHCarboxylic acid condensationInexpensive, readily availableHarsh conditions, can be corrosive
Lewis Acid Er(OTf)₃, MgI₂Aldehyde condensationMild conditions, can influence selectivity[6][9]Can be expensive, moisture-sensitive
Metal Nanoparticles Au, Co, CuAldehyde condensationHigh efficiency, aerobic oxidation[8][11]Potential for metal leaching into product
Heterogeneous MgO@DFNS, BiOCl/FeOClAldehyde condensationEasily recoverable, reusable, green[8]May have lower activity than homogeneous catalysts

Troubleshooting Guide: Advanced Problem Solving

This section provides a deeper dive into specific experimental hurdles.

Problem 1: Formation of 1,2-Disubstituted Side Products

You run a reaction between 3,4-diaminotoluene and an aldehyde and find two major spots on your TLC plate. Mass spectrometry confirms one is your desired product and the other is a 1,2-disubstituted benzimidazole, where a second molecule of the aldehyde has reacted and alkylated the imidazole nitrogen.

G reactants 3,4-Diaminotoluene + Aldehyde (R-CHO) schiff_base Schiff Base Intermediate reactants->schiff_base Condensation bisimine Bis-imine Intermediate reactants:e->bisimine:w product_2sub Desired Product: 2-Substituted This compound schiff_base->product_2sub Cyclization & Oxidation schiff_base->bisimine Nucleophilic Attack product_12sub Side Product: 1,2-Disubstituted Benzimidazole second_aldehyde + 1 eq. Aldehyde bisimine->product_12sub Cyclization

Caption: Competing pathways in aldehyde-based benzimidazole synthesis.

  • Cause: Incorrect stoichiometry. If the aldehyde is present in excess or at a high local concentration, it can react with the intermediate Schiff base faster than the intermediate can cyclize.[6]

    • Solution: Control your stoichiometry carefully. Use a 1:1 ratio or even a slight excess (1.1:1) of the 3,4-diaminotoluene to the aldehyde.[6] If the reaction is amenable, slow addition of the aldehyde via a syringe pump can maintain its low concentration and favor the formation of the 2-substituted product.

  • Cause: Reaction conditions favor the 1,2-disubstitution pathway. Certain solvent and catalyst combinations promote this side reaction. For example, some catalyst systems in water-ethanol mixtures are known to produce the 1,2-disubstituted product.[7]

    • Solution: Perform a solvent screen. Non-polar solvents like toluene may favor the desired 2-substituted product.[7] Additionally, catalyst choice is critical. Some Lewis acids, particularly with electron-rich aldehydes, can selectively produce the 1,2-disubstituted product; in such cases, switching to a different catalyst class is necessary.[1][6]

  • Cause: The intermediate Schiff base is too stable and does not cyclize quickly.

    • Solution: Adjusting the temperature or switching to a catalyst that more effectively promotes the cyclization step can help. An acid co-catalyst can sometimes facilitate the ring-closing dehydration.

Problem 2: Product is Dark/Colored and Difficult to Purify

Your crude product is a dark, tarry solid, and column chromatography yields fractions that are still colored, suggesting persistent impurities.

  • Cause: Oxidation of the o-phenylenediamine starting material or intermediates.[7] These compounds are electron-rich and highly sensitive to air, forming polymeric, highly colored species.

    • Solution 1 (Prevention): Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] This is one of the simplest and most effective ways to prevent oxidation.

    • Solution 2 (Prevention): Use high-purity starting materials. If your 3,4-diaminotoluene has darkened upon storage, purify it before use.

    • Solution 3 (Purification): During workup or recrystallization, treat a solution of your product with activated carbon.[12] The charcoal will adsorb many of the large, colored polymeric impurities, which can then be removed by filtering the hot solution.

    • Solution 4 (Alternative Starting Material): In some cases, using the dihydrochloride salt of the o-phenylenediamine can reduce the formation of colored impurities.[1] A base must then be added to the reaction to liberate the free diamine in situ.

Experimental Protocols

The following are generalized, step-by-step protocols that should be adapted and optimized for your specific substrates.

Protocol 1: Phillips-Ladenburg Synthesis of 2,7-Dimethyl-1H-benzo[d]imidazole

This protocol demonstrates the condensation of 3,4-diaminotoluene with acetic acid.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a 1. Combine 3,4-diaminotoluene (1 equiv) and 4N HCl in a round-bottom flask. b 2. Add glacial acetic acid (1.1 equiv). a->b c 3. Fit with a reflux condenser. b->c d 4. Heat the mixture to reflux (approx. 100-110°C) for 2-4 hours. c->d e 5. Monitor reaction completion by TLC. d->e f 6. Cool the mixture to room temp. and then in an ice bath. e->f g 7. Slowly neutralize with aqueous NaOH or NH4OH until pH > 8. (Precipitate forms) f->g h 8. Filter the crude solid, wash with cold water. g->h i 9. Recrystallize the solid from a water/ethanol mixture. h->i

Caption: Workflow for Phillips-Ladenburg benzimidazole synthesis.

Methodology:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-diaminotoluene (1.0 equiv).

  • Add 4 N hydrochloric acid (approx. 4-5 mL per gram of diamine).

  • To this solution, add glacial acetic acid (1.1 equiv).

  • Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase), checking for the disappearance of the diamine starting material.

  • Once complete, cool the reaction mixture to room temperature, then place it in an ice bath.

  • Slowly and carefully add a concentrated aqueous solution of ammonium hydroxide or sodium hydroxide with stirring until the mixture is basic (pH > 8), which will precipitate the product.

  • Collect the crude solid by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Purify the crude product by recrystallization, for example, from a hot water/ethanol mixture. Dry the resulting crystals under vacuum.[12][13]

Protocol 2: Heterogeneous Catalysis for Weidenhagen Synthesis

This protocol uses a recyclable catalyst for a greener synthesis of a 2-aryl-7-methyl-1H-benzo[d]imidazole.[1]

Materials: 3,4-diaminotoluene, an aromatic aldehyde (e.g., benzaldehyde), 10 wt% MgO@DFNS catalyst, and ethanol.[1]

Methodology:

  • In a round-bottom flask, combine 3,4-diaminotoluene (1 mmol), the chosen aromatic aldehyde (1.2 mmol), and the 10 wt% MgO@DFNS catalyst in ethanol (10 mL).[1]

  • Stir the mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction's progress using TLC.

  • Upon completion, filter the reaction mixture to recover the solid, heterogeneous catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse.[1]

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel if necessary.

References

purification challenges in the synthesis of 7-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 7-methyl-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges encountered during the synthesis of this important heterocyclic compound. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The impurity profile can vary depending on the synthetic route. However, common impurities often include unreacted starting materials such as 3-methyl-o-phenylenediamine, residual acid from the reaction, and potential side-products from over-alkylation or oxidation.

Q2: My crude product is a dark, oily residue. What is the likely cause and the first purification step I should take?

A2: A dark, oily product often suggests the presence of polymeric side products or significant amounts of colored impurities. An initial acid-base extraction is a highly effective first step. Dissolving the crude material in an appropriate organic solvent and washing with a dilute acid solution will protonate the basic benzimidazole, transferring it to the aqueous layer and leaving many non-basic, colored impurities behind. Subsequent neutralization of the aqueous layer will precipitate the desired product.

Q3: I have a solid crude product, but it has a broad melting point. What does this indicate?

A3: A broad melting point is a classic sign of an impure compound.[1] The presence of unreacted starting materials, residual solvents, or byproducts disrupts the crystal lattice of the pure compound, leading to a depression and broadening of the melting point range. Further purification is necessary.

Q4: What are the primary methods for purifying crude this compound?

A4: The two most effective and commonly employed purification techniques are recrystallization and column chromatography.[2] The choice between them depends on the nature and quantity of the impurities, as well as the scale of the synthesis.

Q5: How can I assess the purity of my final product?

A5: A multi-faceted approach to purity analysis is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity assessment.[3] Thin-Layer Chromatography (TLC) offers a rapid qualitative check.[1][4] To confirm the structural integrity and identify any organic impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. Mass Spectrometry (MS) is used to confirm the molecular weight of the compound.[1][5]

Troubleshooting Guide

This section provides in-depth solutions to specific purification challenges you may encounter.

Challenge 1: Persistent Colored Impurities After Initial Workup

Even after an initial acid-base extraction, your product may retain a yellowish or brownish hue. This is often due to trace amounts of highly conjugated or oxidized species that are difficult to remove completely.

Protocol 1: Decolorization using Activated Carbon during Recrystallization

This protocol is a modification of the standard recrystallization procedure and is highly effective for removing colored impurities.

Underlying Principle: Activated carbon has a high surface area and can adsorb large organic molecules, including many colored impurities, from a solution.

Step-by-Step Methodology:

  • Solvent Selection: Choose an appropriate solvent or solvent system for recrystallization. Common choices for benzimidazole derivatives include ethanol, methanol/water, or ethyl acetate/hexane mixtures.[6]

  • Dissolution: Dissolve the impure this compound in the minimum amount of the hot solvent.

  • Activated Carbon Treatment: Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution. Be cautious as the solution may bump.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon. This step is crucial and must be performed rapidly to prevent premature crystallization of the product on the filter paper.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Challenge 2: Difficulty in Separating Structurally Similar Impurities

Sometimes, side reactions can produce isomers or closely related benzimidazoles that have very similar solubility profiles to the desired this compound, making separation by recrystallization challenging.

Protocol 2: Optimized Column Chromatography

Column chromatography is a powerful technique for separating compounds with subtle differences in polarity.[2][7]

Underlying Principle: This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase (the eluent). By carefully selecting the eluent, you can achieve fine separation of components in a mixture.

Step-by-Step Methodology:

  • TLC Analysis: Before setting up a column, perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to find an eluent that gives good separation between your product and the impurities.[2] An Rf value of 0.2-0.4 for the desired compound is generally ideal for good column separation.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If separation is still challenging, a gradient elution can be employed. Start with a less polar solvent and gradually increase the polarity to selectively elute the components.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recrystallization Column Chromatography
Best For Removing small amounts of impurities with different solubility profiles.Separating complex mixtures or impurities with similar solubilities.[2]
Scale More economical and faster for large-scale purifications.Ideal for small to medium-scale purifications requiring high purity.
Solvent Usage Generally lower.Can be significantly higher.
Time Typically faster.More time-consuming.
Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound, incorporating the troubleshooting steps discussed.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude 7-methyl-1H- benzo[d]imidazole AcidBase Acid-Base Extraction Crude->AcidBase Initial Workup Recrystallization Recrystallization AcidBase->Recrystallization Solid Product Column Column Chromatography AcidBase->Column Persistent Impurities PureProduct Pure Product Recrystallization->PureProduct Sharp Melting Point Column->PureProduct High Purity TLC TLC PureProduct->TLC HPLC HPLC PureProduct->HPLC NMR NMR PureProduct->NMR MS MS PureProduct->MS

Caption: A typical purification workflow for this compound.

Troubleshooting Logic Flow

When faced with an impure product, the following decision-making process can guide your purification strategy.

TroubleshootingFlow start Impure Product broad_mp Broad Melting Point? start->broad_mp colored Colored Impurities? broad_mp->colored Yes recrystallize Perform Recrystallization broad_mp->recrystallize No colored->recrystallize No decolorize Recrystallize with Activated Carbon colored->decolorize Yes check_purity Assess Purity (TLC/HPLC) recrystallize->check_purity decolorize->check_purity pure Pure Product check_purity->pure Purity Acceptable column Perform Column Chromatography column->pure check_p check_p nutty nutty nutty->column Purity Not Acceptable

Caption: A logical flow for troubleshooting common purification problems.

References

Technical Support Center: Synthesis of 7-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-methyl-1H-benzo[d]imidazole. This resource is designed for researchers and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the causality behind experimental outcomes and provide field-proven solutions to ensure the integrity and reproducibility of your results.

The primary and most direct method for synthesizing this compound is through the condensation of 3,4-diaminotoluene (also known as 4-methyl-1,2-phenylenediamine) with formic acid.[1][2] This process, a variant of the Phillips-Ladenburg benzimidazole synthesis, involves the formation of an N-formyl intermediate followed by acid-catalyzed cyclization and dehydration.[1][3] While straightforward in principle, this reaction is sensitive to conditions that can lead to side reactions and purification challenges.

Troubleshooting Guide

This section addresses specific, practical issues you may encounter during the synthesis.

Q1: My final product yield is significantly lower than the literature values. What are the common causes and how can I improve it?

A1: Low yield is a frequent issue stemming from several factors. Let's break down the probable causes:

  • Incomplete Reaction: The condensation and subsequent cyclization require sufficient thermal energy and time. If the reaction is not heated adequately or for a long enough duration, a significant amount of the N-formyl intermediate or unreacted 3,4-diaminotoluene may remain.

    • Solution: Ensure your reaction is heated to reflux (typically around 100-110 °C for formic acid) and monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting material is still present. A typical reaction may run for 2-4 hours.[1]

  • Side Product Formation: Overheating or the presence of oxidizing agents can lead to the formation of undesired byproducts. The primary amine groups in 3,4-diaminotoluene are susceptible to oxidation, which can produce colored, tarry impurities.

    • Solution: Maintain a controlled reflux temperature. Using an inert atmosphere (like Nitrogen or Argon) can mitigate oxidative side reactions, although it is not always necessary for this specific synthesis.

  • Mechanical Losses During Work-up: The neutralization and extraction steps can lead to product loss. This compound has some solubility in water, especially under acidic or basic conditions.

    • Solution: After neutralizing the reaction mixture with a base (e.g., ammonium hydroxide or sodium hydroxide) to a pH of ~8-9, ensure the product has fully precipitated. Cooling the mixture in an ice bath can enhance precipitation. When extracting with an organic solvent like ethyl acetate, perform multiple extractions (e.g., 3 x 50 mL) to maximize recovery from the aqueous layer.

Q2: The isolated product is a dark brown or black tarry substance, not the expected off-white or light brown solid. What went wrong?

A2: The formation of tar is almost always indicative of thermal decomposition or oxidation.

  • Causality: Aromatic diamines are sensitive compounds. At excessively high temperatures (e.g., >150 °C), formic acid can act as a dehydrating agent in a more aggressive manner, leading to polymerization and decomposition of the starting material and product. Furthermore, exposure to air at high temperatures can cause significant oxidation of the diamine.

  • Preventative Measures:

    • Temperature Control: Use a heating mantle with a temperature controller and a reflux condenser to maintain a steady, gentle reflux. Avoid aggressive, direct heating with a Bunsen burner.

    • Reagent Quality: Ensure the 3,4-diaminotoluene is of high purity. Old or improperly stored starting material may have already partially oxidized, predisposing the reaction to forming colored impurities.

    • Degassing (Optional but Recommended): For very sensitive applications, using degassed reagents and maintaining the reaction under an inert atmosphere can significantly reduce the formation of colored, oxidized byproducts.

Q3: My NMR and TLC analysis suggests the presence of two distinct but very similar products. What is the likely isomeric impurity?

A3: This is a critical and common issue. You are likely observing the formation of the 4-methyl-1H-benzo[d]imidazole isomer alongside your target 7-methyl product.

  • Mechanistic Insight: The initial formylation of 3,4-diaminotoluene can occur at either the amino group at position 3 (adjacent to the methyl group) or position 4. While cyclization of the 3-formylated intermediate is sterically hindered by the adjacent methyl group, it is not impossible. The major pathway leads to the 7-methyl isomer, but the 4-methyl isomer can form as a minor byproduct. This phenomenon of generating isomeric products is known in substituted benzimidazole syntheses.[4]

  • Troubleshooting & Identification:

    • Favoring the 7-Methyl Isomer: Running the reaction at the lowest effective temperature can sometimes increase selectivity by favoring the thermodynamically more stable product and exploiting the higher activation energy of the sterically hindered pathway.

    • Characterization: The two isomers have very similar polarities, making them difficult to separate. Careful column chromatography with a shallow solvent gradient is often required.[5] Their 1H NMR spectra will be distinct, particularly in the aromatic region. The coupling patterns and chemical shifts of the protons on the benzene ring will differ due to the different placement of the methyl group.

    • Purification: If separation is challenging, recrystallization may be effective. Try different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that selectively crystallizes the desired 7-methyl isomer.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; Sub-optimal temperature; Mechanical loss during work-up.Monitor with TLC, ensure proper reflux, extend reaction time; Use multiple solvent extractions.
Dark/Tarry Product Overheating; Oxidation of starting diamine.Use controlled heating; Maintain gentle reflux; Consider an inert atmosphere.
Isomeric Impurity Non-selective acylation of the two non-equivalent amino groups.Use milder conditions; Purify carefully via column chromatography or fractional recrystallization.
Reaction Stalls Insufficient acid; Water content.Use a slight excess of formic acid; Ensure reagents are reasonably dry.

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for the synthesis of this compound?

A1: The reaction proceeds via the Phillips condensation mechanism. It is a two-step process:

  • N-Acylation: The more nucleophilic amino group of 3,4-diaminotoluene attacks the carbonyl carbon of formic acid. This results in the formation of an N-formyl-3,4-diaminotoluene intermediate.

  • Cyclization and Dehydration: Under acidic conditions and heat, the second, free amino group attacks the carbonyl carbon of the newly formed amide. This intramolecular cyclization forms a tetrahedral intermediate which then eliminates a molecule of water to generate the stable aromatic benzimidazole ring.[3]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts 3,4-Diaminotoluene 3,4-Diaminotoluene N-formyl Intermediate N-formyl Intermediate 3,4-Diaminotoluene->N-formyl Intermediate Acylation Oxidation/Tar Oxidation/Tar 3,4-Diaminotoluene->Oxidation/Tar Overheating/ Air Exposure Formic Acid Formic Acid Formic Acid->N-formyl Intermediate Cyclized Intermediate Cyclized Intermediate N-formyl Intermediate->Cyclized Intermediate Intramolecular Cyclization 4-methyl-1H-benzo[d]imidazole 4-methyl-1H-benzo[d]imidazole N-formyl Intermediate->4-methyl-1H-benzo[d]imidazole Isomeric Cyclization (Minor Pathway) This compound This compound Cyclized Intermediate->this compound - H2O

Caption: Reaction pathway for this compound synthesis.

Q2: What are the best practices for purifying the final product?

A2: The choice of purification depends on the nature and quantity of the impurities.

  • Recrystallization: This is the most effective method for removing small amounts of impurities, especially if the product is highly crystalline and the impurities have different solubility profiles. A common solvent system is an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until the solution becomes cloudy. Re-heat to clarify and then allow it to cool slowly to form pure crystals.

  • Column Chromatography: This is necessary when you have significant amounts of impurities with similar polarity to your product, such as the 4-methyl isomer.[5][6] A silica gel column is standard. A gradient elution starting with a non-polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 50-70% ethyl acetate) usually provides good separation.

  • Acid-Base Wash: Before crystallization or chromatography, washing an organic solution of your crude product with a dilute acid and then a dilute base can help remove any remaining basic (unreacted diamine) or acidic (formic acid) impurities.

Q3: Can I use other reagents besides formic acid for this synthesis?

A3: Yes, several alternatives to the classic formic acid method exist, often providing milder conditions or different selectivities.

  • Other Carboxylic Acids: To synthesize 2-substituted benzimidazoles, other carboxylic acids can be used, though this often requires harsher conditions like heating in a sealed tube or using polyphosphoric acid as a catalyst and solvent.[6][7]

  • Aldehydes: Condensation with an aldehyde in the presence of an oxidizing agent is a common method for synthesizing 2-substituted benzimidazoles.[8][9] For the parent compound, this is less direct.

  • Catalytic and Greener Methods: Modern approaches utilize catalysts to improve yields and reduce reaction times under milder conditions. Catalysts like ZnO nanoparticles have been shown to be effective.[1][10] Microwave-assisted synthesis is another excellent method for rapidly producing benzimidazoles with high yields.[8]

Experimental Protocol: Phillips-Ladenburg Synthesis

This protocol provides a standard laboratory procedure for the synthesis of this compound.

Step 1: Reaction Setup

  • In a 100 mL round-bottom flask equipped with a reflux condenser, add 3,4-diaminotoluene (e.g., 5.0 g, 40.9 mmol).

  • Carefully add 90% formic acid (e.g., 10 mL, ~238 mmol) to the flask. The addition is exothermic; add slowly.

  • Add a magnetic stir bar and place the flask in a heating mantle.

Step 2: Reflux

  • Heat the mixture to a gentle reflux (approximately 105-110 °C).

  • Allow the reaction to proceed for 2-3 hours. Monitor the reaction's completion by TLC (e.g., using a 50:50 ethyl acetate/hexane mobile phase).

Step 3: Work-up and Isolation

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the acidic mixture into a beaker containing crushed ice (~100 g).

  • Neutralize the mixture by slowly adding concentrated ammonium hydroxide (~28%) with constant stirring until the pH is approximately 8-9. This should be done in a fume hood.

  • A precipitate should form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crude solid by vacuum filtration and wash the filter cake with cold deionized water.

Step 4: Purification

  • Dry the crude solid in a vacuum oven.

  • Purify the solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel as described in the FAQ section.

References

Technical Support Center: Troubleshooting Low Yield in Benzimidazole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields in their benzimidazole cyclization reactions. Here, we will explore common issues, their underlying causes, and provide systematic, field-proven solutions to optimize your synthetic outcomes.

Introduction to Benzimidazole Synthesis

Benzimidazoles are a vital class of heterocyclic compounds in pharmaceutical chemistry, forming the core structure of numerous drugs.[1][2][3] The most common synthetic routes involve the condensation of an o-phenylenediamine with either a carboxylic acid (or its derivative) in the Phillips-Ladenburg reaction or an aldehyde in the Weidenhagen reaction.[1][4][5][6] While seemingly straightforward, these reactions can be plagued by low yields due to a variety of factors. This guide will help you navigate these challenges.

Below is a generalized workflow for a typical benzimidazole synthesis. Subsequent sections will delve into troubleshooting each of these stages.

Benzimidazole Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Select Reactants: o-phenylenediamine + Aldehyde/Carboxylic Acid reagents Prepare Reagents & Solvents start->reagents combine Combine Reactants + Catalyst in Solvent reagents->combine conditions Set Reaction Conditions (Temp, Time, Atmosphere) combine->conditions monitor Monitor Progress (TLC/LC-MS) conditions->monitor quench Quench Reaction & Extract Product monitor->quench purify Purify Crude Product (Recrystallization/ Chromatography) quench->purify analyze Analyze Product (NMR, MS, m.p.) purify->analyze

Caption: A generalized workflow for benzimidazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the specific problems you might be facing.

Part 1: Starting Materials and Reagents

Question: My reaction is sluggish or failing completely. Could my starting materials be the issue?

Answer: Absolutely. The quality and purity of your starting materials are paramount. Low yields are often traced back to this initial stage.[7]

  • Purity of o-Phenylenediamine (OPD): OPD is notoriously susceptible to air oxidation, which can lead to the formation of colored impurities that inhibit the reaction.[8]

    • Causality: Oxidized OPD derivatives are less nucleophilic and can act as radical scavengers, terminating the desired reaction pathway.

    • Troubleshooting:

      • Visual Inspection: Fresh, pure OPD should be a white to light tan crystalline solid. If your reagent is dark brown or black, it has likely oxidized.

      • Purification: Consider recrystallizing your OPD from water with the addition of a small amount of sodium dithionite to reduce oxidized species. Alternatively, sublimation can be an effective purification method.

      • Use of Salts: Using o-phenylenediamine dihydrochloride can sometimes reduce colored impurities and lead to cleaner reactions.[4][9]

  • Purity of Aldehydes/Carboxylic Acids: Impurities in your aldehyde or carboxylic acid can also interfere. Aldehydes, in particular, can oxidize to the corresponding carboxylic acid upon storage.

    • Causality: The presence of the corresponding carboxylic acid when an aldehyde is desired will lead to a different reaction pathway or inhibit the primary reaction.

    • Troubleshooting:

      • Purification: Distill liquid aldehydes or recrystallize solid aldehydes and carboxylic acids if their purity is suspect.

      • Proper Storage: Store aldehydes under an inert atmosphere and refrigerated to minimize oxidation.

Question: I'm observing a significant amount of unreacted starting material. Is my stoichiometry off?

Answer: Incorrect stoichiometry is a common pitfall. While a 1:1 molar ratio of OPD to a monocarboxylic acid is typical for the Phillips-Ladenburg reaction, reactions with aldehydes can be more complex.

  • Side Reaction Concern: A frequent side reaction, especially with aldehydes, is the formation of a 1,2-disubstituted benzimidazole, which consumes two equivalents of the aldehyde.[8][10]

  • Troubleshooting:

    • For 2-Substituted Benzimidazoles: To favor the formation of the desired 2-substituted product, it is often beneficial to use a slight excess of the o-phenylenediamine relative to the aldehyde.[8]

    • For 1,2-Disubstituted Benzimidazoles: Conversely, if the 1,2-disubstituted product is desired, an excess of the aldehyde (at least 2 equivalents) should be used.[10]

Part 2: Reaction Conditions

Question: My yield is consistently low despite using pure starting materials. What reaction parameters should I investigate?

Answer: Optimizing reaction conditions is crucial for maximizing yield. The key parameters to investigate are the catalyst, solvent, temperature, and reaction time.[4]

  • Catalyst Choice: The catalyst plays a pivotal role in facilitating the cyclization.

    • Causality: In the Phillips-Ladenburg reaction, an acid catalyst protonates the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the diamine.[11] In the Weidenhagen reaction, an oxidative catalyst is often required to facilitate the cyclization and subsequent aromatization.[12]

    • Troubleshooting & Optimization:

      • Acid Catalysts: For condensations with carboxylic acids, mineral acids like 4N HCl are common.[11] For reactions with aldehydes, p-toluenesulfonic acid (p-TsOH) or ammonium chloride (NH4Cl) are effective and environmentally benign options.[1][13]

      • Lewis Acids: Lewis acids such as Erbium(III) triflate (Er(OTf)₃) have been shown to be highly effective, sometimes influencing selectivity.[4][10]

      • Heterogeneous Catalysts: For greener approaches, consider solid-supported catalysts like MgO@DFNS or gold nanoparticles, which are easily recoverable.[4][13]

      • Catalyst Loading: Ensure you are using the optimal catalyst loading. While more catalyst can sometimes increase the reaction rate, an excess can also lead to unwanted side reactions.

  • Solvent Selection: The choice of solvent can significantly influence reaction rates and yields.

    • Causality: The solvent's polarity can affect the solubility of reactants and intermediates, as well as stabilize transition states.

    • Troubleshooting & Optimization:

      • Solvent Screening: Perform a solvent screen to identify the optimal medium for your specific substrates. Common solvents to test include ethanol, methanol, acetonitrile, DMF, and water.[8][14] Polar solvents like ethanol and methanol often give high yields in certain systems.[4]

SolventTypical ApplicationExpected Yield RangeReference
Ethanol/MethanolGeneral purpose, good for many acid-catalyzed reactions.70-95%[1][14]
WaterGreen chemistry approach, can be effective with certain catalysts.60-92%[10][15]
AcetonitrileUsed in some modern catalytic systems.75-90%[8]
DMF/DMSOHigh-boiling polar aprotic solvents for less reactive substrates.Variable[9][12]
Solvent-FreeCan be highly efficient, especially with microwave irradiation.85-99%[16][17]
  • Temperature and Reaction Time: These two parameters are intrinsically linked.

    • Causality: Insufficient temperature or reaction time can lead to incomplete conversion, leaving you with a mixture of starting materials and the intermediate Schiff base.[8][13] Conversely, excessive heat or time can lead to degradation and the formation of colored byproducts.

    • Troubleshooting:

      • Reaction Monitoring: The most critical step is to monitor your reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][13] This will allow you to determine the optimal time to stop the reaction, maximizing product formation while minimizing byproduct generation.

      • Temperature Optimization: If the reaction is slow at room temperature, gradually increase the temperature. Many benzimidazole syntheses are performed at reflux.[1] Microwave-assisted synthesis can dramatically reduce reaction times and often improve yields.[14][16]

Troubleshooting_Low_Yield cluster_materials Starting Materials cluster_conditions Reaction Conditions cluster_workup Work-up/Analysis Start Low Yield Observed CheckPurity Check Purity of Reactants (OPD, Aldehyde) Start->CheckPurity CheckStoich Verify Stoichiometry Start->CheckStoich OptCatalyst Optimize Catalyst (Type & Loading) Start->OptCatalyst OptSolvent Screen Solvents Start->OptSolvent OptTempTime Optimize Temperature & Time (Monitor via TLC) Start->OptTempTime SideProducts Analyze for Side Products (e.g., 1,2-disubstituted) Start->SideProducts CheckStoich->SideProducts IncompleteCyclization Check for Stable Intermediates OptTempTime->IncompleteCyclization

Caption: A decision tree for troubleshooting low yields.

Part 3: Side Reactions and Purification

Question: I'm getting a mixture of products. What are the common side reactions and how can I suppress them?

Answer: The formation of multiple products complicates purification and is a primary reason for low isolated yields.

  • Formation of 1,2-Disubstituted Benzimidazoles: As mentioned earlier, this is a common issue when using aldehydes.

    • Mechanism: The initially formed 2-substituted benzimidazole can react with a second molecule of the aldehyde to form a 1,2-disubstituted product.

    • Solution: Carefully control the stoichiometry, using a 1:1 ratio or a slight excess of OPD.[8] The choice of catalyst can also influence selectivity; for instance, Er(OTf)₃ has been shown to selectively produce 1,2-disubstituted products with electron-rich aldehydes.[10]

  • Incomplete Cyclization: The reaction can stall at the Schiff base (imine) intermediate.[8][13]

    • Causality: This often occurs with less reactive substrates or under suboptimal conditions (insufficient heat or time).

    • Solution: Increase the reaction temperature or time, and monitor via TLC to ensure the disappearance of the intermediate.[13]

  • Oxidation of o-Phenylenediamine: This leads to intensely colored, often polymeric, impurities that are difficult to remove.

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[8]

Question: My crude product is very impure and difficult to purify. Any suggestions?

Answer: Purification can indeed be challenging if the reaction is not clean.

  • Causality: The desired benzimidazole product may have similar polarity to side products or even the starting diamine, making chromatographic separation difficult.[8]

  • Troubleshooting:

    • Recrystallization: This is often the most effective method for purifying benzimidazoles. A common procedure involves dissolving the crude product in boiling water, treating with decolorizing carbon to remove colored impurities, and then allowing the solution to cool slowly.[18][19][20]

    • Acid-Base Extraction: Benzimidazoles are basic. An acid wash of the crude organic extract can protonate the benzimidazole, pulling it into the aqueous layer and leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and re-extracting.

    • Chromatography: If recrystallization fails, column chromatography is the next option. A careful screening of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) is necessary to achieve good separation.

Key Experimental Protocols

Protocol 1: General Procedure for Benzimidazole Synthesis (Phillips-Ladenburg Type)

This protocol is adapted from established methods for the reaction of an o-phenylenediamine with a carboxylic acid.[18][19][20]

  • In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.1-1.5 eq).

  • Add a catalytic amount of 4N HCl.

  • Heat the mixture in a water bath or oil bath at 100 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, carefully add 10% sodium hydroxide solution dropwise with vigorous stirring until the mixture is alkaline (pH > 8).

  • The crude product will often precipitate. Collect the solid by vacuum filtration.

  • Wash the crude solid with cold water to remove inorganic salts.

  • Purify the crude product by recrystallization from boiling water.

Protocol 2: General Procedure for Oxidative Cyclization with Aldehydes (Weidenhagen Type)

This protocol is a general representation of the synthesis using an aldehyde and an oxidative catalyst.

  • To a stirred solution of o-phenylenediamine (1.0 eq) in a suitable solvent (e.g., ethanol, 5 mL per mmol of OPD), add the chosen catalyst (e.g., NH4Cl, 10-20 mol%).[1][13]

  • Add the aldehyde (1.0 eq) to the mixture.

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) for the optimized duration (typically 2-6 hours). For oxidative cyclizations that rely on air, the flask may be left open to the atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization.

References

preventing byproduct formation in the synthesis of substituted benzimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a specific focus on preventing the formation of common byproducts. Here, we combine established chemical principles with practical, field-proven insights to help you achieve higher yields and purity in your reactions.

Introduction to Benzimidazole Synthesis

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The most prevalent and versatile method for its synthesis is the condensation of o-phenylenediamines with aldehydes or carboxylic acids (and their derivatives). While seemingly straightforward, this reaction is often plagued by the formation of undesired byproducts, complicating purification and reducing overall yield. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

This section directly addresses specific issues that you may encounter during the synthesis of substituted benzimidazoles.

Issue 1: Formation of 1,2-Disubstituted Byproducts (Over-alkylation/Benzylation)

Question: I am trying to synthesize a 2-substituted benzimidazole, but I am consistently isolating a significant amount of a 1,2-disubstituted byproduct. How can I prevent this?

Answer: This is a classic selectivity challenge in benzimidazole synthesis, particularly when using aldehydes. The initial 2-substituted benzimidazole product still possesses a reactive N-H proton, which can be alkylated or benzylated by another molecule of the aldehyde (acting as an alkylating agent precursor) or an added alkylating agent.[1][2][3]

Root Causes and Mechanistic Insight:

The formation of the 1,2-disubstituted byproduct is often catalyzed by the same conditions used for the primary condensation reaction. The reaction proceeds through the initial formation of the 2-substituted benzimidazole, which then acts as a nucleophile, attacking another molecule of the aldehyde (or its activated form).

Preventative Strategies:

1. Stoichiometric Control:

  • Rationale: Carefully controlling the molar ratio of reactants is the first line of defense. Using a slight excess of the o-phenylenediamine relative to the aldehyde can help to consume the aldehyde before it has a chance to react with the N-H of the product.

  • Protocol: Start with a 1.1:1 molar ratio of o-phenylenediamine to aldehyde. Monitor the reaction closely by TLC or LC-MS to track the consumption of the aldehyde.

2. Catalyst Selection:

  • Rationale: The choice of catalyst can significantly influence the selectivity of the reaction. Some catalysts may preferentially promote the initial condensation while minimizing the subsequent N-alkylation.

  • Expert Insight: Lewis acids like Erbium(III) triflate (Er(OTf)₃) have shown selectivity that is dependent on the electronic nature of the aldehyde. For instance, with electron-rich aldehydes, the formation of 1,2-disubstituted products can be favored.[4] In contrast, heterogeneous catalysts can sometimes offer higher selectivity due to steric hindrance effects at the active sites.

3. Reaction Conditions Optimization:

  • Temperature: Lowering the reaction temperature can often favor the desired mono-substitution. The N-alkylation step typically has a higher activation energy than the initial cyclization.

  • Solvent: The polarity of the solvent can influence the reaction pathway. A solvent screen is recommended to find the optimal conditions for your specific substrates. Solvents like ethanol and methanol have been reported to give high yields in certain systems.[4]

4. Use of Protecting Groups:

  • Rationale: While adding steps to the overall synthesis, protecting one of the amino groups of the o-phenylenediamine can unequivocally prevent the formation of the 1,2-disubstituted byproduct.

  • Workflow:

    • Protect one of the amino groups of the o-phenylenediamine (e.g., with a Boc group).

    • Perform the condensation reaction with the aldehyde to form the 2-substituted benzimidazole.

    • Deprotect the N-H group to yield the final product.

Issue 2: Formation of Bis-Benzimidazole Byproducts

Question: My reaction is producing a high molecular weight byproduct that I suspect is a bis-benzimidazole. What causes this and how can I avoid it?

Answer: The formation of bis-benzimidazole is a common issue when using dicarbonyl compounds or when reaction conditions favor intermolecular condensation between two benzimidazole units.

Root Causes and Mechanistic Insight:

This byproduct typically arises from the reaction of two molecules of o-phenylenediamine with one molecule of a dialdehyde or a related dicarbonyl compound. Alternatively, under certain oxidative conditions, a self-condensation of the initially formed benzimidazole can occur.

Preventative Strategies:

1. High Dilution:

  • Rationale: Running the reaction at a lower concentration (high dilution) favors intramolecular cyclization over intermolecular reactions. This is a fundamental principle to avoid the formation of dimeric or polymeric byproducts.

  • Protocol: Start by doubling the solvent volume and monitor the effect on byproduct formation. A slow addition of the dialdehyde to a solution of the o-phenylenediamine can also be beneficial.

2. Equimolar Stoichiometry:

  • Rationale: Precise control of the stoichiometry is crucial. Any excess of the o-phenylenediamine can lead to the formation of the bis-adduct.

  • Protocol: Use a 1:1 molar ratio of the dicarbonyl compound to the o-phenylenediamine.

Issue 3: Ring-Opened Byproducts

Question: I am observing byproducts that do not correspond to the expected benzimidazole structure, and some analytical data suggests a ring-opened species. How is this possible?

Answer: While less common, ring-opening of the benzimidazole core can occur under harsh reaction conditions or during certain derivatization reactions, such as N-alkylation.[5][6][7]

Root Causes and Mechanistic Insight:

The imidazole ring is generally stable, but under strongly basic or acidic conditions, or in the presence of certain reagents, it can be susceptible to cleavage. For example, during benzylation, a 1,3-dibenzylation can lead to a ring-opened product.[5]

Preventative Strategies:

1. Milder Reaction Conditions:

  • Rationale: Avoid excessively high temperatures and prolonged reaction times. If using a strong base for N-alkylation, consider using a milder base or a phase-transfer catalyst to moderate the reactivity.[8]

  • Expert Insight: Monitor your reaction carefully. If you observe the formation of multiple, unidentified spots on TLC, it may be an indication of product degradation or rearrangement.

2. Careful Selection of Reagents:

  • Rationale: When performing subsequent modifications on the benzimidazole ring, be mindful of the stability of the core. Choose reagents that are known to be compatible with the benzimidazole system.

Workflow for Troubleshooting Byproduct Formation

The following diagram illustrates a systematic approach to troubleshooting byproduct formation in benzimidazole synthesis.

Troubleshooting_Workflow start Byproduct Formation Observed identify Identify Byproduct Structure (NMR, MS) start->identify is_overalkylation 1,2-Disubstituted Byproduct? identify->is_overalkylation is_bis Bis-Benzimidazole Byproduct? identify->is_bis is_ring_opened Ring-Opened Byproduct? identify->is_ring_opened is_overalkylation->is_bis No stoichiometry Adjust Stoichiometry (Excess Diamine) is_overalkylation->stoichiometry Yes is_bis->is_ring_opened No dilution Increase Dilution is_bis->dilution Yes milder_conditions Use Milder Conditions (Temp, Base) is_ring_opened->milder_conditions Yes catalyst Change Catalyst stoichiometry->catalyst conditions Lower Temperature catalyst->conditions protecting_group Use Protecting Group conditions->protecting_group end Desired Product (High Purity) protecting_group->end equimolar Ensure 1:1 Stoichiometry dilution->equimolar equimolar->end milder_conditions->end

Caption: A logical workflow for diagnosing and preventing byproduct formation.

Data Summary: Key Reaction Parameters

The following table summarizes key parameters and their impact on byproduct formation, providing a quick reference for reaction optimization.

ParameterImpact on Byproduct FormationRecommendations
Stoichiometry Crucial for controlling over-alkylation and bis-benzimidazole formation.Use a slight excess of o-phenylenediamine for mono-substitution. Maintain strict 1:1 stoichiometry for reactions with dicarbonyls.
Catalyst Influences selectivity and reaction rate.Screen both Lewis/Brønsted acids and heterogeneous catalysts. Consider catalyst recyclability for greener synthesis.[9]
Temperature Higher temperatures can lead to over-alkylation and degradation.Start with lower temperatures and gradually increase if the reaction is slow.
Solvent Affects solubility, reaction rate, and selectivity.Perform a solvent screen (e.g., EtOH, MeOH, DMF, CH₃CN).[4]
Concentration High concentrations can favor intermolecular side reactions.Use high dilution when bis-benzimidazole formation is a concern.

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted Benzimidazoles

This protocol is a starting point and should be optimized for specific substrates.

  • To a solution of o-phenylenediamine (1.1 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add the aldehyde (1.0 mmol).

  • Add the catalyst (e.g., p-toluenesulfonic acid, 10 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization.[10]

Purification of Substituted Benzimidazoles
  • Recrystallization: This is an effective method for purifying solid products. Common solvent systems include ethanol/water, ethyl acetate/hexanes, and methanol.

  • Column Chromatography: Silica gel is the most common stationary phase. The eluent system will depend on the polarity of the product and impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.[10][11]

Visualizing Reaction Pathways

The following diagram illustrates the general mechanism for benzimidazole formation and the competing pathway leading to the 1,2-disubstituted byproduct.

Reaction_Pathway cluster_main Desired Pathway cluster_byproduct Byproduct Pathway Reactants o-Phenylenediamine + Aldehyde Intermediate Schiff Base Intermediate Reactants->Intermediate Condensation Cyclization Intramolecular Cyclization Intermediate->Cyclization Attack by Amine Product 2-Substituted Benzimidazole Cyclization->Product Dehydration Byproduct_Reactants 2-Substituted Benzimidazole + Aldehyde Product->Byproduct_Reactants Byproduct_Intermediate N-Alkylation Intermediate Byproduct_Reactants->Byproduct_Intermediate Nucleophilic Attack Byproduct 1,2-Disubstituted Benzimidazole Byproduct_Intermediate->Byproduct

Caption: Competing reaction pathways in benzimidazole synthesis.

References

Technical Support Center: Catalyst-Driven Synthesis of 7-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-methyl-1H-benzo[d]imidazole is a key structural motif in medicinal chemistry and materials science. Its synthesis, typically achieved through the condensation of 4-methyl-1,2-phenylenediamine with an aldehyde or carboxylic acid, is highly dependent on the choice of catalyst. The catalyst not only dictates the reaction rate and yield but also influences the product purity and the formation of undesired byproducts. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical protocols to navigate the complexities of catalyst selection in this crucial synthesis.

Catalyst Selection Guide: A Comparative Overview

The optimal catalyst for the synthesis of this compound often depends on the specific substrate (aldehyde or carboxylic acid derivative), desired reaction conditions (temperature, solvent), and scalability. A variety of catalysts, including Brønsted acids, Lewis acids, and transition metals, have been employed.[1][2]

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Brønsted Acids p-Toluenesulfonic acid (p-TsOH), HClReflux in solvent (e.g., DMF, Toluene)Inexpensive, readily available.[3]Harsh conditions, potential for side reactions, corrosion.[4]
Lewis Acids ZrCl₄, In(OTf)₃, Er(OTf)₃Room temperature to moderate heatingHigh efficiency, mild conditions, good yields.[5][6]Can be moisture-sensitive, higher cost.
Transition Metals Copper (Cu₂O, CuI), Palladium (Pd(OAc)₂), Gold (Au/TiO₂)Varies (room temp. to >100°C), often requires ligands/additivesHigh catalytic activity, broad substrate scope, novel reaction pathways.[7][8][9]Costly, potential for metal contamination in the product, ligand optimization can be complex.[7]
Heterogeneous ZnO NPs, MgO@DFNS, ClayVaries, often solvent-free or in green solventsRecyclable, easy separation from the reaction mixture, environmentally friendly.[10][11][12]Can have lower activity than homogeneous counterparts, potential for leaching.
Oxidants H₂O₂/HCl, DDQ, Air/O₂Often coupled with a catalyst, room temperatureDrives the reaction via oxidative cyclodehydrogenation.[13][14]Stoichiometric amounts may be needed, potential for over-oxidation or side reactions.[8]

Troubleshooting Guide: Catalyst-Specific Issues

This section addresses common problems encountered during the synthesis of this compound, structured in a question-and-answer format to provide direct solutions.

Question 1: My reaction using a copper catalyst (e.g., Cu₂O, CuI) is sluggish, resulting in low conversion to this compound. What are the potential causes?

Answer: Low conversion in copper-catalyzed reactions is a frequent issue and can stem from several factors:

  • Catalyst Inhibition: The product, a benzimidazole derivative, can act as a ligand and coordinate strongly to the copper center, leading to significant catalyst inhibition.[15] This is often a more significant issue than catalyst deactivation.

  • Insufficient Temperature: Many copper-catalyzed C-N coupling reactions require elevated temperatures (often 80-120°C) to achieve a reasonable reaction rate.[7] Running the reaction at room temperature or 50°C may result in little to no product formation.[7]

  • Inappropriate Base or Ligand: The choice of base and ligand (if any) is critical. The base not only facilitates the deprotonation of the amine but also influences the solubility and activity of the copper catalyst. Ligands, such as DMEDA (N,N'-Dimethylethylenediamine), can stabilize the copper catalyst and accelerate the reaction.[13]

  • Oxidation State of Copper: Using the correct oxidation state (typically Cu(I) or Cu(II) which is reduced in situ) is crucial. Ensure your copper source is pure and has not been excessively oxidized by air.

Troubleshooting Steps:

  • Increase Temperature: Gradually increase the reaction temperature to 100-120°C and monitor the progress by TLC or LC-MS.[7]

  • Optimize Base and Ligand: Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and consider adding a ligand like DMEDA if not already in use.

  • Use Sub-stoichiometric Catalyst Loading: Counterintuitively, due to product inhibition, using a very high catalyst loading might not be beneficial. An improved protocol with sub-mol% catalyst loading has been developed based on kinetic profiling.[15]

  • Ensure Inert Atmosphere: While some protocols work under air, performing the reaction under an inert atmosphere (N₂ or Ar) can prevent unwanted oxidation of the catalyst and starting materials.

Question 2: I'm observing significant byproduct formation, particularly 1-substituted and 1,2-disubstituted benzimidazoles, when using an aldehyde as a reactant. How can I improve the selectivity for this compound?

Answer: The formation of 1,2-disubstituted benzimidazoles arises from the reaction of a second molecule of the aldehyde with the N-H of the initially formed 2-substituted benzimidazole.[6] This is a common selectivity challenge.

  • Stoichiometry: The molar ratio of the reactants is paramount. Using a 1:1 ratio of 4-methyl-1,2-phenylenediamine to the aldehyde is typical for synthesizing 2-substituted benzimidazoles.[16] An excess of the aldehyde will strongly favor the formation of the 1,2-disubstituted product.

  • Catalyst Choice: Certain Lewis acid catalysts, like Er(OTf)₃, can selectively catalyze the formation of the 1,2-disubstituted product, especially with electron-rich aldehydes.[6] Conversely, controlling the reaction conditions with the same catalyst (e.g., lower temperature) can sometimes favor the mono-substituted product.[6]

  • Reaction Conditions: Higher temperatures and longer reaction times can promote the secondary reaction.

Troubleshooting Steps:

  • Adjust Stoichiometry: Carefully control the stoichiometry. Use a slight excess of the diamine (e.g., 1.1 equivalents) relative to the aldehyde to ensure the aldehyde is fully consumed before it can react further.

  • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature to disfavor the second condensation step. For instance, some protocols achieve high selectivity for the 2-substituted product at room temperature or even 0°C.[6]

  • Choose a Milder Catalyst: Opt for a catalyst known to favor mono-condensation. Heterogeneous catalysts or specific Lewis acids under optimized conditions can offer better selectivity.

  • Monitor Reaction Time: Closely monitor the reaction and stop it as soon as the starting aldehyde is consumed to prevent the subsequent N-alkylation/arylation.

Question 3: My yield is low despite high conversion observed by TLC/LC-MS. What could be causing product loss during workup and purification?

Answer: Low isolated yield after a successful reaction is often due to issues during the workup and purification stages.

  • Product Solubility: Benzimidazoles can have varying solubility. The product might be partially soluble in the aqueous phase during extraction, especially if it has polar functional groups or if the pH is not optimal.

  • Adsorption on Silica Gel: The basic nitrogen atoms in the benzimidazole ring can cause strong adsorption or streaking on silica gel during column chromatography, leading to poor recovery.

  • Workup Procedure: An improper workup can lead to product degradation or loss. For example, if the reaction is quenched with water, the product may precipitate out in a form that is difficult to handle or filter.

Troubleshooting Steps:

  • Optimize Extraction: After quenching the reaction, ensure the pH of the aqueous layer is adjusted to be basic (pH > 8) to ensure the benzimidazole is in its neutral, more organic-soluble form. Extract with a suitable organic solvent (e.g., ethyl acetate, DCM) multiple times.

  • Modify Chromatography Conditions:

    • Pre-treat your silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize acidic sites and prevent streaking.

    • Alternatively, use neutral or basic alumina for chromatography.

  • Consider Recrystallization: If the product is a solid and sufficiently pure after extraction, consider recrystallization as an alternative to chromatography. This can be a highly effective method for obtaining pure product with high recovery.

  • Careful Workup: When adding the reaction mixture to water or a basic solution, do so slowly and with stirring to control precipitation and obtain a filterable solid.[3]

Frequently Asked Questions (FAQs)

Q1: What is the role of an oxidant (like H₂O₂, O₂, DDQ) in the synthesis of benzimidazoles from aldehydes? A1: The reaction between an o-phenylenediamine and an aldehyde first forms a Schiff base, which then cyclizes to form a dihydrobenzimidazole (a benzimidazoline). An oxidant is required for the final aromatization step, which involves the removal of two hydrogen atoms to form the stable benzimidazole ring.[8][14] Many modern catalytic systems use air or molecular oxygen as a green and inexpensive terminal oxidant.[17]

Q2: Can I synthesize this compound without a metal catalyst? A2: Yes, absolutely. Many effective methods are metal-free.[18] Traditional methods use strong Brønsted acids like HCl or p-TsOH.[3][19] Other modern approaches use organocatalysts, iodine-based reagents, or photocatalysts like Rose Bengal under visible light.[13][18]

Q3: My o-phenylenediamine starting material is dark-colored. Will this affect my reaction? A3: Yes, it is very likely to. o-Phenylenediamines are susceptible to air oxidation, which leads to the formation of colored, polymeric impurities.[16] These impurities can interfere with the reaction and lead to lower yields and darker-colored products. It is highly recommended to use freshly purified o-phenylenediamine. Purification can be achieved by recrystallization or by treating an aqueous solution with sodium dithionite and activated carbon.[16]

Q4: Is it possible to run these reactions under solvent-free conditions? A4: Yes, several protocols have been developed for the solvent-free synthesis of benzimidazoles, often using heterogeneous catalysts or microwave irradiation.[17][20] These methods are environmentally advantageous, often leading to shorter reaction times and simpler workups.

Experimental Protocols & Visualizations

Protocol 1: p-TsOH Catalyzed Synthesis

This protocol describes a classic Brønsted acid-catalyzed synthesis of 2-substituted-7-methyl-1H-benzo[d]imidazole.

  • To a solution of an aldehyde (10 mmol) and 4-methyl-1,2-phenylenediamine (10 mmol) in DMF (30 mL), add p-toluenesulfonic acid (p-TsOH) (20 mol%, 2 mmol).[3]

  • Heat the reaction mixture at 80°C with stirring for 2-3 hours, monitoring the reaction progress by TLC.[3]

  • After completion, cool the mixture to room temperature.

  • Slowly add the reaction mixture dropwise into a stirred aqueous solution of Na₂CO₃ (10 mmol in 20 mL H₂O).[3]

  • Filter the resulting precipitate, wash thoroughly with water, and dry to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography.

Protocol 2: Heterogeneous Gold Nanoparticle Catalyzed Synthesis

This protocol utilizes a recyclable heterogeneous catalyst under mild conditions.

  • Place the Au/TiO₂ catalyst (1 mol% Au) in a glass vial.[8]

  • Add the solvent (e.g., CHCl₃:MeOH 3:1, 3 mL), 4-methyl-1,2-phenylenediamine (0.3 mmol), and the desired aldehyde (0.3 mmol).[8]

  • Stir the reaction mixture at 25°C for approximately 2 hours, monitoring by TLC.[8]

  • Upon completion, separate the solid catalyst from the reaction mixture by centrifugation or filtration. Wash the catalyst with ethanol.

  • Evaporate the solvent from the combined organic phases to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low-yield issues in the synthesis of this compound.

TroubleshootingWorkflow cluster_low_conversion Low Conversion cluster_high_conversion High Conversion start Low Yield of this compound check_conversion Check Conversion (TLC/LC-MS) start->check_conversion reagent_quality Reagent Purity? (esp. diamine) check_conversion->reagent_quality Low workup_loss Product Loss During Workup/Extraction? check_conversion->workup_loss High purify_reagents Purify Starting Materials reagent_quality->purify_reagents Impure conditions Reaction Conditions (Temp, Time, Conc.)? reagent_quality->conditions Pure purify_reagents->conditions optimize_conditions Optimize Temp/Time conditions->optimize_conditions Suboptimal catalyst_issue Catalyst Activity? (Inhibition/Deactivation) conditions->catalyst_issue Optimal optimize_conditions->catalyst_issue change_catalyst Screen Different Catalysts or Optimize Ligand/Base catalyst_issue->change_catalyst Yes end_success Yield Improved catalyst_issue->end_success No change_catalyst->end_success optimize_workup Adjust pH, Use More Extractions workup_loss->optimize_workup Yes purification_loss Loss During Purification? workup_loss->purification_loss No optimize_workup->purification_loss optimize_purification Use TEA-treated Silica, Basic Alumina, or Recrystallize purification_loss->optimize_purification Yes purification_loss->end_success No optimize_purification->end_success

Caption: Troubleshooting Decision Tree for Low Yields.

References

Validation & Comparative

A Comparative Guide to the Antimicrobial Potential of 7-methyl-1H-benzo[d]imidazole and Other Benzimidazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2][3] This guide provides a comparative analysis of 7-methyl-1H-benzo[d]imidazole against other substituted benzimidazoles as antimicrobial agents. We delve into the structure-activity relationships (SAR), mechanisms of action, and present supporting data to elucidate the nuanced impact of substitutions on the benzimidazole core. This document serves as a technical resource, synthesizing experimental findings to inform the strategic design of novel, more potent antimicrobial compounds.

Introduction: The Benzimidazole Scaffold in Antimicrobial Drug Discovery

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a privileged structure in drug development.[3][4] Its structural similarity to naturally occurring purine nucleosides allows it to interact readily with various biological macromolecules, leading to a wide array of pharmacological effects, including antimicrobial, antiviral, anthelmintic, and anticancer activities.[2][3][5]

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery of new chemical entities with novel mechanisms of action.[6][7] Benzimidazole derivatives have emerged as a promising class of compounds in this pursuit.[6][8] Their efficacy stems from various mechanisms, including the inhibition of microbial growth by targeting essential cellular processes.[3][9] The versatility of the benzimidazole ring allows for substitutions at multiple positions (primarily N-1, C-2, C-5, C-6, and C-7), profoundly influencing the resulting compound's potency and spectrum of activity.[1][6] This guide focuses on understanding how a simple methyl substitution at the C-7 position compares with other substitutions across the scaffold.

Structure-Activity Relationship (SAR) Analysis

The antimicrobial activity of benzimidazole derivatives is intricately linked to the nature and position of substituents on the bicyclic ring system. A comprehensive analysis of SAR provides a rational framework for designing more effective therapeutic agents.

Key Positions for Substitution:
  • C-2 Position: Substitution at the C-2 position is a common strategy to enhance pharmacological activity. Attaching various aryl or heterocyclic rings at this position often leads to compounds with significantly improved antimicrobial profiles.[1][10] For instance, the introduction of phenyl-substituted groups can increase potency.[10]

  • N-1 Position: Alkylation or acylation at the N-1 position can modulate the lipophilicity and pharmacokinetic properties of the molecule, which in turn affects its ability to penetrate microbial cell membranes.

  • C-5 and C-6 Positions: The benzene portion of the scaffold offers further opportunities for modification. Electron-withdrawing groups, such as nitro (NO2) or halogen atoms (Cl, F), at the C-5 or C-6 positions have been shown to increase antibacterial activity.[1]

The Influence of the 7-Methyl Group

While extensive research has focused on the C-2, C-5, and N-1 positions, the C-4 and C-7 positions are less commonly explored. The introduction of a methyl group at the C-7 position, as in this compound, introduces specific steric and electronic effects. The methyl group is a weak electron-donating group, which can subtly alter the electron density of the aromatic system. Its steric bulk can also influence how the molecule binds to its biological target.

The following diagram illustrates the key positions on the benzimidazole scaffold and highlights how different functional groups can influence antimicrobial activity.

Caption: Key substitution points on the benzimidazole scaffold.

Comparative Antimicrobial Activity

To provide a clear comparison, this section synthesizes data on the Minimum Inhibitory Concentration (MIC) of various benzimidazole derivatives against representative bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[11]

Disclaimer: The following data is a composite representation derived from multiple studies for illustrative purposes. Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions (e.g., specific strains, media, inoculum size).

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
CompoundSubstituent(s)S. aureus (Gram+)B. subtilis (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)Reference
This compound 7-CH₃64128>256>256Hypothetical Data
2-Phenylbenzimidazole2-C₆H₅163264128[8][10]
5-Nitrobenzimidazole5-NO₂8163264[1]
2-(4-Chlorophenyl)benzimidazole2-C₆H₄Cl481632[9]
Albendazole5-(Propylthio), 2-(Methoxycarbonylamino)12.52550>100[5]
Ciprofloxacin (Control)-≤1≤1≤1≤1[8]
Table 2: Comparative Antifungal Activity (MIC in µg/mL)
CompoundSubstituent(s)C. albicansA. nigerReference
This compound 7-CH₃128>256Hypothetical Data
1-Nonyl-1H-benzo[d]imidazole1-C₉H₁₉1632[12]
2-Isopropylphenyl benzimidazole2-C₆H₄(i-Pr)816[1]
Mebendazole5-Benzoyl, 2-(Methoxycarbonylamino)6.2512.5[4]
Fluconazole (Control)-≤2≤8[4][13]

Analysis: Based on general SAR principles, the unsubstituted or simply alkyl-substituted benzimidazoles (like the hypothetical 7-methyl derivative) tend to show moderate to low antimicrobial activity.[1] Potency is significantly enhanced by the addition of specific functional groups. For instance, electron-withdrawing groups (e.g., 5-NO₂) and bulky aromatic substituents at the C-2 position (e.g., 2-(4-Chlorophenyl)) consistently lead to lower MIC values, indicating greater antibacterial efficacy.[1][9] Similarly, in antifungal assays, derivatives with optimized lipophilicity (e.g., 1-nonyl) or specific aromatic substitutions demonstrate superior performance compared to the basic scaffold.[12]

Proposed Mechanisms of Action

Benzimidazole derivatives exert their antimicrobial effects by targeting various essential cellular pathways in microorganisms. The specific mechanism can vary depending on the compound's substitution pattern.

  • Inhibition of Nucleic Acid and Protein Synthesis: As structural analogs of purines, benzimidazoles can interfere with the biosynthesis of DNA and RNA, thereby halting replication and transcription.[3][9] They can also disrupt protein synthesis by inhibiting crucial enzymes.

  • Disruption of Cell Wall Synthesis: Some derivatives inhibit enzymes involved in the formation of the microbial cell wall, leading to cell lysis and death.

  • Inhibition of Fungal Ergosterol Biosynthesis: In fungi, certain benzimidazoles block the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to increased permeability and cell death.[3] This is a common mechanism for azole antifungal drugs.

  • Tubulin Polymerization Inhibition: A primary mechanism for the anthelmintic and antifungal activity of some benzimidazoles (like albendazole) is the inhibition of tubulin polymerization, which disrupts cell division, motility, and intracellular transport.

The 7-methyl substitution is not expected to introduce a novel mechanism of action but rather to modulate the binding affinity of the molecule to its target, likely through subtle electronic and steric influences.

MoA_Benzimidazole cluster_Cell Microbial Cell Compound Benzimidazole Derivative Inhibition_DNA Inhibition Compound->Inhibition_DNA Inhibition_Protein Inhibition Compound->Inhibition_Protein Inhibition_Tubulin Inhibition Compound->Inhibition_Tubulin Inhibition_Ergosterol Inhibition Compound->Inhibition_Ergosterol DNA DNA/RNA Synthesis Result Inhibition of Growth & Cell Death DNA->Result Protein Protein Synthesis Protein->Result Tubulin Tubulin Polymerization (especially fungi/parasites) Tubulin->Result Ergosterol Ergosterol Synthesis (fungi) Ergosterol->Result Inhibition_DNA->DNA Inhibition_Protein->Protein Inhibition_Tubulin->Tubulin Inhibition_Ergosterol->Ergosterol

Caption: Plausible antimicrobial mechanisms of action for benzimidazoles.

Experimental Methodologies: MIC Determination

The Broth Microdilution Method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][14][15]

Protocol: Broth Microdilution Assay
  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (like DMSO).

    • Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[16] This creates a gradient of decreasing compound concentrations across the plate.

  • Preparation of Inoculum:

    • Grow the microbial strain to be tested overnight in the appropriate broth.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to a specific cell density (e.g., approximately 1.5 x 10⁸ CFU/mL for E. coli).

    • Dilute this standardized suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).[16]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate (containing the diluted compounds) with the prepared microbial suspension.

    • Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).[15]

    • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[15]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[14] This can also be determined spectrophotometrically by reading the optical density (OD) at 600 nm.[15]

MIC_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A 1. Prepare Serial Dilutions of Test Compound in 96-well plate B 2. Prepare Standardized Microbial Inoculum (0.5 McFarland) C 3. Inoculate Wells with Microbial Suspension B->C D 4. Include Growth & Sterility Controls C->D E 5. Incubate Plate (e.g., 37°C, 18-24h) D->E F 6. Visually Inspect for Turbidity (Growth) E->F G 7. Identify Lowest Concentration with No Visible Growth F->G H Result: Minimum Inhibitory Concentration (MIC) Value G->H

Caption: Standard workflow for the Broth Microdilution MIC assay.

Conclusion and Future Perspectives

While this compound represents a basic structural unit within the benzimidazole family, comparative analysis indicates that its antimicrobial activity is likely modest. The true potential of the benzimidazole scaffold is unlocked through strategic substitutions at key positions, particularly C-2 and C-5/C-6. The introduction of halogenated phenyl rings, nitro groups, or other complex heterocyclic systems has consistently been shown to produce derivatives with potent, broad-spectrum antibacterial and antifungal activities.

Future research should focus on:

  • Synergistic Studies: Investigating the combination of benzimidazole derivatives with existing antibiotics to overcome resistance mechanisms.[17]

  • Novel Substitutions: Exploring less common substitution patterns, including at the C-4 and C-7 positions, with a wider range of functional groups to build a more comprehensive SAR model.

  • Mechanism of Action Elucidation: Utilizing molecular docking and biochemical assays to precisely identify the microbial targets of the most potent derivatives, facilitating rational drug design.

By leveraging the chemical tractability and proven biological relevance of the benzimidazole nucleus, researchers can continue to develop next-generation antimicrobial agents to combat the growing threat of infectious diseases.

References

A Comparative Guide to the Synthetic Strategies for Substituted Benzimidazoles: From Classical Condensations to Green Innovations

Author: BenchChem Technical Support Team. Date: January 2026

The benzimidazole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. Its derivatives exhibit a wide spectrum of biological activities, including antiulcer, anthelmintic, antiviral, and anticancer properties. The demand for structurally diverse benzimidazoles has driven the evolution of synthetic methodologies from harsh, classical procedures to more efficient, selective, and environmentally benign modern techniques. This guide provides a comparative analysis of key synthetic methods for producing substituted benzimidazoles, offering insights into their mechanisms, practical advantages, and limitations to aid researchers in selecting the optimal strategy for their specific needs.

Classical Approaches: The Phillips-Ladenburg Condensation

One of the earliest and most fundamental methods for benzimidazole synthesis is the Phillips-Ladenburg condensation. This reaction typically involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and often requires high temperatures.

The reaction proceeds via the initial formation of a monoacyl intermediate from the more nucleophilic amine of the o-phenylenediamine. Subsequent intramolecular cyclization, driven by the acidic catalyst and heat, leads to the formation of the imidazole ring, followed by dehydration to yield the benzimidazole product.

While historically significant, the Phillips-Ladenburg method suffers from several drawbacks. The harsh reaction conditions, such as high temperatures and the use of strong acids, can limit the substrate scope, particularly for sensitive functional groups. Furthermore, the synthesis of 2-arylbenzimidazoles often requires sealed reaction vessels and temperatures exceeding 180°C to achieve reasonable yields.

Visualizing the Phillips-Ladenburg Mechanism

Phillips_Ladenburg OPD o-Phenylenediamine Monoacyl Monoacyl Intermediate OPD->Monoacyl + H+ RCOOH Carboxylic Acid RCOOH->Monoacyl + H+ Cyclized Cyclized Intermediate Monoacyl->Cyclized Intramolecular Cyclization Benzimidazole Substituted Benzimidazole Cyclized->Benzimidazole - H2O Workflow_Comparison cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted cluster_ultrasound Ultrasound-Assisted conv_mix Mix Reactants & Catalyst conv_heat Reflux for Several Hours conv_mix->conv_heat conv_workup Workup & Purification conv_heat->conv_workup mw_mix Mix Reactants & Catalyst mw_irradiate Irradiate for Minutes mw_mix->mw_irradiate mw_workup Workup & Purification mw_irradiate->mw_workup us_mix Mix Reactants & Catalyst (optional) us_sonicate Sonicate for Under an Hour us_mix->us_sonicate us_workup Workup & Purification us_sonicate->us_workup

A Comparative Analysis of 7-Methyl-1H-benzo[d]imidazole Efficacy Against Drug-Resistant Pathogens

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents that can overcome existing resistance mechanisms.[1][2] Benzimidazole scaffolds have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antimicrobial properties.[3][4][5] This guide provides a comprehensive evaluation of a specific derivative, 7-methyl-1H-benzo[d]imidazole, and compares its efficacy against a panel of clinically significant drug-resistant bacterial and fungal strains with that of standard-of-care antimicrobial agents.

This document is intended for researchers, scientists, and drug development professionals. It offers a framework for assessing novel antimicrobial candidates, detailing the causality behind experimental choices and providing robust, self-validating protocols.

The Rationale for Investigating Benzimidazole Derivatives

Benzimidazole and its derivatives are versatile heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[4][5] Their structural similarity to naturally occurring nucleotides allows them to interact with various biopolymers, leading to a broad range of therapeutic effects. The exploration of substituted benzimidazoles, such as this compound, is driven by the hypothesis that modifications to the core structure can enhance antimicrobial potency and selectivity, potentially circumventing the resistance mechanisms that render current drugs ineffective.

Comparative Efficacy Evaluation: A Data-Driven Approach

To objectively assess the potential of this compound, a series of in vitro experiments are essential. This guide outlines the protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), which are fundamental metrics for quantifying antimicrobial activity.[6][7][8] Furthermore, a cytotoxicity assay is included to evaluate the compound's safety profile against mammalian cells, a critical step in preclinical development.[9][10][11]

Target Organisms: A Panel of High-Priority Drug-Resistant Strains

The selection of target organisms is critical for a meaningful evaluation. The panel below includes bacteria and fungi identified as urgent or serious threats by public health organizations due to their resistance to multiple drugs.[12][13][14]

Bacterial Strains:

  • Methicillin-resistant Staphylococcus aureus (MRSA): A leading cause of hospital-acquired infections, resistant to beta-lactam antibiotics.[1][2][12]

  • Vancomycin-resistant Enterococcus faecium (VRE): A significant nosocomial pathogen with resistance to the glycopeptide antibiotic vancomycin.[1][2][12]

  • Carbapenem-resistant Acinetobacter baumannii (CRAB): A critical priority pathogen known for its extensive drug resistance.[13]

  • Carbapenem-resistant Enterobacteriaceae (CRE) (Klebsiella pneumoniae): A family of bacteria resistant to carbapenems, often leaving few treatment options.[1][2]

  • Multidrug-resistant Pseudomonas aeruginosa: An opportunistic pathogen with a high capacity to develop resistance to multiple classes of antibiotics.[13]

Fungal Strains:

  • Candida auris: An emerging multidrug-resistant yeast that can cause severe invasive infections.[12][15][16]

  • Fluconazole-resistant Candida albicans: A common fungal pathogen that has developed resistance to first-line azole antifungals.[17][18]

  • Azole-resistant Aspergillus fumigatus: A mold that can cause life-threatening infections in immunocompromised individuals.[15][16]

Comparator Antimicrobial Agents

The efficacy of this compound is compared against established drugs to provide a clear benchmark. The choice of comparators is based on their current clinical use against the target pathogens.

  • Vancomycin: A glycopeptide antibiotic used for MRSA infections.

  • Linezolid: An oxazolidinone antibiotic effective against VRE.

  • Colistin: A polymyxin antibiotic often used as a last resort for multidrug-resistant Gram-negative bacteria.

  • Meropenem: A broad-spectrum carbapenem antibiotic.

  • Amphotericin B: A polyene antifungal with a broad spectrum of activity.[17]

  • Caspofungin: An echinocandin antifungal effective against many Candida species.[15]

Experimental Data Summary

The following tables present hypothetical, yet plausible, data for the purpose of this guide, illustrating how the results of such a comparative study would be presented. The values for the comparator drugs are based on their known activities.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL against Drug-Resistant Bacteria

OrganismThis compoundVancomycinLinezolidColistinMeropenem
MRSA41>256>256>256
VRE8>2562>256>256
CRAB16>256>2561>256
CRE (K. pneumoniae)16>256>2562128
MDR P. aeruginosa32>256>256264

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL against Drug-Resistant Bacteria

OrganismThis compoundVancomycinLinezolidColistinMeropenem
MRSA84>256>256>256
VRE16>25616>256>256
CRAB64>256>2562>256
CRE (K. pneumoniae)64>256>2564>256
MDR P. aeruginosa>128>256>2564>256

Table 3: Minimum Inhibitory Concentration (MIC) in µg/mL against Drug-Resistant Fungi

OrganismThis compoundAmphotericin BCaspofungin
Candida auris810.5
Fluconazole-resistant C. albicans40.50.25
Azole-resistant A. fumigatus161>16

Table 4: Minimum Fungicidal Concentration (MFC) in µg/mL against Drug-Resistant Fungi

OrganismThis compoundAmphotericin BCaspofungin
Candida auris3222
Fluconazole-resistant C. albicans1611
Azole-resistant A. fumigatus>642>16

Table 5: Cytotoxicity Data (CC₅₀) on Human Embryonic Kidney (HEK293) Cells

CompoundCC₅₀ (µg/mL)
This compound>128
Doxorubicin (Positive Control)0.5

Detailed Experimental Protocols

The trustworthiness of any comparative guide rests on the reproducibility of its methods. The following protocols are detailed to ensure they can be replicated, forming a self-validating system.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][8][19]

1. Preparation of Bacterial/Fungal Inoculum:

  • Aseptically select 3-5 colonies of the test microorganism from a fresh agar plate.
  • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • Incubate the culture at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[19]
  • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of this compound and comparator drugs in a suitable solvent (e.g., DMSO).
  • Perform serial two-fold dilutions of the compounds in the appropriate broth medium in a 96-well microtiter plate.[19]

3. Inoculation and Incubation:

  • Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions.
  • Include a positive control (microorganism with no compound) and a negative control (broth medium only).
  • Seal the plate and incubate at the appropriate temperature for 16-20 hours for bacteria and 24-48 hours for fungi.[19]

4. Determination of MIC:

  • After incubation, visually inspect the plate for turbidity (bacterial/fungal growth). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[6][19]

Protocol 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[20][21][22]

1. Subculturing from MIC Assay:

  • From the wells of the completed MIC assay that show no visible growth, take a 10 µL aliquot.
  • Plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

2. Incubation:

  • Incubate the agar plates at the optimal growth temperature for the microorganism for 18-24 hours (bacteria) or 24-48 hours (fungi).[23]

3. Determination of MBC/MFC:

  • After incubation, count the number of colonies on each plate.
  • The MBC or MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[21][22][23]

Protocol 3: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[11][19]

1. Cell Seeding:

  • Seed a human cell line (e.g., HEK293) in a 96-well plate at a density of 1 x 10⁴ cells per well.
  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[19]

2. Compound Treatment:

  • Prepare serial dilutions of the test compound in cell culture medium.
  • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (cells treated with the solvent) and a positive control for cytotoxicity (e.g., Doxorubicin).
  • Incubate the plate for 48 hours.[19]

3. MTT Addition and Incubation:

  • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
  • Incubate for 4 hours at 37°C.[19]

4. Formazan Solubilization and Absorbance Reading:

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
  • Read the absorbance at 570 nm using a microplate reader.

5. Calculation of CC₅₀:

  • The 50% cytotoxic concentration (CC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizing the Workflow and Potential Mechanism

Diagrams are essential for clarifying complex experimental processes and biological pathways.

Experimental_Workflow cluster_prep Preparation cluster_assays Primary Efficacy Assays cluster_safety Safety Profiling cluster_analysis Data Analysis Compound This compound & Comparators MIC MIC Assay (Broth Microdilution) Compound->MIC Cytotoxicity MTT Assay (HEK293 Cells) Compound->Cytotoxicity Strains Drug-Resistant Bacterial & Fungal Strains Strains->MIC MBC_MFC MBC/MFC Assay (Subculturing) MIC->MBC_MFC Transfer of non-turbid wells Comparison Comparative Efficacy & Safety Profile MIC->Comparison MBC_MFC->Comparison Cytotoxicity->Comparison

Caption: Experimental workflow for evaluating antimicrobial efficacy.

Putative_Mechanism cluster_cell Bacterial/Fungal Cell DNA_Gyrase DNA Gyrase/ Topoisomerase Inhibition Inhibition of Essential Cellular Processes DNA_Gyrase->Inhibition Tubulin Tubulin/FtsZ Homologs Tubulin->Inhibition Biosynthesis Ergosterol/Cell Wall Biosynthesis Biosynthesis->Inhibition Compound This compound Compound->DNA_Gyrase Potential Target 1 Compound->Tubulin Potential Target 2 Compound->Biosynthesis Potential Target 3 Cell_Death Cell Death Inhibition->Cell_Death

Caption: Putative mechanisms of action for benzimidazole derivatives.

Conclusion and Future Directions

This guide provides a robust framework for the initial evaluation of this compound as a potential antimicrobial agent against drug-resistant pathogens. The presented hypothetical data illustrates a compound with moderate broad-spectrum activity and a favorable preliminary safety profile. While the in vitro efficacy against certain strains may not surpass that of last-resort antibiotics like colistin, its activity against both Gram-positive and Gram-negative bacteria, as well as fungi, warrants further investigation.

The causality behind the experimental design is clear: establishing a baseline of efficacy (MIC), determining bactericidal versus bacteriostatic action (MBC/MFC), and ensuring an acceptable therapeutic window (cytotoxicity). Future research should focus on elucidating the precise mechanism of action, exploring structure-activity relationships through the synthesis of additional derivatives, and advancing promising candidates to in vivo models of infection. The fight against antimicrobial resistance requires a multifaceted approach, and the systematic evaluation of novel chemical scaffolds like the benzimidazoles is a critical component of this endeavor.

References

Bridging the Divide: A Comparative Guide to the In Vitro and In Vivo Efficacy of 7-Methyl-1H-benzo[d]imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Benzimidazole Scaffold

The 1H-benzo[d]imidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its unique heterocyclic structure allows for versatile binding with various biological targets, leading to a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The addition of a methyl group at the 7-position (7-methyl-1H-benzo[d]imidazole) creates a specific derivative class whose biological potential is an active area of investigation.

This guide provides a critical comparison between the in vitro (laboratory-based) and in vivo (whole-organism) efficacy of this compound class. Understanding the frequent disconnect between these two stages is paramount for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, dissect the data, and provide a framework for navigating the complex journey from a promising lab result to a viable therapeutic candidate.

The Translational Challenge: Why In Vitro Potency Doesn't Guarantee In Vivo Success

The primary hurdle in drug development is translating potent in vitro activity into tangible in vivo efficacy. An in vitro environment is a highly controlled, simplified system—often just purified enzymes or cultured cancer cells in a dish. In this setting, a compound can directly access its target and exhibit impressive potency (e.g., a low nanomolar IC50 value).

However, an in vivo system is a vastly more complex arena. The journey of a drug is governed by the principles of Pharmacokinetics (PK) and Pharmacodynamics (PD).[4]

  • Pharmacokinetics (What the body does to the drug): This encompasses Absorption, Distribution, Metabolism, and Excretion (ADME).[5] A compound may be a potent kinase inhibitor in vitro but fail in vivo because it is poorly absorbed from the gut, rapidly metabolized by the liver, fails to distribute to the tumor tissue, or is quickly excreted.[5]

  • Pharmacodynamics (What the drug does to the body): This involves the drug's interaction with its intended target and any off-target effects within the complex biological network of a living organism.[4]

This guide will explore these concepts using benzimidazole derivatives as a central case study, highlighting how to interpret and reconcile the data from both testing paradigms.

Experimental Workflow: From Benchtop to Preclinical Model

The logical progression from initial discovery to preclinical validation is a critical, multi-step process. Promising in vitro results are merely the first gate in a long and rigorous pipeline.

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase Compound Synthesis Compound Synthesis Biochemical Assay Biochemical Assays (e.g., Kinase Inhibition) Compound Synthesis->Biochemical Assay Cell-Based Assay Cell-Based Assays (e.g., MTT, Apoptosis) Biochemical Assay->Cell-Based Assay PK Studies Pharmacokinetic Studies (ADME) Cell-Based Assay->PK Studies Lead Candidate Selection Xenograft Model Efficacy Models (e.g., Xenograft) PK Studies->Xenograft Model Toxicity Toxicology Studies Xenograft Model->Toxicity Final Assessment Final Assessment Toxicity->Final Assessment

Caption: High-level workflow from in vitro screening to in vivo validation.

In Vitro Efficacy Profile: Targeting the Molecular Machinery of Cancer

Benzimidazole derivatives have demonstrated significant promise in in vitro studies, primarily as anticancer agents. Their efficacy stems from the ability to inhibit key cellular processes required for tumor growth and survival.

Key Mechanisms of Action:

  • Kinase Inhibition: This is a major mechanism for benzimidazoles. They are designed to compete with ATP in the binding pockets of various kinases, shutting down signaling pathways that drive cell proliferation. Key targets include EGFR, HER2, PI3K, mTOR, and CDK2.[1][6][7]

  • Tubulin Polymerization Inhibition: Several benzimidazole compounds act like vinca alkaloids or taxanes by interfering with the dynamics of microtubules, which are essential for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[6][8]

  • Topoisomerase Inhibition: Some derivatives can stabilize the complex between DNA and topoisomerase enzymes, leading to DNA strand breaks that cannot be repaired, ultimately triggering cell death.[9]

Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a well-known tyrosine kinase that, when overactive, drives tumor proliferation. Many benzimidazole derivatives have been specifically designed to inhibit this pathway.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR Receptor EGF->EGFR RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS Activation PI3K PI3K/AKT/mTOR Pathway EGFR->PI3K Activation Inhibitor Benzimidazole Inhibitor Inhibitor->EGFR Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation

Caption: Inhibition of the EGFR signaling cascade by benzimidazole compounds.

Quantitative In Vitro Data Summary

The following table summarizes representative in vitro efficacy data for various benzimidazole derivatives from published studies. This highlights their potency against specific cancer cell lines and molecular targets.

Compound Class/IDTarget Cell Line / EnzymeEfficacy Metric (IC50 / GI50)Reference
Benzimidazole-Thiazole HybridsMCF-7 (Breast Cancer)5.96 µM[6]
Benzimidazole Sulfonamides (Cmpd 22)A549 (Lung), HeLa (Cervical)0.15 µM, 0.21 µM[6]
Benzohydrazide Hybrids (6h, 6i)HepG2 (Liver Cancer)7.82 - 21.48 µM[7]
1,6-disubstituted-1H-benzo[d]imidazolesPI3K (Enzyme)Potent Inhibition Reported[6]
Imidazothiazole-benzimidazoles (Cmpd 20)A549 (Lung Cancer)1.09 µM[6]

In Vivo Efficacy Profile: The Whole-Organism Response

While in vitro data provides a strong rationale for further development, in vivo testing in animal models is the true litmus test for therapeutic potential. These studies evaluate not only the drug's ability to shrink a tumor but also its safety profile and behavior within a complex physiological system.

Common In Vivo Models:

  • Xenograft Models: Human tumor cells (e.g., A549, MCF-7) are implanted subcutaneously or orthotopically into immunocompromised mice. The mice are then treated with the test compound, and tumor growth is monitored over time. The primary endpoint is often Tumor Growth Inhibition (TGI).

  • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same strain. This model allows for the study of the interaction between the therapeutic agent and the host immune system.

Challenges in Translation:

Many compounds that are potent in vitro show diminished activity in vivo. For instance, a study on novel 1H-benzo[d]imidazole-benzohydrazide hybrids noted their excellent in vitro cytotoxic effects but concluded that a detailed in vivo evaluation is warranted to truly assess their therapeutic potential, acknowledging this translational gap.[7][10]

Hypothetical Data: Reconciling In Vitro and In Vivo Results

To illustrate the potential discrepancies, let's consider a hypothetical this compound derivative, "BZ-7M-01".

Study TypeModel / Cell LineMetricResult
In Vitro A549 Lung Cancer CellsGI50 (Growth Inhibition)0.15 µM
In Vitro Purified EGFR KinaseIC50 (Enzyme Inhibition)0.08 µM
In Vivo A549 Xenograft in MiceTGI (Tumor Growth Inhibition)35% at 50 mg/kg
In Vivo Mouse PharmacokineticsOral Bioavailability< 5%
In Vivo Mouse ToxicologyObservation15% body weight loss

Analysis of the Discrepancy:

  • Potent In Vitro Activity: BZ-7M-01 is highly effective at killing cancer cells and inhibiting its target enzyme in a dish.

  • Weak In Vivo Efficacy: Despite its in vitro potency, it only modestly slows tumor growth in a living animal.

  • The Pharmacokinetic Culprit: The PK study reveals the likely reason: the compound has very low oral bioavailability. It is not being absorbed effectively into the bloodstream to reach the tumor at a sufficient concentration.

  • Toxicity Concerns: The observed weight loss suggests the compound may have off-target toxic effects at the dose required for even modest efficacy.

This hypothetical case underscores the necessity of conducting parallel PK and toxicology studies to understand the in vivo results. The failure is not in the compound's intrinsic activity but in its drug-like properties.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthy and reproducible results, standardized and well-controlled experimental protocols are essential.

Protocol 1: In Vitro Cytotoxicity via MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound test compound in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50/IC50 value.

Protocol 2: In Vivo Tumor Xenograft Efficacy Study

This protocol assesses a compound's ability to inhibit tumor growth in a live animal model.

  • Animal Acclimation: Acclimate immunodeficient mice (e.g., athymic nude mice) for at least one week under specific pathogen-free conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Subcutaneously inject 5-10 million human cancer cells (e.g., A549) suspended in Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, Test Compound at 25 mg/kg, Test Compound at 50 mg/kg, Positive Control).

  • Dosing: Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection) according to the planned schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.

  • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors and record their final weights.

  • Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control group. Analyze statistical significance.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in oncology. The available literature robustly supports the in vitro potential of this chemical class against key cancer targets.[1][6][7] However, the successful translation of this potential into in vivo efficacy is a significant and multifaceted challenge.

Future research must adopt a holistic approach. Potent in vitro "hits" must be rapidly evaluated for their pharmacokinetic properties and metabolic stability. Medicinal chemistry efforts should focus not only on enhancing target potency but also on optimizing "drug-like" properties to improve bioavailability and reduce toxicity. By systematically bridging the gap between the simplified in vitro environment and the complex reality of in vivo biology, the true therapeutic promise of these compounds can be realized.

References

Unlocking Antidiabetic Potential: A Comparative Guide to the α-Glucosidase Inhibitory Activity of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of novel and effective therapeutic agents for type 2 diabetes mellitus is a paramount objective. Among the promising strategies is the inhibition of α-glucosidase, a key enzyme in carbohydrate digestion. This guide provides an in-depth comparison of the α-glucosidase inhibitory activity of various benzimidazole derivatives, supported by experimental data and insights into their structure-activity relationships.

Benzimidazole, a heterocyclic aromatic organic compound, serves as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[1] The inhibition of α-glucosidase and the related α-amylase is a well-established approach to managing postprandial hyperglycemia, a hallmark of type 2 diabetes.[1][2] By delaying carbohydrate digestion, these inhibitors effectively slow the absorption of glucose into the bloodstream.[1] This guide will delve into the comparative efficacy of different classes of benzimidazole derivatives as α-glucosidase inhibitors, providing a valuable resource for the design and development of new antidiabetic drugs.

Comparative Analysis of α-Glucosidase Inhibitory Activity

The inhibitory potential of benzimidazole derivatives against α-glucosidase is significantly influenced by the nature and position of substituents on the benzimidazole core and any appended moieties. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various classes of benzimidazole derivatives, providing a quantitative comparison of their potency. A lower IC50 value indicates greater inhibitory activity.

Benzimidazole Derivative ClassExemplary SubstituentsIC50 (µM)Standard (Acarbose) IC50 (µM)Reference
Benzimidazole-based Thiazoles para-fluoro substitution on phenyl ring2.70 ± 0.109.80 ± 0.20[3]
ortho-fluoro substitution on phenyl ring2.90 ± 0.109.80 ± 0.20[3]
meta-fluoro substitution on phenyl ring5.60 ± 0.109.80 ± 0.20[3]
Benzimidazole-Thioquinolines 4-bromobenzyl28.0 ± 0.6750.0[4]
Benzimidazole Hydrazones Varied aryl substitutions8.40 ± 0.76 to 179.71 ± 1.11-[5][6]
Benzimidazole-based Thiadiazoles Varied aryl substitutions2.10 ± 0.10 to 26.10 ± 0.108.24 ± 0.08[7]
1,2-Disubstituted Benzimidazoles Multiple hydroxyl groups on phenyl rings0.39 ± 0.04-[8]
Benzimidazoles from Aromatic Amino Acids Tyrosine-derived9.1 (yeast), 36.7 (rat intestinal)-[9]
Phenylalanine-derived15.2 (yeast), 48.5 (rat intestinal)-[9]

Note: The IC50 values for the standard, acarbose, may vary between studies due to different experimental conditions.

Structure-Activity Relationship (SAR) Insights

The inhibitory activity of benzimidazole derivatives is intrinsically linked to their molecular structure. Analysis of various studies reveals key structural features that influence their potency against α-glucosidase.

A crucial observation is the impact of substituents on the aromatic rings. For instance, in benzimidazole-based thiazoles, the presence and position of electron-withdrawing groups like fluorine on an attached phenyl ring significantly enhance inhibitory activity.[3] Specifically, para and ortho substitutions have been shown to be more effective than meta substitutions.[3] Conversely, bulky substituents such as bromine or those incapable of forming hydrogen bonds, like a methyl group, tend to decrease the inhibitory potential.[3] The presence of hydroxyl groups, capable of forming hydrogen bonds with the enzyme's active site, is also a key determinant of enhanced activity.[3][8]

The following diagram illustrates a generalized structure-activity relationship for benzimidazole derivatives as α-glucosidase inhibitors.

SAR cluster_core Benzimidazole Core cluster_substituents Substituent Effects on Activity Core Benzimidazole Scaffold Enhanced_Activity Enhanced Activity Core->Enhanced_Activity  - Small, electron-withdrawing groups (e.g., -F, -Cl)  - Hydrogen bond donors (e.g., -OH)  - Specific substitution patterns (e.g., para, ortho) Diminished_Activity Diminished Activity Core->Diminished_Activity  - Bulky groups (e.g., -Br)  - Groups unable to form H-bonds (e.g., -CH3)

Generalized Structure-Activity Relationship (SAR) for Benzimidazole Derivatives as α-Glucosidase Inhibitors.

Experimental Protocol for α-Glucosidase Inhibitory Assay

To ensure the reproducibility and validity of research findings, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology for a typical in vitro α-glucosidase inhibition assay.

Materials and Reagents:
  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds (benzimidazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Acarbose as a positive control

  • Sodium carbonate (Na2CO3) solution to stop the reaction

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

Workflow for the in vitro α-Glucosidase Inhibition Assay.
Step-by-Step Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare serial dilutions of the test compounds and acarbose at various concentrations.

  • Assay in 96-Well Plate:

    • Add a specific volume of the test compound solution (or acarbose/blank solvent) to each well.

    • Add the α-glucosidase solution to each well and incubate the plate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).[10]

  • Initiation of Reaction:

    • Add the pNPG solution to each well to start the enzymatic reaction.

  • Incubation:

    • Incubate the plate for a further period (e.g., 20 minutes) at the same temperature.[10]

  • Termination of Reaction:

    • Stop the reaction by adding a sodium carbonate solution to each well.[10]

  • Absorbance Measurement:

    • Measure the absorbance of the yellow-colored p-nitrophenol released from the pNPG substrate at a specific wavelength (typically 405 nm) using a microplate reader.[10][11]

  • Calculation of Inhibition:

    • The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

      • Abs_control is the absorbance of the control reaction (containing all reagents except the test compound).

      • Abs_sample is the absorbance of the reaction with the test compound.

  • Determination of IC50:

    • The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the different concentrations of the test compound.

Conclusion and Future Directions

The diverse array of benzimidazole derivatives presents a promising avenue for the development of novel α-glucosidase inhibitors. The data clearly indicates that specific structural modifications can lead to compounds with inhibitory potencies significantly greater than the standard drug, acarbose. The structure-activity relationships highlighted in this guide provide a rational basis for the design of next-generation benzimidazole-based antidiabetic agents. Future research should focus on optimizing the lead compounds through further structural modifications to enhance their efficacy, selectivity, and pharmacokinetic profiles. In silico studies, such as molecular docking, can further elucidate the binding interactions between these inhibitors and the active site of α-glucosidase, paving the way for the development of more potent and safer therapies for type 2 diabetes mellitus.[3][4][7]

References

Validating 7-Methyl-1H-benzo[d]imidazole: A Comparative Guide for Lead Compound Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Drug Discovery Community

This guide provides a comprehensive framework for the validation of 7-methyl-1H-benzo[d]imidazole as a promising lead compound in drug discovery. By objectively comparing its potential against established alternatives and detailing rigorous experimental validation protocols, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to accelerate the translation of this scaffold into novel therapeutics.

Introduction: The Promise of the Benzimidazole Scaffold

The benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2] Its versatile structure, capable of engaging in hydrogen bonding, π-π stacking, and hydrophobic interactions, allows for effective binding to a wide array of biological macromolecules.[1] This inherent promiscuity has led to the development of benzimidazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The specific substitution of a methyl group at the 7-position of the benzimidazole ring, creating this compound, presents a unique opportunity for developing novel therapeutic agents with potentially enhanced potency and selectivity.

The Rationale for Validation: Why this compound?

The initial selection of a lead compound is a critical juncture in the drug discovery pipeline.[5][6] this compound emerges as a compelling candidate due to several key factors:

  • Structural Analogy to Natural Purines: Its structural similarity to purines allows it to interact with a variety of biological targets, including kinases and other enzymes that recognize nucleotide-based substrates.[4]

  • Proven Bioactivity of the Benzimidazole Core: The extensive history of successful drugs based on the benzimidazole scaffold provides a strong foundation for its therapeutic potential.[2][3]

  • Synthetic Tractability: The synthesis of benzimidazole derivatives is well-documented and allows for the facile generation of a diverse library of analogs for structure-activity relationship (SAR) studies.[7][8][9]

This guide will now delve into a comparative analysis and a structured validation workflow to rigorously assess the potential of this compound.

Comparative Analysis: this compound vs. Alternative Scaffolds

A critical aspect of lead validation is understanding the compound's performance relative to existing alternatives.[10] The following table provides a high-level comparison with other prominent heterocyclic scaffolds often employed in drug discovery.

FeatureThis compoundQuinolineImidazole
Known Biological Activities Anticancer, Antimicrobial, Kinase Inhibition.[11][12][13]Anticancer, Antimalarial, Antibacterial.Antifungal, Anticancer, Anti-inflammatory.[14]
Key Therapeutic Targets Kinases (e.g., EGFR, HER2, CDK2), Topoisomerases.[11][15][16]Kinases, DNA Gyrase.Various enzymes and receptors.
Synthetic Accessibility High, with multiple established synthetic routes.[8]Moderate to High.High.
Potential for Derivatization High, allowing for fine-tuning of properties.High.High.
Known Liabilities Potential for off-target effects due to scaffold promiscuity.Potential for cardiotoxicity in some derivatives.Potential for metabolic instability.

This comparative overview highlights that while other scaffolds have demonstrated significant therapeutic success, the benzimidazole core, and specifically this compound, offers a compelling balance of proven bioactivity, synthetic versatility, and a broad target landscape.

A Hierarchical Validation Workflow

The validation of a lead compound is a multi-stage process that systematically evaluates its potential to become a viable drug candidate.[10][17] The following workflow outlines a logical progression from initial screening to preclinical evaluation.

Validation_Workflow cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: In Vivo Evaluation Initial_Screening Initial Screening (HTS & Virtual Screening) Target_Identification Target Identification & Validation Initial_Screening->Target_Identification Hit Identification In_Vitro_ADME_Tox In Vitro ADME/Tox Profiling Target_Identification->In_Vitro_ADME_Tox Validated Hits SAR_Studies Structure-Activity Relationship (SAR) Studies In_Vitro_ADME_Tox->SAR_Studies Prioritized Hits Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Optimized Leads In_Vivo_Efficacy In Vivo Efficacy Models Lead_Optimization->In_Vivo_Efficacy Candidate Selection Preclinical_Development Preclinical Development In_Vivo_Efficacy->Preclinical_Development Proof-of-Concept

Caption: A hierarchical workflow for lead compound validation.

Phase 1: In Vitro Profiling

The initial phase focuses on high-throughput screening and in vitro assays to establish the compound's biological activity and preliminary drug-like properties.[18][19]

Objective: To identify the cytotoxic effects of this compound against a panel of human cancer cell lines.

Methodology:

  • Cell Culture: Maintain a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HepG2 for liver cancer) in their respective recommended media and conditions.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control. Include a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each cell line.

Expected Outcome: This assay will provide quantitative data on the compound's potency and selectivity against different cancer types.[11]

Objective: To assess the preliminary absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of this compound.[20][21][22]

Methodology: A panel of in vitro assays should be conducted to evaluate key ADME/Tox parameters.[23][24]

AssayPurpose
Solubility Determines the compound's solubility in aqueous solutions, a critical factor for absorption.
Permeability (e.g., Caco-2 assay) Assesses the compound's ability to cross intestinal barriers, predicting oral bioavailability.
Metabolic Stability (e.g., liver microsomes) Evaluates the compound's susceptibility to metabolism by liver enzymes (e.g., Cytochrome P450s).[20]
Plasma Protein Binding Measures the extent to which the compound binds to plasma proteins, which affects its distribution and availability.
Cytotoxicity (e.g., against normal cell lines) Determines the compound's toxicity to non-cancerous cells to assess its therapeutic window.[18]
hERG Inhibition Assay Screens for potential cardiotoxicity by assessing the compound's interaction with the hERG potassium channel.

Expected Outcome: This profiling will provide an early indication of the compound's drug-like properties and potential liabilities, guiding further optimization efforts.[17][21]

Phase 2: Lead Optimization

Once initial activity and favorable ADME/Tox profiles are established, the focus shifts to optimizing the lead compound's structure to enhance its desired properties.[6][10]

Lead_Optimization_Cycle Design Design Synthesis Synthesis Design->Synthesis Testing Testing Synthesis->Testing Analysis Analysis Testing->Analysis Analysis->Design

Caption: The iterative cycle of lead optimization.

Objective: To understand how modifications to the this compound scaffold affect its biological activity and properties.

Methodology:

  • Analog Synthesis: Synthesize a library of analogs by introducing various substituents at different positions of the benzimidazole ring.

  • Biological Evaluation: Screen the synthesized analogs using the same in vitro assays employed in Phase 1.

  • Data Analysis: Correlate the structural changes with the observed changes in activity, potency, and ADME/Tox profiles to establish SAR trends.

Expected Outcome: SAR studies will identify key structural features responsible for the desired biological activity and guide the rational design of more potent and selective compounds.[1]

Phase 3: In Vivo Evaluation

Promising lead compounds that emerge from the optimization phase must be evaluated in living organisms to assess their efficacy and safety in a more complex biological system.[25][26][27]

Objective: To evaluate the in vivo antitumor activity of an optimized this compound derivative.[28][29]

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant human cancer cells (selected based on in vitro sensitivity) into the flanks of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomly assign the mice to treatment groups: vehicle control, a standard-of-care anticancer drug, and different doses of the test compound. Administer the treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Monitor tumor volume and the general health of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Expected Outcome: This in vivo model will provide crucial data on the compound's ability to suppress tumor growth in a living organism, a key milestone in preclinical development.[25][26]

Conclusion and Future Directions

The validation of this compound as a lead compound is a rigorous but essential process in the quest for novel therapeutics. The structured, multi-faceted approach outlined in this guide, encompassing comparative analysis and a hierarchical experimental workflow, provides a robust framework for its evaluation. Early and comprehensive profiling of its biological activity, coupled with a thorough assessment of its drug-like properties, will be instrumental in determining its true potential. Further exploration of its mechanism of action and the development of optimized analogs with improved efficacy and safety profiles will be critical next steps in advancing this promising scaffold towards clinical application.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 7-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle our materials from acquisition to disposal. 7-methyl-1H-benzo[d]imidazole, a member of the benzimidazole class of heterocyclic aromatic compounds, requires meticulous handling due to its potential hazards. This guide provides a procedural framework for its proper disposal, grounded in established safety protocols and regulatory principles. The causality behind each step is explained to ensure a self-validating system of laboratory safety.

Disclaimer: Specific safety and disposal data for this compound is limited. Therefore, this guidance is based on the known hazards of structurally similar compounds, such as imidazole and other benzimidazole derivatives. It is imperative to treat this compound as potentially hazardous. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and adhere to all local, state, and federal regulations.[1]

Hazard Profile and Core Safety Principles

Understanding the hazard profile is the foundation of safe disposal. Benzimidazole derivatives are recognized for a range of potential health effects. Based on data from analogous compounds, this compound should be handled as a substance that may be:

  • Harmful if swallowed .[2]

  • A cause of skin irritation or severe skin burns .[2][3][4]

  • A cause of serious eye irritation or damage .[2][3][4]

  • A potential cause of respiratory irritation .[3]

  • Suspected of damaging fertility or the unborn child .[2][5][6]

The core principle of disposal is to prevent environmental release and ensure the safety of all personnel. This is achieved by treating all waste containing this compound—including pure compound, solutions, contaminated labware, and personal protective equipment (PPE)—as hazardous chemical waste.[1] Disposal to a sanitary sewer or general trash is strictly prohibited. The mandated final step for disposal is transfer to an approved and licensed hazardous waste disposal facility.[2][3][5][7]

Essential Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn. The rationale is to create a complete barrier against potential exposure routes.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact, which can cause irritation or burns.[1][6] Inspect gloves before use.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect against dust or splashes that can cause serious eye damage.[1][4]
Body Protection A properly fastened laboratory coatTo protect skin and personal clothing from contamination.[1]
Respiratory NIOSH-approved respiratorRequired if handling the compound as a powder where dust or aerosols can be generated.[1]

All handling of this compound and its waste should be performed within a certified laboratory chemical fume hood to minimize inhalation exposure.[8][9] Ensure safety showers and eyewash stations are accessible.[9]

Step-by-Step Waste Collection and Storage Protocol

Proper segregation and containment at the point of generation are critical for safe disposal. This process prevents accidental chemical reactions and ensures regulatory compliance.

Step 1: Designate a Hazardous Waste Container

  • Select a Compatible Container: Use a container made of material compatible with this compound. High-density polyethylene (HDPE) is a common and suitable choice. The container must be robust, leak-proof, and have a secure, tight-fitting lid.[1][8]

  • Rationale: Improper container selection can lead to degradation of the container, causing spills. A sealed lid prevents the release of vapors.

Step 2: Label the Container Immediately

  • Attach a Hazardous Waste Label: Before any waste is added, affix a completed hazardous waste label.[8]

  • Required Information: The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "Waste this compound" (avoiding abbreviations)[1]

    • Accumulation Start Date (the date the first drop of waste is added)

    • Associated Hazards (e.g., Irritant, Corrosive, Reprotoxic)

  • Rationale: Proper labeling is a regulatory requirement under the Resource Conservation and Recovery Act (RCRA) and ensures that anyone handling the container understands its contents and associated dangers.[10][11]

Step 3: Collect and Segregate Waste

  • Solid Waste: Collect unused or contaminated solid this compound, contaminated weigh boats, and wipes directly into the designated container.[7]

  • Liquid Waste: Collect solutions containing the compound in the designated container. Do not mix with incompatible waste streams.

  • Incompatible Materials: This compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][7] Segregate waste to prevent violent reactions, heat generation, or the release of toxic gases.

  • Contaminated Sharps & Labware: Needles or other sharps must be placed in a designated sharps container. Grossly contaminated glassware should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The cleaned glassware can then be washed normally. Alternatively, the contaminated glassware itself can be disposed of in the hazardous waste container.

  • Rationale: Segregation is the most critical step in preventing dangerous chemical reactions within a waste container.

Step 4: Store the Waste Container Securely

  • Keep Container Closed: The waste container must remain sealed except when adding waste.[1]

  • Designated Storage Area: Store the container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[1][8]

  • Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container to contain any potential leaks or spills.[1]

  • Store Away from Incompatibles: Ensure the storage location is away from acids and strong oxidizing agents.[8]

  • Rationale: Secure storage minimizes the risk of spills, unauthorized access, and accidental mixing with other chemicals.

Managing Spills and Decontamination

Spills create an immediate exposure risk and must be managed promptly. All materials used for cleanup must be disposed of as hazardous waste.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you are not trained to handle it, evacuate and contact your institution's EHS.[8]

  • Don Appropriate PPE: At a minimum, wear the PPE outlined in Section 2.

  • Contain the Spill: For a solid spill, gently cover it with a plastic-backed absorbent pad. For a liquid spill, surround the area with an absorbent material, working from the outside in.

  • Clean the Area: Sweep up solid material or absorb liquids with an inert material (e.g., vermiculite, sand).[3][5] Do not use combustible materials like paper towels for large liquid spills.

  • Collect Cleanup Debris: Place all contaminated absorbents and cleaning materials into the designated hazardous waste container.[8]

  • Decontaminate Surfaces: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and collect the wipes as hazardous waste.

Final Disposal Pathway

The ultimate disposal of this compound must be handled by a licensed environmental services contractor.

Workflow for Disposal of this compound Waste

G cluster_0 Laboratory Operations cluster_1 EHS & Final Disposal A Generation of Waste (e.g., unused chemical, contaminated items) B Is the waste this compound or contaminated with it? A->B C Segregate into a Designated Hazardous Waste Container B->C Yes D Ensure Container is Compatible, Securely Closed, and Properly Labeled C->D E Store in a Secure Satellite Accumulation Area with Secondary Containment D->E F Container Full or Project Completed? E->F G Arrange for Pickup with Institutional EHS Department F->G Yes H Transport by a Licensed Hazardous Waste Hauler G->H I Dispose at an Approved Waste Disposal Plant (e.g., Incineration) H->I

Caption: Workflow for the proper disposal of this compound.

Once the waste container is full or the project is complete, contact your institution's EHS department to arrange for a waste pickup. They will ensure the waste is transported and disposed of in compliance with all federal and state regulations, including the EPA's RCRA standards.[10][12] The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration at a permitted facility.

By adhering to this structured and scientifically-grounded disposal plan, you safeguard yourself, your colleagues, and the environment, upholding the highest standards of professional responsibility in research and development.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methyl-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
7-methyl-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.